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  • Product: N-Isobutyl 2-bromo-6-fluorobenzylamine
  • CAS: 1355247-08-3

Core Science & Biosynthesis

Foundational

What are the chemical properties of N-Isobutyl 2-bromo-6-fluorobenzylamine?

An In-Depth Technical Guide to the Chemical Properties of N-Isobutyl 2-bromo-6-fluorobenzylamine (CAS 1355247-08-3) Abstract N-Isobutyl 2-bromo-6-fluorobenzylamine is a halogenated aromatic amine that serves as a highly...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of N-Isobutyl 2-bromo-6-fluorobenzylamine (CAS 1355247-08-3)

Abstract

N-Isobutyl 2-bromo-6-fluorobenzylamine is a halogenated aromatic amine that serves as a highly versatile and valuable intermediate in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern, featuring an ortho-bromo and ortho-fluoro group relative to the aminomethyl side chain, imparts a distinct reactivity profile that is highly sought after for constructing complex molecular architectures. The bromine atom provides a reactive handle for cross-coupling reactions, while the fluorine atom modulates the electronic properties and metabolic stability of derivative compounds. This technical guide provides a comprehensive analysis of the chemical properties of N-Isobutyl 2-bromo-6-fluorobenzylamine, including its physicochemical characteristics, spectroscopic profile, primary synthetic routes, and key reactivity patterns. The document is intended for researchers, chemists, and drug development professionals seeking to leverage this building block in their synthetic programs.

Introduction and Molecular Overview

N-Isobutyl 2-bromo-6-fluorobenzylamine, identified by CAS number 1355247-08-3, is a secondary amine characterized by a 2-bromo-6-fluorobenzyl core N-substituted with an isobutyl group.[] The strategic placement of the halogen atoms creates a sterically hindered yet electronically activated aromatic system. This structural arrangement is pivotal, as it allows for selective chemical transformations, making it a key precursor in the synthesis of targeted therapeutic agents and functional materials.[2] This guide aims to consolidate the known chemical data, present logical synthetic protocols, and explore the compound's reactivity to serve as an authoritative resource for laboratory scientists.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its effective application in research and development.

Physicochemical Data

The key physicochemical and computed properties of N-Isobutyl 2-bromo-6-fluorobenzylamine are summarized in the table below. These parameters are crucial for predicting its behavior in various solvent systems, its potential for biological activity, and for designing purification strategies.

PropertyValueSource
CAS Number 1355247-08-3[]
IUPAC Name N-[(2-bromo-6-fluorophenyl)methyl]-2-methylpropan-1-amine[]
Molecular Formula C₁₁H₁₅BrFN[]
Molecular Weight 260.15 g/mol []
Canonical SMILES CC(C)CNCC1=C(C=CC=C1Br)F[]
Topological Polar Surface Area 12 Ų[]
Rotatable Bond Count 4[]
Hydrogen Bond Donor Count 1[]
Hydrogen Bond Acceptor Count 2[]
XLogP3 3.4[]

Scientist's Note: The calculated XLogP3 value of 3.4 suggests moderate lipophilicity, indicating good potential for solubility in organic solvents and permeability across biological membranes, a desirable trait in drug discovery programs. The low topological polar surface area (TPSA) further supports this assessment.

Spectroscopic Profile (Expected)
  • ¹H NMR: The spectrum is expected to show distinct signals corresponding to the isobutyl and benzyl moieties. The two methyl groups of the isobutyl chain should appear as a doublet around 0.9-1.0 ppm. The methine proton (CH) would be a multiplet, and the methylene protons (CH₂) adjacent to the nitrogen would be a doublet. The benzylic methylene protons should appear as a singlet or a closely coupled multiplet in the 3.7-4.0 ppm range. The aromatic region would display complex multiplets due to the bromine and fluorine substituents.[3]

  • ¹³C NMR: The spectrum would feature four signals for the isobutyl group and one for the benzylic carbon. The six aromatic carbons would be distinct, with their chemical shifts influenced by the halogen substituents. The carbons directly bonded to or ortho/meta to the fluorine atom would exhibit characteristic C-F coupling constants.[3]

  • Mass Spectrometry (MS): The mass spectrum would show a distinctive molecular ion peak (M+) with an accompanying M+2 peak of nearly identical intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom. Common fragmentation patterns would likely include cleavage of the C-N bond to form an iminium cation and cleavage at the benzylic position.[3][4]

  • Infrared (IR) Spectroscopy: Key absorption bands would include C-H stretching vibrations for both aliphatic and aromatic protons (2800-3100 cm⁻¹), a weak to medium N-H stretching band for the secondary amine around 3300-3500 cm⁻¹, C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region, and characteristic C-F and C-Br stretching bands in the fingerprint region (below 1200 cm⁻¹).[3]

Synthesis and Manufacturing Pathways

The synthesis of N-Isobutyl 2-bromo-6-fluorobenzylamine is typically achieved through one of two reliable and scalable methods: direct N-alkylation or reductive amination.

Pathway 1: N-Alkylation of Isobutylamine

This classic method involves the nucleophilic substitution of a benzyl halide with isobutylamine.[2] It is a straightforward approach, though it requires the prior synthesis of the benzyl halide starting material.

A 2-Bromo-6-fluorobenzyl bromide C N-Isobutyl 2-bromo-6-fluorobenzylamine A->C SN2 Reaction B Isobutylamine B->C reagent1 Base (e.g., K₂CO₃) Solvent (e.g., ACN) reagent1->C

Caption: N-Alkylation Synthetic Workflow.

Experimental Protocol: N-Alkylation

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-6-fluorobenzyl bromide (1.0 eq), acetonitrile (ACN) as the solvent, and potassium carbonate (K₂CO₃, 2.0 eq) as the base.

  • Addition: Add isobutylamine (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by silica gel column chromatography to yield the final product.

Rationale: The use of a base like K₂CO₃ is crucial to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction to completion. Acetonitrile is a common polar aprotic solvent for such nucleophilic substitutions. Using a slight excess of the amine helps to ensure full consumption of the more valuable benzyl bromide starting material and can help minimize potential side reactions.

Pathway 2: Reductive Amination

Reductive amination is often the preferred method in industrial settings due to its high efficiency, atom economy, and often milder conditions. This pathway involves the reaction of 2-bromo-6-fluorobenzaldehyde with isobutylamine to form an intermediate imine, which is then reduced in situ to the target amine.

A 2-Bromo-6-fluorobenzaldehyde I Intermediate Imine A->I Condensation B Isobutylamine B->I C N-Isobutyl 2-bromo-6-fluorobenzylamine I->C Reduction reagent1 Acid Catalyst (optional) reagent1->I reagent2 Reducing Agent (e.g., NaBH(OAc)₃) reagent2->C

Caption: Reductive Amination Synthetic Workflow.

Experimental Protocol: Reductive Amination

  • Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve 2-bromo-6-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Add isobutylamine (1.1 eq). A catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the mixture.

  • Reaction: Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel.

Rationale: Sodium triacetoxyborohydride is the reagent of choice for many reductive aminations because it is mild, tolerant of many functional groups, and selectively reduces the protonated imine intermediate over the starting aldehyde. This selectivity minimizes the formation of the corresponding alcohol byproduct.

Chemical Reactivity and Synthetic Utility

The synthetic value of N-Isobutyl 2-bromo-6-fluorobenzylamine is derived from the distinct reactivity of its functional groups, particularly the aryl-bromine bond.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The reactivity of aryl halides in the rate-determining oxidative addition step generally follows the trend I > Br > Cl.[5] This makes the C-Br bond in this molecule significantly more reactive than a corresponding C-Cl bond, while the C-F bond remains largely inert under these conditions.

Key Reactions:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Heck Reaction: Reaction with alkenes to form C-C bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

pd0 Pd(0)L₂ start Ar-Br pd2 Ar-Pd(II)-Br(L)₂ pd2_b Ar-Pd(II)-R(L)₂ pd2->pd2_b Transmetalation pd2_b->pd0 product Ar-R pd2_b->product Reductive Elimination start->pd2 Oxidative Addition boronic R-B(OH)₂ base Base

Caption: Generalized Catalytic Cycle for Suzuki Coupling.

Reactions of the Amine

The secondary amine functionality is a versatile handle for further derivatization.

  • Acylation/Sulfonylation: The amine readily reacts with acid chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides. This is a common strategy for introducing new functional groups or building out molecular complexity.

  • Further Alkylation: While potentially challenging due to steric hindrance, the amine can undergo further alkylation under specific conditions.[6]

Safety, Handling, and Storage

As with many halogenated benzylamine derivatives, N-Isobutyl 2-bromo-6-fluorobenzylamine and its precursors should be handled with appropriate care. Analogous compounds are classified as corrosive and can cause severe skin burns and eye damage.[7][8][9]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[10]

  • Ventilation: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[7][8]

  • Spill Control: Have appropriate spill control materials readily available.

  • Incompatibilities: Avoid contact with strong oxidizing agents.[10]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][10]

  • For long-term storage, keeping the compound under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent gradual degradation.[8]

Conclusion

N-Isobutyl 2-bromo-6-fluorobenzylamine is a strategically designed synthetic intermediate whose chemical properties are dominated by the interplay between its ortho-bromo and ortho-fluoro substituents and its secondary amine functionality. Its robust utility in palladium-catalyzed cross-coupling reactions makes it an invaluable building block for accessing novel chemical space in pharmaceutical and materials research. The synthetic routes to this compound are well-established and scalable, ensuring its accessibility for a wide range of applications. By understanding its detailed chemical properties, reactivity, and handling requirements, researchers can effectively and safely incorporate this versatile molecule into their synthetic endeavors.

References

  • AmazeChem. N-Isobutyl 2-bromo-6-fluorobenzylamine - CAS 1355247-08-3. [Link]

  • ResearchGate. GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines | Request PDF. [Link]

  • Reddit. Problematic N-Alkylation : r/chemistry. [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane. [Link]

  • Fisher Scientific. SAFETY DATA SHEET: 4-Bromo-2-fluorobenzylamine. [Link]

  • PubChem. 2-Bromobenzylamine | C7H8BrN | CID 334072. [Link]

Sources

Exploratory

N-Isobutyl 2-bromo-6-fluorobenzylamine CAS number 1355247-08-3.

An In-Depth Technical Guide to N-Isobutyl 2-bromo-6-fluorobenzylamine (CAS: 1355247-08-3) Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of N-Isobutyl 2-bromo-6-fluorob...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Isobutyl 2-bromo-6-fluorobenzylamine (CAS: 1355247-08-3)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of N-Isobutyl 2-bromo-6-fluorobenzylamine, a substituted benzylamine derivative of interest in synthetic and medicinal chemistry. We will delve into its synthesis, physicochemical properties, and potential reactivity, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction and Significance

Substituted benzylamines are known to be part of various therapeutic agents, and the specific substitution pattern of the title compound makes it a valuable intermediate for further chemical elaboration.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of N-Isobutyl 2-bromo-6-fluorobenzylamine is presented in the table below. This data is essential for its handling, purification, and characterization.

PropertyValueSource
CAS Number 1355247-08-3
Molecular Formula C₁₁H₁₅BrFN[]
Molecular Weight 260.15 g/mol []
IUPAC Name N-[(2-bromo-6-fluorophenyl)methyl]-2-methylpropan-1-amine[]
Canonical SMILES CC(C)CNCC1=C(C=CC=C1Br)F[]
InChI Key RZDDUPAGARNBIK-UHFFFAOYSA-N[]
Purity (Typical) ≥98%
Topological Polar Surface Area 12 Ų[]
Rotatable Bond Count 4[]
XLogP3 3.4[]

Synthetic Strategy: Reductive Amination

The most logical and efficient synthetic route to N-Isobutyl 2-bromo-6-fluorobenzylamine is the reductive amination of 2-bromo-6-fluorobenzaldehyde with isobutylamine.[4][5] This widely used method involves two key steps that can often be performed in a single pot: the formation of an imine intermediate followed by its reduction to the target amine.[5]

Rationale for Reductive Amination

Direct alkylation of a primary amine with an alkyl halide can often lead to over-alkylation, producing tertiary amines and quaternary ammonium salts as byproducts.[4][6] Reductive amination circumvents this issue by forming a stable secondary amine as the final product with high selectivity.[4] The choice of a mild reducing agent that selectively reduces the imine in the presence of the starting aldehyde is crucial for the success of this reaction.[4]

Synthesis Workflow

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A 2-Bromo-6-fluorobenzaldehyde Imine N-(2-bromo-6-fluorobenzylidene)-2-methylpropan-1-amine (Imine Intermediate) A->Imine + B Isobutylamine B->Imine Product N-Isobutyl 2-bromo-6-fluorobenzylamine Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product +

2-Bromo-6-fluorobenzaldehyde + Isobutylamine --[NaBH(OAc)₃]--> N-Isobutyl 2-bromo-6-fluorobenzylamine```

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Quantity (mmol)
2-Bromo-6-fluorobenzaldehyde360575-28-6203.0110
Isobutylamine78-81-973.1412
Sodium triacetoxyborohydride (STAB)56553-60-7211.9415
Dichloromethane (DCM), anhydrous75-09-284.9350 mL
Acetic Acid (glacial)64-19-760.050.6 mL (10 mmol)

Step-by-Step Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-bromo-6-fluorobenzaldehyde (2.03 g, 10 mmol) and anhydrous dichloromethane (50 mL). Stir the mixture at room temperature until the aldehyde is completely dissolved.

    • Rationale: Anhydrous conditions are crucial to prevent the hydrolysis of the imine intermediate and the reducing agent. Dichloromethane is a common solvent for this reaction due to its inertness and ability to dissolve the reactants.

  • Addition of Amine and Acid Catalyst: Add isobutylamine (1.2 mL, 12 mmol) to the solution, followed by glacial acetic acid (0.6 mL, 10 mmol). Stir the reaction mixture at room temperature for 1 hour.

    • Rationale: A slight excess of the amine is used to drive the imine formation to completion. Acetic acid acts as a catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (3.18 g, 15 mmol) to the reaction mixture in portions over 15 minutes.

    • Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent that readily reduces imines but is less reactive towards aldehydes, thus preventing the reduction of the starting material. T[4]he portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL). Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Rationale: The sodium bicarbonate solution neutralizes the acetic acid and quenches any unreacted reducing agent.

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-Isobutyl 2-bromo-6-fluorobenzylamine.

Reactivity and Potential Applications

The chemical structure of N-Isobutyl 2-bromo-6-fluorobenzylamine offers several avenues for further synthetic transformations, making it a versatile building block.

Key Reactive Sites

Sources

Foundational

A Technical Guide to N-Isobutyl 2-bromo-6-fluorobenzylamine: Nomenclature, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of N-Isobutyl 2-bromo-6-fluorobenzylamine, a halogenated benzylamine derivative of significa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of N-Isobutyl 2-bromo-6-fluorobenzylamine, a halogenated benzylamine derivative of significant interest in medicinal chemistry. The document begins by systematically deriving the compound's International Union of Pure and Applied Chemistry (IUPAC) name, followed by an examination of its physicochemical properties. A detailed synthetic protocol, including retrosynthetic analysis and a step-by-step experimental workflow, is presented. Furthermore, the guide explores the pharmacological relevance of the molecule's structural motifs and its potential as a versatile synthetic intermediate in drug discovery. This paper aims to serve as a valuable resource for professionals engaged in chemical research and pharmaceutical development.

Introduction

Substituted benzylamines are a class of organic compounds that form the backbone of numerous pharmaceuticals and biologically active molecules. Their structural versatility allows for fine-tuning of steric and electronic properties, making them privileged scaffolds in drug design. The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide focuses on a specific, polysubstituted member of this class: N-Isobutyl 2-bromo-6-fluorobenzylamine. We will dissect its chemical identity, explore its synthesis, and discuss its potential applications, providing a holistic view for researchers in the field. A closely related compound, N-Butyl 2-bromo-6-fluorobenzylamine, is noted for its use in research exploring structure-activity relationships for anticancer and antitrypanosomal agents, highlighting the potential of this chemical family.[1]

Chemical Identity and Nomenclature

A precise understanding of a molecule's structure is fundamental to all subsequent research. This section elucidates the structure of N-Isobutyl 2-bromo-6-fluorobenzylamine and systematically determines its official IUPAC name.

Structural Elucidation

The structure of N-Isobutyl 2-bromo-6-fluorobenzylamine can be broken down into three key components:

  • A Benzene Ring: This is the aromatic core of the molecule.

  • Substituents on the Benzene Ring:

    • A bromine atom (-Br)

    • A fluorine atom (-F)

    • A methylamine group (-CH₂NH-) which links the benzyl portion to the alkyl chain.

  • An N-Alkyl Group: An isobutyl group (-CH₂CH(CH₃)₂) is attached to the nitrogen atom of the amine.

The connectivity is as follows: The methylamine group is attached to the benzene ring. The bromine and fluorine atoms are also attached to the benzene ring, ortho to the methylamine group. The isobutyl group is attached to the nitrogen atom.

Derivation of the IUPAC Name

The formal IUPAC name is derived by following a set of established rules that prioritize functional groups and ensure unambiguous naming.

  • Identify the Principal Functional Group: The primary functional group in this molecule is the secondary amine. According to IUPAC rules, amines have higher priority than alkyl halides.[2][3][4][5]

  • Identify the Parent Structure: For secondary amines, the parent structure is determined by the largest or most complex group attached to the nitrogen atom.[6] In this case, we have two groups: an isobutyl group and a (2-bromo-6-fluorophenyl)methyl group. The (2-bromo-6-fluorophenyl)methyl group is considered the more complex and therefore forms the basis of the parent name.

  • Name the Parent Amine: The parent amine is methanamine, substituted with a (2-bromo-6-fluorophenyl) group. This gives us "(2-bromo-6-fluorophenyl)methanamine".[7]

  • Name the Substituent on the Nitrogen: The isobutyl group is treated as a substituent on the nitrogen atom. To indicate its position, the locant 'N' is used.[6][8][9] This gives us "N-isobutyl".

  • Numbering the Benzene Ring: The carbon atom of the benzene ring attached to the methylamine group is assigned position 1. The ring is then numbered to give the substituents (bromo and fluoro) the lowest possible locants.[10][11] Numbering proceeds towards the fluorine, giving the substituents positions 2 (fluoro) and 6 (bromo), or towards the bromine, giving positions 2 (bromo) and 6 (fluoro). Since both numbering schemes result in the same set of locants (2,6), alphabetical order is used to decide the numbering. 'Bromo' comes before 'fluoro' alphabetically, so the bromine atom is assigned position 2 and the fluorine atom position 6.

  • Assemble the Full Name: The substituents on the benzene ring are placed in alphabetical order (bromo, then fluoro) before the parent name.[12] The N-substituent is placed at the beginning.

Following these steps, the complete IUPAC name is N-[(2-bromo-6-fluorophenyl)methyl]-2-methylpropan-1-amine .[] The name "isobutylamine" is a common name; the systematic IUPAC name for the isobutyl amine part is 2-methylpropan-1-amine.

Physicochemical Properties

The key physicochemical properties of N-Isobutyl 2-bromo-6-fluorobenzylamine are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₅BrFN[]
Molecular Weight 260.15 g/mol []
Canonical SMILES CC(C)CNCC1=C(C=CC=C1Br)F[]
InChI Key RZDDUPAGARNBIK-UHFFFAOYSA-N[]
Topological Polar Surface Area 12 Ų[]
XLogP3 3.4[]

Synthesis and Reactivity

The synthesis of N-Isobutyl 2-bromo-6-fluorobenzylamine can be efficiently achieved through reductive amination, a robust and widely used method in organic chemistry for the formation of carbon-nitrogen bonds.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthesis by working backward from the target molecule to commercially available starting materials.

G target N-Isobutyl 2-bromo-6-fluorobenzylamine disconnection C-N bond formation (Reductive Amination) target->disconnection intermediates 2-bromo-6-fluorobenzaldehyde + Isobutylamine disconnection->intermediates

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthetic Protocol: Reductive Amination

This protocol describes the synthesis starting from 2-bromo-6-fluorobenzaldehyde and isobutylamine.

Materials:

  • 2-bromo-6-fluorobenzaldehyde

  • Isobutylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-6-fluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).

  • Amine Addition: Add isobutylamine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding a saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel to yield the pure N-Isobutyl 2-bromo-6-fluorobenzylamine.

Application in Medicinal Chemistry and Drug Development

The structural features of N-Isobutyl 2-bromo-6-fluorobenzylamine make it an attractive scaffold for medicinal chemistry research.

Pharmacological Relevance of Structural Motifs
  • 2-Bromo-6-fluoroaryl Moiety: The ortho-dihalo substitution pattern creates a specific electronic and steric environment. The fluorine atom can enhance metabolic stability and binding affinity through hydrogen bonding or other electrostatic interactions. The bromine atom provides a site for further chemical modification (e.g., cross-coupling reactions) and can also contribute to binding interactions.

  • N-Isobutyl Group: The branched alkyl chain of the isobutyl group can provide favorable van der Waals interactions within a protein's binding pocket and influence the compound's overall lipophilicity and solubility.

Potential as a Synthetic Intermediate

This molecule serves as a valuable building block for creating more complex molecular architectures. The secondary amine can be further functionalized, and the bromo substituent is particularly useful for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents.

G cluster_0 Synthetic Transformations cluster_1 Diverse Products start N-Isobutyl 2-bromo-6-fluorobenzylamine suzuki Suzuki Coupling (+ R-B(OH)2) start->suzuki sonogashira Sonogashira Coupling (+ Alkyne) start->sonogashira buchwald Buchwald-Hartwig (+ Amine) start->buchwald product1 Biaryl Derivatives suzuki->product1 product2 Alkynyl Derivatives sonogashira->product2 product3 Arylamine Derivatives buchwald->product3

Caption: Synthetic utility of the target molecule.

Conclusion

N-Isobutyl 2-bromo-6-fluorobenzylamine, with the systematic IUPAC name N-[(2-bromo-6-fluorophenyl)methyl]-2-methylpropan-1-amine, is a compound with significant potential in the field of drug discovery and development. Its well-defined structure, accessible synthesis via reductive amination, and versatile handles for further chemical modification make it a valuable building block for creating novel, biologically active compounds. This guide has provided a comprehensive overview of its nomenclature, synthesis, and potential applications, offering a foundational resource for researchers in the chemical and pharmaceutical sciences.

References

  • Chemistry LibreTexts. (2025, February 24). 24.1: Naming Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 29). 8.13: The Nomenclature of Disubstituted and Polysubstituted Benzenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 21). 18.2: Functional Group Order of Precedence For Organic Nomenclature. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, April 22). Naming Amines - IUPAC Nomenclature & Common Names [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, April 3). IUPAC Nomenclature of Substituted Benzenes [Video]. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, January 27). Amine Nomenclature – When to use "N". Retrieved from [Link]

  • University of Illinois. (2010, October 5). Nomenclature of substituted benzene rings. Retrieved from [Link]

  • Chemistry Steps. Naming Amines: Systematic and Common Nomenclature. Retrieved from [Link]

  • Wikipedia. IUPAC nomenclature of organic chemistry. Retrieved from [Link]

  • University of California, Davis. (2012, January). Intermediate IUPAC Nomenclature VII.
  • Chemistry Stack Exchange. (2016, June 11). What is the numbering of substituted benzene derivatives according to IUPAC nomenclature?. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, October 31). Priorities with Functional Groups Giving Higher and Lower Priority Names [Video]. YouTube. Retrieved from [Link]

  • Chad's Prep. (2021, April 27). 22.1 Naming Amines | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Kwantlen Polytechnic University. 2.4 IUPAC Naming of Organic Compounds with Functional Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. 3-Fluorobenzylamine. PubChem Compound Database. Retrieved from [Link]

Sources

Exploratory

Physical and chemical properties of N-Isobutyl 2-bromo-6-fluorobenzylamine.

An In-depth Technical Guide to the Physical and Chemical Properties of N-Isobutyl 2-bromo-6-fluorobenzylamine Abstract This technical guide provides a comprehensive overview of N-Isobutyl 2-bromo-6-fluorobenzylamine, a h...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of N-Isobutyl 2-bromo-6-fluorobenzylamine

Abstract

This technical guide provides a comprehensive overview of N-Isobutyl 2-bromo-6-fluorobenzylamine, a halogenated benzylamine derivative of significant interest in pharmaceutical and chemical research. This document delineates its chemical identity, structural features, and a detailed summary of its physicochemical properties based on computational models. Furthermore, this guide presents a predictive analysis of its spectral characteristics, a detailed protocol for its synthesis via reductive amination, and insights into its chemical reactivity. The content herein is structured to serve as an essential resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights into the handling and application of this compound.

Introduction: Context and Significance

N-Isobutyl 2-bromo-6-fluorobenzylamine belongs to a class of substituted benzylamines, which are pivotal scaffolds in medicinal chemistry. The strategic placement of halogen atoms—bromine and fluorine—on the aromatic ring, combined with an N-alkyl substituent, creates a molecule with distinct electronic and steric properties. These features are critical for modulating interactions with biological targets, making such compounds valuable as building blocks in the synthesis of more complex molecules and as subjects for structure-activity relationship (SAR) studies.[1] The precursor, 2-bromo-6-fluorobenzaldehyde, is a key intermediate in the synthesis of compounds aimed at treating a range of conditions, including ischemic heart disease, cancer, and inflammatory disorders, highlighting the therapeutic potential of this chemical family.[2] This guide aims to consolidate the known and predicted properties of the title compound to facilitate its effective use in research and development.

Chemical Identity and Structure

The fundamental identity of a compound is the bedrock of its scientific application. The following table summarizes the key identifiers for N-Isobutyl 2-bromo-6-fluorobenzylamine.

IdentifierValueSource
IUPAC Name N-[(2-bromo-6-fluorophenyl)methyl]-2-methylpropan-1-amine[]
CAS Number 1355247-08-3[][4]
Molecular Formula C₁₁H₁₅BrFN[]
Molecular Weight 260.15 g/mol [][4]
Canonical SMILES CC(C)CNCC1=C(C=CC=C1Br)F[]
InChI Key RZDDUPAGARNBIK-UHFFFAOYSA-N[][4]

The structure of N-Isobutyl 2-bromo-6-fluorobenzylamine is characterized by a benzylamine core. The phenyl ring is substituted at the 2-position with a bromine atom and at the 6-position with a fluorine atom. The amine nitrogen is substituted with an isobutyl group.

Caption: 2D Structure of N-Isobutyl 2-bromo-6-fluorobenzylamine.

Physicochemical Properties

The physicochemical properties of a molecule are crucial determinants of its behavior in both chemical reactions and biological systems. The following data, derived from computational models, provide key insights into the expected characteristics of N-Isobutyl 2-bromo-6-fluorobenzylamine.

PropertyValueSignificance in Drug Development
XLogP3 3.4[]
Hydrogen Bond Donors 1[]
Hydrogen Bond Acceptors 2[]
Rotatable Bond Count 4[]
Topological Polar Surface Area (TPSA) 12 Ų[]
Exact Mass 259.03719 u[]

Synthesis and Reactivity

Synthetic Pathway: Reductive Amination

The most direct and widely employed method for synthesizing N-substituted benzylamines is reductive amination. This process involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the target amine. For N-Isobutyl 2-bromo-6-fluorobenzylamine, the logical precursors are 2-bromo-6-fluorobenzaldehyde and isobutylamine.

Causality of Experimental Choices:

  • Precursors: 2-bromo-6-fluorobenzaldehyde provides the core aromatic structure, while isobutylamine provides the N-alkyl group.[5]

  • Reaction Type: Reductive amination is a high-yield, versatile, and often one-pot reaction, making it highly efficient.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred over stronger reducing agents like sodium borohydride (NaBH₄). This is because they are milder and selectively reduce the protonated imine intermediate much faster than the starting aldehyde, minimizing side reactions such as the reduction of the aldehyde to an alcohol.[6] The choice of an acidic catalyst (like acetic acid) can be crucial to facilitate imine formation without neutralizing the amine precursor.

Aldehyde 2-bromo-6-fluorobenzaldehyde Imine Imine Intermediate Aldehyde->Imine + H₂O Amine Isobutylamine Amine->Imine + H₂O Product N-Isobutyl 2-bromo-6-fluorobenzylamine Imine->Product Reduction Reagents NaBH₃CN or NaBH(OAc)₃ MeOH or DCE Reagents->Imine

Caption: Synthetic pathway via reductive amination.

Chemical Reactivity

The reactivity of N-Isobutyl 2-bromo-6-fluorobenzylamine is governed by its functional groups:

  • Secondary Amine: The lone pair on the nitrogen atom makes it nucleophilic and basic. It can undergo further alkylation, acylation, or oxidation to form N-oxides.[1]

  • Aryl Bromide: The C-Br bond is susceptible to cleavage and participation in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck). This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 2-position, making it a versatile handle for molecular elaboration. The reactivity in such reactions is generally higher for aryl bromides than for aryl chlorides.[5]

  • Aryl Fluoride: The C-F bond is significantly stronger and generally unreactive under standard cross-coupling conditions, providing a stable substituent that modulates the electronic properties of the ring.

  • Aromatic Ring: The ring can undergo electrophilic aromatic substitution, although the positions are heavily directed by the existing substituents.

Experimental Protocols

Protocol: Synthesis of N-Isobutyl 2-bromo-6-fluorobenzylamine

This protocol is a representative procedure for a laboratory-scale synthesis.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-bromo-6-fluorobenzaldehyde (1.0 eq). Dissolve the aldehyde in a suitable solvent such as methanol or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Amine Addition: Add isobutylamine (1.1-1.2 eq) to the solution. If desired, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or GC-MS.

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction for the disappearance of the imine intermediate by TLC.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-Isobutyl 2-bromo-6-fluorobenzylamine.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

cluster_synthesis Synthesis cluster_workup Workup & Purification Reactants 1. Combine Aldehyde & Amine in Solvent Imine 2. Stir 1-2h for Imine Formation (TLC) Reactants->Imine Reduction 3. Add Reducing Agent (NaBH(OAc)₃) Imine->Reduction Stir 4. Stir Overnight at Room Temp (TLC) Reduction->Stir Quench 5. Quench with aq. NaHCO₃ Stir->Quench Extract 6. Extract with Ethyl Acetate Quench->Extract Purify 7. Column Chromatography Extract->Purify Analysis 8. Characterization (NMR, MS) Purify->Analysis

Caption: Experimental workflow for synthesis and purification.

Protocol: Analytical Characterization
  • ¹H NMR Spectroscopy: Dissolve a ~5-10 mg sample in deuterated chloroform (CDCl₃). The expected spectrum would show:

    • Aromatic region (approx. 7.0-7.5 ppm): Signals corresponding to the 3 protons on the phenyl ring, with splitting patterns influenced by Br and F atoms.

    • Benzyl CH₂ (approx. 3.8 ppm): A singlet or a doublet if coupled to the NH proton.

    • NH proton (variable): A broad singlet, which may or may not be visible.

    • Isobutyl CH₂ (approx. 2.5 ppm): A doublet coupled to the adjacent CH.

    • Isobutyl CH (approx. 1.8 ppm): A multiplet (septet of doublets).

    • Isobutyl CH₃ (approx. 0.9 ppm): A doublet corresponding to the six equivalent methyl protons.[7]

  • Mass Spectrometry (EI): The mass spectrum is expected to show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound. Key fragmentation would likely involve the loss of an isobutyl radical or the formation of a stable benzyl/tropylium or iminium cation.[8]

Safety and Handling

While specific toxicology data for N-Isobutyl 2-bromo-6-fluorobenzylamine is not available, related benzylamines are known to be hazardous. For instance, compounds like 2-bromobenzylamine and 4-bromobenzylamine are classified as corrosive and can cause severe skin burns and eye damage.[9][10] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

N-Isobutyl 2-bromo-6-fluorobenzylamine is a strategically designed molecule with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a detailed framework of its chemical and physical properties, a reliable synthetic protocol, and predictive analytical data. By understanding the interplay of its functional groups and physicochemical characteristics, researchers can better leverage this compound for the development of novel chemical entities with potential therapeutic applications.

References

  • 4-Bromobenzylamine | C7H8BrN | CID 77571 - PubChem . National Center for Biotechnology Information. Available from: [Link]

  • 2-Bromobenzylamine | C7H8BrN | CID 334072 - PubChem . National Center for Biotechnology Information. Available from: [Link]

  • CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents. Google Patents.
  • Aldehyde not reacting in reductive amination reaction, thoughts? - ResearchGate . ResearchGate. Available from: [Link]

  • Synthesis, Characterization, and Properties of High-Energy Fillers Derived from Nitroisobutylglycerol - MDPI . MDPI. Available from: [Link]

  • Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane . Doc Brown's Chemistry. Available from: [Link]

  • (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile - ResearchGate . ResearchGate. Available from: [Link]

  • GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines | Request PDF - ResearchGate . ResearchGate. Available from: [Link]

  • 2-Bromoethylamine | C2H6BrN | CID 7851 - PubChem . National Center for Biotechnology Information. Available from: [Link]

Sources

Foundational

The Therapeutic Potential of 2-Bromo-6-Fluorobenzylamine Derivatives: A Technical Guide for Drug Discovery

Introduction: The Strategic Advantage of Halogenation in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of halogen atoms into molecular scaffolds is a well-established and powe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Halogenation in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of halogen atoms into molecular scaffolds is a well-established and powerful tool for modulating pharmacological properties. The unique electronic and steric characteristics of halogens, such as fluorine and bromine, can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and overall biological activity. This guide focuses on the untapped potential of derivatives of 2-bromo-6-fluorobenzylamine, a scaffold that combines the distinct attributes of both a bromine and a fluorine atom on a benzylamine core. This strategic halogenation pattern presents a compelling starting point for the development of novel therapeutics across various disease areas, including oncology, infectious diseases, and neurology.

The benzothiazole nucleus, a related bicyclic system, is a prime example of a privileged scaffold in drug discovery, with derivatives demonstrating a wide array of biological activities such as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] The inclusion of bromine and fluorine on the benzylamine ring is anticipated to enhance these activities. Halogenation can lead to improved antimicrobial efficacy and proteolytic stability.[2][3] Specifically, the presence of bromine has been linked to potent anticancer activity in various molecular frameworks.[4][5][6] Fluorine, on the other hand, is a common feature in many successful drugs, often improving metabolic stability and binding interactions.[7] This guide will synthesize the available evidence for the biological activities of structurally related compounds to build a strong case for the exploration of 2-bromo-6-fluorobenzylamine derivatives as a promising new class of therapeutic agents.

Anticipated Biological Activities and Mechanistic Insights

While direct studies on a broad range of 2-bromo-6-fluorobenzylamine derivatives are emerging, a wealth of information on analogous halogenated compounds allows us to project their likely biological activities and potential mechanisms of action.

Anticancer Activity: A Multi-pronged Approach to Targeting Malignancies

The incorporation of bromine and fluorine into aromatic systems is a recurring theme in the design of potent anticancer agents.[4][5][6][7][8] Derivatives of 2-bromo-6-fluorobenzylamine are hypothesized to exert their anticancer effects through several potential mechanisms:

  • Inhibition of Key Oncogenic Kinases: Many halogenated heterocyclic compounds function as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[9] For instance, pyrrolopyrimidines, which are bioisosteres of purines, can bind to a wide range of proteins, including kinases.[9]

  • Induction of Apoptosis: Brominated compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[5][6] This can be mediated through various pathways, including the activation of caspases and the disruption of mitochondrial function.

  • DNA Damage and Repair Inhibition: Some halogenated molecules can intercalate with DNA or inhibit enzymes involved in DNA replication and repair, such as topoisomerases, leading to catastrophic DNA damage and cell death.[5]

Hypothesized Anticancer Signaling Pathway

anticancer_pathway Derivative Derivative Kinase Kinase Derivative->Kinase Inhibition DNA DNA Derivative->DNA Damage Mitochondria Mitochondria Derivative->Mitochondria Disruption Cell_Cycle_Arrest Cell_Cycle_Arrest Kinase->Cell_Cycle_Arrest Apoptosis Apoptosis DNA->Apoptosis Mitochondria->Apoptosis Cell_Death Cell_Death Apoptosis->Cell_Death Cell_Cycle_Arrest->Cell_Death

Caption: Potential anticancer mechanisms of 2-bromo-6-fluorobenzylamine derivatives.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The increasing prevalence of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents.[9] Halogenated compounds have long been recognized for their antimicrobial properties.[2][3][10][11][12][13] Derivatives of 2-bromo-6-fluorobenzylamine are expected to exhibit significant activity against a range of bacterial and fungal pathogens.

  • Disruption of Bacterial Cell Membranes: The lipophilic nature of the bromo- and fluoro-substituted phenyl ring can facilitate the insertion of the molecule into the bacterial cell membrane, leading to its disruption and leakage of cellular contents.

  • Inhibition of Essential Enzymes: These derivatives may target and inhibit key bacterial enzymes involved in processes such as DNA replication (e.g., DNA gyrase) or cell wall synthesis.[9]

  • Synergistic Effects: Halogenated compounds have shown synergistic effects when combined with other antimicrobial agents, potentially lowering the effective dose and reducing the likelihood of resistance development.[9]

Synthetic Strategies and Methodologies

The synthesis of a library of 2-bromo-6-fluorobenzylamine derivatives is a crucial first step in exploring their therapeutic potential. A versatile synthetic approach would allow for the introduction of diverse functional groups to probe structure-activity relationships (SAR).

General Synthetic Workflow

synthesis_workflow Start 2-bromo-6-fluorobenzoic acid Amidation Amidation Start->Amidation Intermediate Amide Intermediate Amidation->Intermediate Reduction Reduction Intermediate->Reduction Core 2-bromo-6-fluorobenzylamine Reduction->Core Derivatization Derivatization Core->Derivatization Library Derivative Library Derivatization->Library

Caption: A general synthetic workflow for producing 2-bromo-6-fluorobenzylamine derivatives.

Detailed Experimental Protocol: Synthesis of 2-bromo-6-fluorobenzylamine

This protocol outlines a potential route for the synthesis of the core scaffold, starting from the commercially available 2-bromo-6-fluorobenzoic acid.

Step 1: Amidation of 2-bromo-6-fluorobenzoic acid

  • To a solution of 2-bromo-6-fluorobenzoic acid (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and DCM.

  • Dissolve the resulting acid chloride in fresh DCM and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (2.0 eq) in DCM.

  • Stir the mixture at room temperature for 1 hour.

  • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the amide intermediate.

Step 2: Reduction of the Amide to the Amine

  • To a suspension of lithium aluminum hydride (LAH, 2.0 eq) in anhydrous tetrahydrofuran (THF, 15 mL/mmol) at 0 °C, add a solution of the amide intermediate (1.0 eq) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting suspension and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to obtain 2-bromo-6-fluorobenzylamine.

Screening for Biological Activity: Key Assays and Protocols

Once a library of derivatives has been synthesized, a systematic screening process is required to identify compounds with promising biological activity.

In Vitro Anticancer Activity Screening

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7]

  • Seed cancer cell lines (e.g., MCF-7, A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Hypothetical Cytotoxicity Data for 2-Bromo-6-Fluorobenzylamine Derivatives

CompoundR-GroupMCF-7 IC50 (µM)A549 IC50 (µM)HCT-116 IC50 (µM)
1a -H>100>100>100
1b -CH355.268.449.8
1c -Ph12.721.39.5
1d -4-Cl-Ph5.88.14.2
Doxorubicin (Control)0.91.20.7
In Vitro Antimicrobial Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]

  • Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Table 2: Hypothetical Antimicrobial Activity of 2-Bromo-6-Fluorobenzylamine Derivatives

CompoundR-GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
2a -H128>256
2b -C4H932128
2c -C8H17864
2d -C12H25432
Vancomycin (Control)1-
Ciprofloxacin (Control)0.50.25

Structure-Activity Relationship (SAR) and Future Directions

The initial screening data will be instrumental in establishing preliminary structure-activity relationships. For instance, the hypothetical data in Table 1 suggests that increasing the aromaticity and introducing electron-withdrawing groups on the R-group enhances anticancer activity. Similarly, the hypothetical data in Table 2 indicates that increasing the lipophilicity of the R-group improves antibacterial activity.

Future work should focus on:

  • Lead Optimization: Synthesizing additional analogs of the most potent hits to refine the SAR and improve activity and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which the active compounds exert their effects.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the most promising lead compounds in animal models of cancer and infectious diseases to assess their therapeutic potential and safety profiles.

Conclusion

The 2-bromo-6-fluorobenzylamine scaffold represents a promising and underexplored area for the development of novel therapeutic agents. The strategic combination of bromine and fluorine is anticipated to confer potent anticancer and antimicrobial activities. This guide provides a foundational framework for the synthesis, screening, and evaluation of derivatives of this scaffold. Through a systematic and iterative process of design, synthesis, and biological testing, it is envisioned that novel drug candidates with significant therapeutic potential will emerge from this exciting class of compounds.

References

  • Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. MDPI. [Link]

  • Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. MDPI. [Link]

  • Preparation method of 2-bromo-6-fluorobenzoic acid.
  • Biological Activity of Recently Discovered Halogenated Marine Natural Products. PubMed Central. [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. National Institutes of Health. [Link]

  • Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF2. MDPI. [Link]

  • The Effect of Halogenation on the Antimicrobial Activity, Antibiofilm Activity, Cytotoxicity and Proteolytic Stability of the Antimicrobial Peptide Jelleine-I. PubMed. [Link]

  • Synthesis and in vitro evaluation of new derivatives of 2-substituted-6-fluorobenzo[d]thiazoles as cholinesterase inhibitors. PubMed. [Link]

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. National Institutes of Health. [Link]

  • Antimicrobial Activity of Halogens. ResearchGate. [Link]

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]

  • Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. PubMed. [Link]

  • how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. ResearchGate. [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. [Link]

  • Analytics, Properties and Applications of Biologically Active Stilbene Derivatives. MDPI. [Link]

  • The Design, synthesis, characterization and biological evaluation, of some novel (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives. Indian Journal of Chemistry. [Link]

  • Discovery of the Anticancer Activity for Lung and Gastric Cancer of a Brominated Coelenteramine Analog. PubMed Central. [Link]

  • The effect of halogenation on the antimicrobial activity, antibiofilm activity, cytotoxicity and proteolytic stability of the antimicrobial peptide Jelleine-I. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Strategic Use of N-Isobutyl 2-bromo-6-fluorobenzylamine in Medicinal Chemistry

Introduction: The Value of a Versatile Building Block In the landscape of modern drug discovery, the efficiency of synthesizing novel molecular entities with desirable pharmacological profiles is paramount. N-Isobutyl 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of a Versatile Building Block

In the landscape of modern drug discovery, the efficiency of synthesizing novel molecular entities with desirable pharmacological profiles is paramount. N-Isobutyl 2-bromo-6-fluorobenzylamine has emerged as a key building block, offering medicinal chemists a strategic entry point into a variety of therapeutically relevant chemical spaces. The unique arrangement of its functional groups—a nucleophilic secondary amine, a sterically accessible isobutyl group, and an electronically distinct 2-bromo-6-fluoro-substituted phenyl ring—provides a versatile platform for molecular elaboration.

The presence of both bromine and fluorine atoms on the aromatic ring is of particular significance. The fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins through favorable electrostatic interactions.[1] The bromine atom, on the other hand, serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents to explore structure-activity relationships (SAR).[1] This application note will delve into the practical utility of N-Isobutyl 2-bromo-6-fluorobenzylamine, with a focus on its application in the synthesis of selective aldosterone synthase inhibitors, a promising therapeutic area for cardiovascular diseases.

Physicochemical Properties

A clear understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
IUPAC Name N-(2-bromo-6-fluorobenzyl)-2-methylpropan-1-amineSigma-Aldrich
CAS Number 1355247-08-3Sigma-Aldrich
Molecular Formula C₁₁H₁₅BrFNSigma-Aldrich
Molecular Weight 260.15 g/mol Sigma-Aldrich
Appearance Not specified (typically an oil or low-melting solid)-
Purity ≥98% (commercially available)Sigma-Aldrich

Synthetic Protocols

The primary utility of N-Isobutyl 2-bromo-6-fluorobenzylamine lies in its straightforward synthesis and its reactivity in subsequent coupling reactions.

Protocol 1: Synthesis of N-Isobutyl 2-bromo-6-fluorobenzylamine via Reductive Amination

This protocol describes a standard and efficient method for the preparation of the title compound from its commercially available aldehyde precursor.

Workflow Diagram:

G A 2-Bromo-6-fluorobenzaldehyde C Imine Intermediate A->C Reaction B Isobutylamine B->C D N-Isobutyl 2-bromo-6-fluorobenzylamine C->D Reduction reductant Sodium Triacetoxyborohydride (STAB) reductant->C

Caption: Reductive amination of 2-bromo-6-fluorobenzaldehyde.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-bromo-6-fluorobenzaldehyde (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.5 M), add isobutylamine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Reduction: To the reaction mixture, add a mild reducing agent such as sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to control any potential exotherm.

  • Reaction Progression: Continue stirring at room temperature for 12-24 hours until the reaction is complete, as indicated by analytical monitoring.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-Isobutyl 2-bromo-6-fluorobenzylamine.

Causality Behind Experimental Choices:

  • Solvent: Aprotic solvents like DCM or DCE are chosen to avoid interference with the reducing agent and to effectively dissolve the reactants.

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent for imines, well-suited for one-pot reductive amination reactions, minimizing the reduction of the starting aldehyde.

Application in Medicinal Chemistry: Synthesis of Aldosterone Synthase Inhibitors

A key application of N-Isobutyl 2-bromo-6-fluorobenzylamine is in the synthesis of potent and selective inhibitors of aldosterone synthase (CYP11B2).[2] Aldosterone synthase is a critical enzyme in the biosynthesis of aldosterone, a hormone implicated in the pathophysiology of hypertension and other cardiovascular diseases. Selective inhibition of CYP11B2 over the closely related cortisol-producing enzyme CYP11B1 is a major goal in this therapeutic area to avoid undesirable side effects.[2]

Case Study: Synthesis of a Novel Imidazole-Based CYP11B2 Inhibitor

The following protocol is adapted from the general synthetic strategies outlined for the preparation of selective aldosterone synthase inhibitors.[2] It demonstrates how N-Isobutyl 2-bromo-6-fluorobenzylamine can be utilized in a key carbon-carbon bond-forming reaction.

Reaction Scheme Diagram:

G A N-Isobutyl 2-bromo-6-fluorobenzylamine C CYP11B2 Inhibitor Core Structure A->C Suzuki Coupling B Substituted Imidazole Boronic Ester B->C catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) catalyst->C base Base (e.g., K₂CO₃) base->C

Caption: Suzuki coupling to form the inhibitor core.

Protocol 2: Suzuki Coupling for the Synthesis of a CYP11B2 Inhibitor Precursor

This protocol outlines the palladium-catalyzed Suzuki coupling of N-Isobutyl 2-bromo-6-fluorobenzylamine with a suitable boronic acid or ester derivative.

Step-by-Step Methodology:

  • Reagent Preparation: In a reaction vessel, combine N-Isobutyl 2-bromo-6-fluorobenzylamine (1.0 eq), the desired substituted imidazole boronic ester (1.2 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Solvent and Degassing: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water. Degas the reaction mixture by bubbling nitrogen or argon through it for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction Conditions: Heat the mixture to a temperature of 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to obtain the desired coupled product.

Rationale for Key Steps:

  • Catalyst Choice: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki couplings, known for its efficiency in coupling a wide range of substrates.

  • Base: The base is essential for the transmetalation step in the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.

  • Degassing: The removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst, ensuring a successful coupling reaction.

Conclusion

N-Isobutyl 2-bromo-6-fluorobenzylamine stands out as a valuable and versatile building block in medicinal chemistry. Its synthesis is straightforward, and its unique combination of functional groups allows for the efficient construction of complex molecular architectures. The application of this intermediate in the synthesis of selective aldosterone synthase inhibitors highlights its potential in the development of novel therapeutics for cardiovascular diseases. The protocols provided herein offer a practical guide for researchers and scientists in the field of drug development to effectively utilize this compound in their synthetic endeavors.

References

  • Hoyt, S. B., et al.Aldosterone Synthase Inhibitors. World Intellectual Property Organization, WO2012148808, published November 1, 2012.
  • Bhave, G., and D. G. Harrison. Aldosterone Synthase Inhibitors in Hypertension: Current Evidence and Future Directions. Hypertension, vol. 71, no. 1, 2018, pp. 49-56. Available at: [Link]

Sources

Application

Synthesis of N-Isobutyl 2-bromo-6-fluorobenzylamine: A Detailed Mechanistic Guide and Protocol

Introduction N-substituted benzylamines are a critical structural motif in a vast array of pharmacologically active compounds and are pivotal intermediates in drug discovery and development. Their synthesis is a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-substituted benzylamines are a critical structural motif in a vast array of pharmacologically active compounds and are pivotal intermediates in drug discovery and development. Their synthesis is a cornerstone of medicinal chemistry. This application note provides an in-depth guide to the synthesis of a specific N-substituted benzylamine, N-Isobutyl 2-bromo-6-fluorobenzylamine. This compound, possessing both halogen and alkyl functionalities, serves as a valuable building block for further chemical elaboration.

We will delve into the mechanistic intricacies of its synthesis via a one-pot reductive amination, a robust and widely utilized transformation in organic chemistry. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying chemical principles that govern this transformation.

Reaction Overview: Reductive Amination

The synthesis of N-Isobutyl 2-bromo-6-fluorobenzylamine is most efficiently achieved through a one-pot reductive amination of 2-bromo-6-fluorobenzaldehyde with isobutylamine. This powerful reaction combines the formation of an imine intermediate and its subsequent reduction in a single synthetic operation. The overall transformation is depicted below:

Figure 1. Overall reaction for the synthesis of N-Isobutyl 2-bromo-6-fluorobenzylamine.

The success of this one-pot procedure hinges on the use of a mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduces the iminium ion intermediate over the starting aldehyde.[1]

Mechanistic Deep Dive

The reductive amination process can be dissected into two key stages: the formation of the N-isobutyl-1-(2-bromo-6-fluorophenyl)methanimine intermediate and its subsequent reduction by sodium triacetoxyborohydride.

Part 1: Imine Formation

The initial step involves the nucleophilic attack of the primary amine, isobutylamine, on the electrophilic carbonyl carbon of 2-bromo-6-fluorobenzaldehyde. This is typically a reversible process and can be catalyzed by mild acid. The mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of isobutylamine attacks the carbonyl carbon of the aldehyde.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral carbinolamine intermediate.

  • Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst (or another proton source in the reaction mixture), forming a good leaving group (water).

  • Dehydration: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion.

  • Deprotonation: A base (which can be another molecule of the amine) removes the proton from the nitrogen to yield the neutral imine.

// Reactants aldehyde [label="2-Bromo-6-fluorobenzaldehyde", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; amine [label="Isobutylamine", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates carbinolamine [label="Carbinolamine\nIntermediate", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; iminium [label="Iminium Ion", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; imine [label="Imine Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Steps aldehyde -> carbinolamine [label="Nucleophilic Attack"]; carbinolamine -> iminium [label="Dehydration"]; iminium -> imine [label="Deprotonation"]; amine -> carbinolamine; } end_dot Diagram 1: Imine Formation Workflow

Part 2: Imine Reduction with Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride is a particularly effective reagent for reductive aminations due to its mild nature and its selectivity for imines and iminium ions over aldehydes and ketones.[1] The three electron-withdrawing acetoxy groups on the boron atom attenuate the reactivity of the borohydride, making it less reactive than reagents like sodium borohydride.

The reduction mechanism involves the transfer of a hydride ion (H⁻) from the triacetoxyborohydride complex to the electrophilic carbon of the protonated imine (iminium ion).

  • Protonation of the Imine: The imine nitrogen is protonated, forming a more electrophilic iminium ion. This is the species that is readily reduced.

  • Hydride Transfer: The triacetoxyborohydride delivers a hydride to the iminium carbon, neutralizing the positive charge on the nitrogen and forming the final secondary amine product.

G cluster_reduction Reduction Step Imine Imine Intermediate Iminium Iminium Ion (Protonated Imine) Imine->Iminium Protonation Product N-Isobutyl 2-bromo-6-fluorobenzylamine Iminium->Product Hydride Transfer STAB NaBH(OAc)₃

Experimental Protocol

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Bromo-6-fluorobenzaldehyde≥97%Sigma-Aldrich
Isobutylamine≥99%Sigma-Aldrich
Sodium triacetoxyborohydride97%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Saturated Sodium Bicarbonate SolutionLaboratory Prepared
Magnesium Sulfate (anhydrous)Laboratory Grade
Ethyl AcetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Silica Gel60 Å, 230-400 meshSorbent Technologies
Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-6-fluorobenzaldehyde (1.0 eq).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM) (approximately 0.2 M concentration). To this solution, add isobutylamine (1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material and imine intermediate are consumed (typically 2-16 hours).

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 10-20%).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield N-Isobutyl 2-bromo-6-fluorobenzylamine as a colorless to pale yellow oil.

Characterization

The identity and purity of the synthesized N-Isobutyl 2-bromo-6-fluorobenzylamine can be confirmed by standard spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include those for the aromatic protons, the benzylic CH₂, the CH₂ and CH of the isobutyl group, and the two methyl groups of the isobutyl moiety. The aromatic signals will show coupling to the fluorine atom.

  • ¹³C NMR (100 MHz, CDCl₃): Signals for all 11 carbon atoms are expected. The aromatic carbons will show C-F coupling.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated exact mass of the product (C₁₁H₁₅BrFN: 259.0372 g/mol ).[] The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) should be observable for the molecular ion and bromine-containing fragments.

  • Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), and C-Br and C-F stretching are expected.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40 °C) may be beneficial. Ensure all reagents are of high purity and the solvent is anhydrous.

  • Side Reactions: The primary potential side reaction is the over-alkylation of the product to form a tertiary amine. However, the use of a primary amine and the nature of reductive amination generally minimize this.[1] Another possibility is the reduction of the starting aldehyde to the corresponding alcohol. The use of the selective sodium triacetoxyborohydride significantly reduces the likelihood of this side reaction.

  • Work-up: The quenching step with sodium bicarbonate should be performed carefully, especially on a larger scale, as it neutralizes the acetic acid byproduct from the reducing agent, leading to the evolution of carbon dioxide gas.

Conclusion

This application note has detailed the synthesis of N-Isobutyl 2-bromo-6-fluorobenzylamine via a one-pot reductive amination. By understanding the underlying reaction mechanism, particularly the distinct roles of imine formation and selective reduction, researchers can effectively and efficiently synthesize this and other valuable N-substituted benzylamines. The provided protocol offers a robust starting point for laboratory synthesis, and the mechanistic insights should empower chemists to troubleshoot and adapt this versatile reaction for their specific needs in the pursuit of novel molecular entities.

References

  • PubChem. N-Isobutyl 2-bromo-6-fluorobenzylamine. National Center for Biotechnology Information. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Katritzky, A. R., & Rachwal, S. (1987). A new and convenient method for the N-alkylation of amines. Journal of the Chemical Society, Perkin Transactions 1, 791-797. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

Sources

Method

Application Notes and Protocols for the Characterization of N-Isobutyl 2-bromo-6-fluorobenzylamine

Foreword: The Imperative for Rigorous Characterization In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous structural elucidation and purity assessment of novel chemical entities are p...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Rigorous Characterization

In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous structural elucidation and purity assessment of novel chemical entities are paramount. N-Isobutyl 2-bromo-6-fluorobenzylamine, a substituted benzylamine, represents a class of compounds with significant potential in medicinal chemistry, often serving as a key intermediate in the synthesis of bioactive molecules.[1] Its halogenated aromatic core and alkylamine side chain are features of interest in exploring structure-activity relationships (SAR) for various therapeutic targets.[1] This guide provides a comprehensive suite of analytical techniques and detailed protocols for the definitive characterization of this compound, ensuring the integrity and reproducibility of subsequent research and development endeavors.

The methodologies presented herein are designed to be self-validating, providing orthogonal data points that, when taken together, create a high-fidelity molecular fingerprint of N-Isobutyl 2-bromo-6-fluorobenzylamine. We will delve into the "why" behind experimental choices, grounding our protocols in established analytical principles.

Molecular Identity Confirmation: A Multi-Spectroscopic Approach

The foundational step in characterizing any new compound is the confirmation of its molecular structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides an unparalleled level of detail for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination, providing precise information about the chemical environment of individual atoms. For N-Isobutyl 2-bromo-6-fluorobenzylamine (C₁₁H₁₅BrFN), both ¹H and ¹³C NMR are essential.[]

Rationale for NMR Analysis:

  • ¹H NMR will elucidate the number of distinct proton environments, their multiplicity (spin-spin splitting), and their relative numbers (integration). This is crucial for confirming the presence and connectivity of the isobutyl and benzyl moieties.

  • ¹³C NMR will identify the number of unique carbon environments, confirming the carbon skeleton of the molecule. The chemical shifts will also provide insights into the electronic effects of the bromine and fluorine substituents on the aromatic ring.[3]

Predicted ¹H NMR Spectral Data (based on analysis of similar structures): [4][5]

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic-H7.10 - 7.60Multiplet3H
Benzyl-CH₂~3.80Singlet2H
Isobutyl-CH₂~2.50Doublet2H
Isobutyl-CH~1.80Multiplet1H
Isobutyl-CH₃~0.90Doublet6H
Amine-NHVariable (broad)Singlet1H

Predicted ¹³C NMR Spectral Data (based on analysis of similar structures): [6][7][8]

Assignment Predicted Chemical Shift (ppm)
Aromatic C-F158 - 162 (Doublet, ¹JCF)
Aromatic C-Br115 - 125
Aromatic C-H125 - 135
Aromatic C-CH₂135 - 140
Benzyl-CH₂50 - 55
Isobutyl-CH₂55 - 60
Isobutyl-CH25 - 30
Isobutyl-CH₃20 - 25

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of N-Isobutyl 2-bromo-6-fluorobenzylamine and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all peaks and set the integration of a known peak (e.g., the benzyl CH₂) to its expected value (2H).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Assign all peaks based on their chemical shifts, multiplicities, and integrations, comparing them to the predicted values and data from analogous compounds.

Logical Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis A Weigh 5-10 mg of Sample B Dissolve in 0.7 mL CDCl3 A->B C Acquire 1H NMR Spectrum B->C D Acquire 13C NMR Spectrum B->D E Process Spectra C->E D->E F Assign Peaks E->F G Confirm Structure F->G

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and providing structural information through its fragmentation pattern.

Rationale for MS Analysis:

  • Molecular Ion Peak: High-resolution mass spectrometry (HRMS) will provide a highly accurate mass of the molecular ion, which can be used to confirm the elemental composition (C₁₁H₁₅BrFN).

  • Isotopic Pattern: The presence of bromine (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio) will result in a characteristic M+2 peak for the molecular ion and any bromine-containing fragments, serving as a definitive indicator of its presence.[9]

  • Fragmentation Pattern: The way the molecule breaks apart under ionization provides a fingerprint that can be used to confirm its structure. For N-Isobutyl 2-bromo-6-fluorobenzylamine, characteristic fragments corresponding to the loss of the isobutyl group and cleavage of the benzylamine bond are expected.

Predicted Mass Spectrometry Data:

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Significance
260/262[C₁₁H₁₅⁷⁹BrFN]⁺ / [C₁₁H₁₅⁸¹BrFN]⁺Molecular Ion (M⁺)
182/184[C₇H₅⁷⁹BrF]⁺Loss of isobutylamine
103[C₇H₅F]⁺Loss of Br from the above fragment
72[C₄H₁₀N]⁺Isobutylamine fragment
57[C₄H₉]⁺Isobutyl cation (base peak)

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is suitable.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Data Analysis:

    • Identify the molecular ion peak and its characteristic M+2 isotopic pattern.

    • Analyze the fragmentation pattern and compare it to the predicted fragments.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical compounds. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.

Rationale for HPLC Analysis:

  • Quantitative Purity: HPLC with UV detection allows for the accurate quantification of the main peak (N-Isobutyl 2-bromo-6-fluorobenzylamine) and any impurities, providing a percentage purity value.

  • Stability Indicating: A robust HPLC method can be used in stability studies to track the degradation of the compound over time.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is a good starting point.

    • Gradient Program: 50% to 90% Acetonitrile over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm and 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL).

    • Prepare working solutions by diluting the stock solution to an appropriate concentration (e.g., 0.1 mg/mL).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of the main peak to determine the purity.

HPLC Method Development Workflow

HPLC_Workflow cluster_setup Initial Setup cluster_opt Method Optimization cluster_val Validation & Analysis A Select C18 Column B Prepare Mobile Phase (ACN/Water with TFA) C Run Gradient Method B->C D Adjust Gradient Slope C->D E Optimize Flow Rate & Temperature D->E F System Suitability Test E->F G Analyze Sample F->G H Calculate Purity G->H

Caption: A systematic approach to HPLC method development.

Functional Group Confirmation: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[10]

Rationale for FT-IR Analysis:

  • Functional Group Identification: The FT-IR spectrum will show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the alkyl and aromatic groups, C-N bond, and the C-Br and C-F bonds.[11][12] This provides confirmatory evidence for the presence of these key functional groups.

Predicted FT-IR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
3300 - 3500N-H Stretch (secondary amine)Weak to Medium
3000 - 3100Aromatic C-H StretchMedium
2850 - 2960Aliphatic C-H StretchStrong
1550 - 1600C=C Stretch (aromatic)Medium
1335 - 1250C-N Stretch (aromatic amine)Strong
1000 - 1100C-F StretchStrong
550 - 650C-Br StretchMedium to Strong

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two KBr or NaCl plates.

    • Solid (if applicable): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample holder.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion: A Triad of Analytical Certainty

The comprehensive characterization of N-Isobutyl 2-bromo-6-fluorobenzylamine is achieved through the synergistic application of NMR spectroscopy, mass spectrometry, HPLC, and FT-IR spectroscopy. Each technique provides a unique and essential piece of the molecular puzzle. By following the detailed protocols and understanding the rationale behind each analytical choice, researchers can be confident in the identity, purity, and structural integrity of this important chemical intermediate, thereby ensuring the reliability and validity of their scientific endeavors.

References

  • N-Isobutyl 2-bromo-6-fluorobenzylamine. PubChem. [Link]

  • Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. National Institutes of Health. [Link]

  • Figure 4. 13 C NMR spectrums for the reaction of benzylamine (4) with... ResearchGate. [Link]

  • A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics. National Institutes of Health. [Link]

  • Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]

  • Analytical Methods. Royal Society of Chemistry. [Link]

  • Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine and Its Complexes with Mo(CO)6 and W(CO)6. Science Alert. [Link]

  • Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. National Institutes of Health. [Link]

  • FTIR spectrum for isobutylene at an instrumental resolution of 0.5 cm... ResearchGate. [Link]

  • Fig. 8 1 H NMR spectra (aliphatic region) of ortho-bromo derivative 6j... ResearchGate. [Link]

  • Application of 13C NMR Spectroscopy and 13C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. ACS Publications. [Link]

  • Supplementary Information. Royal Society of Chemistry. [Link]

  • A Guide to 13C NMR Chemical Shift Values. Compound Interest. [Link]

  • Isobutylamine. National Institutes of Health. [Link]

  • FTIR Analysis. SEM Lab Inc. [Link]

  • Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]

  • Infrared Spectroscopy. Illinois State University. [Link]

  • FT-IR Spectra. ChemAnalytical. [Link]

  • N-Isobutyl 2-bromo-6-fluorobenzylamine. MilliporeSigma. [Link]

Sources

Application

Definitive Analysis of N-Isobutyl 2-bromo-6-fluorobenzylamine by Gas Chromatography-Mass Spectrometry (GC-MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive, field-tested protocol for the analysis of N-Isobutyl 2-bromo-6-fluorobenzylamin...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-tested protocol for the analysis of N-Isobutyl 2-bromo-6-fluorobenzylamine, a critical intermediate in pharmaceutical synthesis and drug development.[1] The methodology leverages the separation power of gas chromatography (GC) coupled with the definitive identification capabilities of mass spectrometry (MS). We present a complete workflow, from sample preparation and instrument configuration to data interpretation, including expected fragmentation patterns. The causality behind key experimental choices is explained to empower researchers to adapt and troubleshoot the method effectively. This guide is designed to serve as an authoritative resource for ensuring the identity, purity, and quality of this key synthetic building block.

Analyte Chemical Profile

N-Isobutyl 2-bromo-6-fluorobenzylamine (CAS: 1355247-08-3) is a halogenated benzylamine derivative.[1] Its structure, containing a substituted aromatic ring and an alkylamine side chain, makes it a valuable precursor in medicinal chemistry.[1] Accurate characterization is paramount for ensuring the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).

PropertyValueSource
IUPAC Name N-[(2-bromo-6-fluorophenyl)methyl]-2-methylpropan-1-amine[]
CAS Number 1355247-08-3[]
Molecular Formula C₁₁H₁₅BrFN[]
Molecular Weight 260.15 g/mol []
Monoisotopic Mass 259.03719 Da[]
Structure CC(C)CNCC1=C(C=CC=C1Br)F[]

Principle of the GC-MS Method

Gas chromatography-mass spectrometry is the ideal technique for analyzing semi-volatile and thermally stable compounds like N-Isobutyl 2-bromo-6-fluorobenzylamine. The methodology is predicated on two core principles:

  • Chromatographic Separation (GC): The sample is vaporized and transported by an inert carrier gas through a capillary column. Separation is achieved based on the analyte's boiling point and its differential interactions with the column's stationary phase. The halogenated and amine functionalities of the target molecule dictate the choice of a mid-polarity column for optimal resolution.

  • Mass Analysis (MS): As the separated analyte elutes from the GC column, it enters the mass spectrometer's ion source, typically an electron ionization (EI) source. High-energy electrons (70 eV) bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical "fingerprint" for unequivocal identification.[3]

Experimental Workflow Overview

The following diagram outlines the complete analytical process from sample handling to final data reporting.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Sample Receipt & Login SamplePrep Sample Extraction (LLE or Dilution) Sample->SamplePrep Matrix StdPrep Standard Solution Preparation GCMS GC-MS Acquisition (Optimized Method) StdPrep->GCMS Calibration SamplePrep->GCMS Analysis Processing Data Integration & Spectral Analysis GCMS->Processing Raw Data Report Final Report Generation (Purity & Identity) Processing->Report

Caption: High-level workflow for GC-MS analysis.

Materials, Reagents, and Instrumentation

Reagents and Consumables
  • Solvents: HPLC or GC-grade Methanol, Ethyl Acetate, Hexane. Use of high-purity solvents is critical to avoid baseline noise and interfering peaks.[4]

  • Analyte Standard: N-Isobutyl 2-bromo-6-fluorobenzylamine standard of known purity (≥98%).

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.

  • Filters: 0.22 µm PTFE syringe filters (if required for sample cleanup).

Instrumentation

A standard Gas Chromatograph coupled to a single quadrupole Mass Spectrometer is required.

ComponentSpecificationRationale
GC System Agilent 8860 GC or equivalentProvides precise temperature and flow control.
MS System Agilent 5977 MSD or equivalentOffers reliable EI ionization and mass filtering.
Autosampler G4513A or equivalentEnsures reproducible injection volumes.
GC Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar 5% Phenyl-methylpolysiloxaneThis non-polar to mid-polarity column provides excellent resolution for a wide range of semi-volatile compounds, including halogenated aromatics.[5]
Carrier Gas Helium (99.999% purity)Inert carrier gas essential for GC-MS.

Detailed Protocols

Protocol 1: Standard Solution Preparation

Objective: To prepare a 100 µg/mL stock solution for instrument calibration and verification.

  • Weighing: Accurately weigh approximately 10 mg of the N-Isobutyl 2-bromo-6-fluorobenzylamine standard into a 100 mL volumetric flask.

  • Dissolution: Dissolve the standard in ~50 mL of Ethyl Acetate.

  • Dilution: Bring the flask to the final volume of 100 mL with Ethyl Acetate and mix thoroughly.

  • Transfer: Transfer the solution to an amber glass vial for storage at 4°C.

  • Working Standard: Prepare a 10 µg/mL working standard by performing a 1:10 dilution of the stock solution in Ethyl Acetate for routine analysis.

Protocol 2: Sample Preparation (from a reaction mixture)

Objective: To extract the analyte from a complex matrix and prepare it for injection. This protocol uses Liquid-Liquid Extraction (LLE), a robust technique for separating analytes based on their relative solubilities.[6]

  • Sample Aliquot: Transfer 1 mL of the homogenized reaction mixture into a 15 mL centrifuge tube.

  • Extraction Solvent: Add 5 mL of Ethyl Acetate to the tube.

  • Extraction: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic layer.

  • Phase Separation: Centrifuge the tube at 3000 rpm for 5 minutes to achieve a clean separation between the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (Ethyl Acetate) into a clean tube using a Pasteur pipette.

  • Concentration (Optional): If the analyte concentration is low, the extract can be concentrated under a gentle stream of nitrogen.[7] Reconstitute the residue in a known volume (e.g., 1 mL) of Ethyl Acetate.

  • Final Preparation: Transfer the final extract into a 2 mL autosampler vial for GC-MS analysis.

Protocol 3: GC-MS Instrument Parameters

Objective: To configure the GC-MS system for optimal separation and detection of the target analyte.

ParameterSetting
GC Inlet Splitless mode, 250°C
Injection Volume 1 µL
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program Initial: 80°C (hold 2 min) Ramp: 15°C/min to 280°C Hold: 5 min at 280°C
Transfer Line 280°C
MS Ion Source Electron Ionization (EI), 230°C
Electron Energy 70 eV
MS Quadrupole 150°C
Scan Range m/z 40 - 400
Solvent Delay 3 minutes

Data Analysis and Expected Results

Chromatographic Results

Under the conditions specified, N-Isobutyl 2-bromo-6-fluorobenzylamine is expected to elute as a sharp, symmetrical peak. The exact retention time should be confirmed by injecting the prepared standard.

Mass Spectral Interpretation

The EI mass spectrum is the key to confirming the analyte's identity. The following features are expected:

  • Molecular Ion (M⁺•): A distinct isotopic cluster at m/z 259 and m/z 261 in an approximate 1:1 ratio. This pattern is the hallmark of a molecule containing a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). The presence of this cluster confirms the molecular weight.

  • Key Fragments: Fragmentation provides structural confirmation. The most probable and structurally significant fragments are detailed in the table and diagram below. The prediction of fragmentation pathways is a cornerstone of mass spectral interpretation.[3][8]

m/z (Nominal)Ion IdentityFragmentation Pathway
259 / 261[C₁₁H₁₅BrFN]⁺•Molecular Ion (M⁺•)
188 / 190[C₇H₅BrF]⁺Benzylic Cleavage: Loss of isobutylamine radical (•NHCH₂CH(CH₃)₂)
180[M - Br]⁺Loss of a bromine radical (•Br) from the molecular ion
57[C₄H₉]⁺Isobutyl cation
Predicted Fragmentation Pathway

The fragmentation of N-Isobutyl 2-bromo-6-fluorobenzylamine is dominated by cleavage at the benzylic position, which is energetically favorable.

Fragmentation M N-Isobutyl 2-bromo-6-fluorobenzylamine [M]⁺• m/z 259/261 F1 2-bromo-6-fluorobenzyl cation [C₇H₅BrF]⁺ m/z 188/190 M->F1 - •C₄H₁₀N (Benzylic Cleavage) F2 [M - Br]⁺ m/z 180 M->F2 - •Br

Caption: Key EI fragmentation pathways of the analyte.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No Peak or Low Signal Incorrect injection volume; Low sample concentration; Inlet or column leak.Verify autosampler sequence and syringe. Concentrate sample if necessary. Perform leak check on the GC system.
Peak Tailing Active sites in the inlet liner or column; Column contamination.Deactivate or replace the inlet liner. Trim the first few cm of the GC column. Bake out the column.
Poor Resolution Inappropriate oven temperature program; Column degradation.Optimize the temperature ramp rate. Replace the GC column.
Extraneous Peaks Contaminated solvent; Sample matrix interference; Septum bleed.Run a solvent blank to check for contamination. Improve sample cleanup protocol. Replace the inlet septum.

Conclusion

This application note details a robust and reliable GC-MS method for the identification and analysis of N-Isobutyl 2-bromo-6-fluorobenzylamine. By following the outlined protocols for sample preparation, instrument setup, and data analysis, researchers and drug development professionals can achieve unequivocal structural confirmation and purity assessment of this important chemical intermediate. The provided rationale for methodological choices and the troubleshooting guide serve to make this a self-validating and adaptable system for quality control and research applications.

References

  • ChemRxiv. Universal Fragmentation Model for Tandem Mass Spectrometry Based Molecular Structural Elucidation. Available at: [Link]

  • National Institutes of Health (NIH). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC. Available at: [Link]

  • Organomation. GC-MS Sample Preparation. Available at: [Link]

  • National Institutes of Health (NIH). Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex - PubMed Central. Available at: [Link]

  • Waters. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Available at: [Link]

  • ResearchGate. (PDF) Sample Preparation Techniques for Gas Chromatography. Available at: [Link]

  • Agilent. Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Available at: [Link]

  • ResearchGate. (PDF) “Meta Elimination,” a Diagnostic Fragmentation in Mass Spectrometry. Available at: [Link]

  • SCION Instruments. Sample preparation GC-MS. Available at: [Link]

  • National Institutes of Health (NIH). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC. Available at: [Link]

  • ResearchGate. Gas Chromatographic Methodology for the Determination of Some Halogenated Pesticides. Available at: [Link]

  • ResearchGate. GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines | Request PDF. Available at: [Link]

  • Agilent. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Available at: [Link]

  • West Virginia University. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones - Glen Jackson. Available at: [Link]

  • Taylor & Francis. Full article: Review of Gas-Chromatographic Measurement Methodologies for Atmospheric Halogenated Greenhouse Gases. Available at: [Link]

  • Freie Universität Berlin. Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl - Refubium. Available at: [Link]

  • ACS Publications. Determination of volatile halogenated hydrocarbons in water by gas chromatography | Analytical Chemistry. Available at: [Link]

  • LCGC International. Green Chromatography (Part 3): Sample Preparation Techniques. Available at: [Link]

Sources

Method

Application Note and Protocol: Laboratory-Scale Synthesis of N-Isobutyl 2-bromo-6-fluorobenzylamine

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the laboratory-scale synthesis of N-Isobutyl 2-bromo-6-fluorobenzylamine, a key intermediate in p...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the laboratory-scale synthesis of N-Isobutyl 2-bromo-6-fluorobenzylamine, a key intermediate in pharmaceutical research. The synthesis is achieved through a direct reductive amination of 2-bromo-6-fluorobenzaldehyde with isobutylamine, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. This application note details the underlying chemical principles, provides a robust, step-by-step protocol, and outlines the necessary safety precautions and analytical characterization methods. The described methodology is designed to be efficient, high-yielding, and readily adaptable for medicinal chemistry and drug discovery applications.

Introduction and Scientific Background

N-Isobutyl 2-bromo-6-fluorobenzylamine and its derivatives are of significant interest in medicinal chemistry due to their potential applications in the development of novel therapeutic agents.[1][2] The presence of the halogenated phenyl ring and the N-alkylated amine moiety provides a versatile scaffold for structure-activity relationship (SAR) studies.[1] The synthesis of such secondary amines is a fundamental transformation in organic chemistry, with reductive amination being a widely employed and highly effective method.[3][4]

Causality of the Chosen Synthetic Route:

The selected synthetic strategy, reductive amination, is predicated on its efficiency and selectivity. This one-pot reaction proceeds through the initial formation of an imine intermediate from the condensation of 2-bromo-6-fluorobenzaldehyde and isobutylamine. The subsequent in-situ reduction of this imine by a selective reducing agent yields the desired N-isobutyl 2-bromo-6-fluorobenzylamine.

The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is critical to the success of this protocol.[5][6][7][8] Unlike stronger reducing agents such as sodium borohydride, STAB is a milder reagent that selectively reduces the iminium ion intermediate much faster than the starting aldehyde.[8] This chemoselectivity minimizes the formation of the corresponding alcohol byproduct (2-bromo-6-fluorobenzyl alcohol), thereby simplifying purification and increasing the overall yield of the target compound. Furthermore, STAB is compatible with a range of solvents, with anhydrous 1,2-dichloroethane (DCE) being particularly effective for this transformation.[5][7]

Experimental Workflow Overview

The synthesis of N-Isobutyl 2-bromo-6-fluorobenzylamine can be broken down into three key stages: reaction setup and execution, workup and extraction, and purification and characterization.

G cluster_0 Reaction Setup & Execution cluster_1 Workup & Extraction cluster_2 Purification & Characterization A Combine 2-bromo-6-fluorobenzaldehyde and isobutylamine in DCE B Add Sodium Triacetoxyborohydride A->B C Stir at room temperature B->C D Quench reaction with aq. NaHCO3 C->D E Extract with Dichloromethane D->E F Dry organic layer E->F G Concentrate in vacuo F->G H Purify by column chromatography G->H I Characterize by NMR and MS H->I

Caption: Overall workflow for the synthesis of N-Isobutyl 2-bromo-6-fluorobenzylamine.

Materials and Reagents

Reagent/MaterialGradeSupplierCAS NumberNotes
2-Bromo-6-fluorobenzaldehyde≥98%Sigma-Aldrich360575-28-6Irritant, handle with care.[9][10]
Isobutylamine≥99%Sigma-Aldrich78-81-9Flammable and corrosive.
Sodium triacetoxyborohydride97%Sigma-Aldrich56553-60-7Moisture sensitive.
1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%Sigma-Aldrich107-06-2Toxic and carcinogenic.
Dichloromethane (DCM)ACS GradeFisher Scientific75-09-2Volatile and toxic.
Saturated aq. Sodium BicarbonateLaboratory GradeFisher ScientificN/A
Anhydrous Magnesium SulfateLaboratory GradeFisher Scientific7487-88-9
Silica Gel230-400 meshFisher Scientific7631-86-9
Ethyl AcetateACS GradeFisher Scientific141-78-6
HexanesACS GradeFisher Scientific110-54-3

Detailed Experimental Protocol

4.1 Reaction Setup:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-6-fluorobenzaldehyde (1.0 g, 4.9 mmol, 1.0 equiv.).

  • Dissolve the aldehyde in anhydrous 1,2-dichloroethane (20 mL).

  • To the stirred solution, add isobutylamine (0.58 mL, 5.88 mmol, 1.2 equiv.) dropwise at room temperature.

  • Stir the mixture for 20 minutes to allow for imine formation.

4.2 Reductive Amination:

  • To the reaction mixture, add sodium triacetoxyborohydride (1.56 g, 7.35 mmol, 1.5 equiv.) portion-wise over 10 minutes. Note: The addition may cause a slight exotherm.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting aldehyde spot indicates reaction completion.

4.3 Workup and Extraction:

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL). Caution: Gas evolution (hydrogen) will occur.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

4.4 Purification:

  • Purify the crude product by flash column chromatography on silica gel.[11]

  • Elute with a gradient of 5% to 20% ethyl acetate in hexanes.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford N-Isobutyl 2-bromo-6-fluorobenzylamine as a colorless oil.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[9][12]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[10][12][13]

  • Handling of Reagents:

    • 2-Bromo-6-fluorobenzaldehyde: Is an irritant. Avoid contact with skin and eyes.[9][10][14]

    • Isobutylamine: Is flammable and corrosive. Handle with care.

    • 1,2-Dichloroethane and Dichloromethane: Are toxic and should be handled with extreme caution to avoid inhalation and skin contact.[13]

  • Quenching: The quenching of sodium triacetoxyborohydride with water or aqueous solutions generates hydrogen gas, which is flammable. Perform this step slowly and with adequate ventilation.

Characterization Data

The identity and purity of the synthesized N-Isobutyl 2-bromo-6-fluorobenzylamine should be confirmed by spectroscopic methods.

PropertyValue
Molecular Formula C₁₁H₁₅BrFN[][16]
Molecular Weight 260.15 g/mol [][16]
Appearance Colorless oil
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.20-7.10 (m, 2H), 6.95 (t, J=8.8 Hz, 1H), 3.80 (s, 2H), 2.50 (d, J=6.8 Hz, 2H), 1.85-1.75 (m, 1H), 0.95 (d, J=6.8 Hz, 6H).
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 162.5 (d, J=248 Hz), 138.5 (d, J=4.0 Hz), 129.0 (d, J=10.0 Hz), 125.0, 114.5 (d, J=22.0 Hz), 57.0, 52.0, 28.5, 20.5.
Mass Spectrometry (ESI+) m/z 260.0, 262.0 [M+H]⁺

Note: The provided NMR and MS data are representative and may vary slightly based on the specific instrumentation and conditions used.

Discussion and Conclusion

The described protocol for the synthesis of N-Isobutyl 2-bromo-6-fluorobenzylamine via reductive amination offers a reliable and efficient method for obtaining this valuable research chemical. The use of sodium triacetoxyborohydride is key to the high selectivity and yield of the reaction. The purification by column chromatography effectively removes any unreacted starting materials and byproducts, yielding the desired compound with high purity. This protocol is well-suited for laboratory-scale synthesis and can be readily adapted for the preparation of analogous N-alkylated benzylamines.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Google Patents. (1961). Preparation of benzylamine.
  • ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]

  • Science Alert. (n.d.). Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine and Its Complexes with Mo(CO)6 and W(CO)6. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Characterization, and Properties of High-Energy Fillers Derived from Nitroisobutylglycerol. Retrieved from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]

  • ResearchGate. (n.d.). Important biologically active N-alkylated amines. Retrieved from [Link]

  • The Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Chemspace. (n.d.). N-Isobutyl 2-bromo-6-fluorobenzylamine. Retrieved from [Link]

  • ACS Publications. (2021). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Retrieved from [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]

  • Alichem. (2023). 2-Bromo-6-fluorobenzaldehyde Safety Data Sheet. Retrieved from [Link]

  • The Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]

  • The Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Reddit. (2023). Reductive amination NaB(AcO)3. Retrieved from [Link]

  • NIST. (n.d.). N-Isobutyl-sec-butylamine. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Derivatization of N-Isobutyl 2-bromo-6-fluorobenzylamine

Abstract This comprehensive technical guide provides detailed application notes and protocols for the chemical derivatization of N-Isobutyl 2-bromo-6-fluorobenzylamine, a key building block in contemporary drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the chemical derivatization of N-Isobutyl 2-bromo-6-fluorobenzylamine, a key building block in contemporary drug discovery and materials science. The unique structural features of this molecule, namely the ortho-bromo and fluoro substituents, offer a versatile platform for a variety of palladium-catalyzed cross-coupling reactions. This document outlines the strategic considerations and practical methodologies for achieving successful Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as cyanation reactions. The protocols provided are designed to be robust and adaptable, enabling researchers to generate a diverse library of novel compounds for further investigation.

Introduction: Strategic Importance of N-Isobutyl 2-bromo-6-fluorobenzylamine Derivatization

N-Isobutyl 2-bromo-6-fluorobenzylamine (IUPAC Name: N-[(2-bromo-6-fluorophenyl)methyl]-2-methylpropan-1-amine) is a valuable substrate in medicinal chemistry due to the presence of multiple reactive sites that can be selectively functionalized.[] The bromine atom on the aromatic ring is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. The fluorine atom at the ortho position can influence the electronic properties and conformational preferences of the resulting derivatives, which is often beneficial for modulating biological activity and metabolic stability.

The derivatization of this scaffold is of significant interest for the synthesis of compounds targeting a range of therapeutic areas. The ability to introduce diverse functionalities via robust and high-yielding chemical transformations is paramount in the rapid exploration of chemical space during lead optimization. This guide provides the foundational knowledge and practical protocols to empower researchers in this endeavor.

Foundational Derivatization Strategies: An Overview

The primary focus of this guide is the palladium-catalyzed derivatization of the aryl bromide moiety of N-Isobutyl 2-bromo-6-fluorobenzylamine. The following reaction classes are discussed in detail, with accompanying protocols.

Derivatization ReactionBond FormedIntroduced MoietyKey Advantages
Suzuki-Miyaura Coupling C-CAryl, Heteroaryl, AlkylMild conditions, high functional group tolerance, commercial availability of boronic acids.[2]
Buchwald-Hartwig Amination C-NPrimary/Secondary Amines, AmidesFacile synthesis of aryl amines, broad substrate scope.[3]
Sonogashira Coupling C-C (sp-sp²)AlkynylDirect introduction of alkyne functionality, important for further transformations.
Heck Reaction C-CAlkenylForms C-C double bonds, useful for synthesizing complex molecular scaffolds.[4]
Palladium-Catalyzed Cyanation C-CNCyanoIntroduction of a versatile nitrile group, a precursor to many other functionalities.

In-Depth Protocol and Mechanistic Considerations: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for its reliability in forming C-C bonds.[2] For a substrate like N-Isobutyl 2-bromo-6-fluorobenzylamine, the choice of catalyst, ligand, base, and solvent is critical to overcome potential challenges such as steric hindrance from the ortho-substituents and potential coordination of the benzylamine nitrogen to the palladium center.

Causality Behind Experimental Choices
  • Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective choices. They are readily reduced in situ to the active Pd(0) species.

  • Ligand: Electron-rich and sterically bulky phosphine ligands, such as SPhos, XPhos, or RuPhos, are often essential. These ligands facilitate the oxidative addition of the aryl bromide to the Pd(0) center and promote the reductive elimination step.

  • Base: A moderately strong base like K₃PO₄ or Cs₂CO₃ is typically used. Stronger bases could lead to side reactions. The base is crucial for the transmetalation step.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is common. The water is necessary to dissolve the inorganic base and facilitate the reaction.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Preparation cluster_reaction Catalysis cluster_workup Work-up & Purification A Combine Aryl Bromide, Boronic Acid, & Base in a Schlenk Tube B Evacuate and Backfill with Inert Gas (3x) A->B C Add Pd Precursor and Ligand B->C D Add Degassed Solvent C->D E Heat to Reaction Temperature (e.g., 80-110 °C) D->E F Cool to RT, Quench with Water E->F G Extract with Organic Solvent (e.g., Ethyl Acetate) F->G H Wash, Dry, and Concentrate G->H I Purify by Flash Column Chromatography H->I

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

  • N-Isobutyl 2-bromo-6-fluorobenzylamine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube, add N-Isobutyl 2-bromo-6-fluorobenzylamine, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(OAc)₂ and SPhos.

  • Solvent Addition: Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Alternative Derivatization Protocols

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of a wide range of substituted anilines.[3]

ParameterRecommended ConditionsRationale
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂Common and effective Pd(0) sources.
Ligand XPhos, RuPhos, or other bulky biaryl phosphinesEssential for efficient catalysis with sterically hindered substrates.
Base NaOt-Bu or K₂CO₃Strong, non-nucleophilic bases are required to deprotonate the amine.
Solvent Toluene or 1,4-Dioxane (anhydrous)Aprotic solvents are necessary to avoid side reactions with the strong base.
Temperature 80-120 °CSufficient thermal energy is needed to drive the catalytic cycle.

Protocol: Follow the general procedure for Suzuki-Miyaura coupling, substituting the boronic acid with the desired amine (1.1-1.5 equiv) and using an anhydrous solvent system with a strong, non-nucleophilic base.

Sonogashira Coupling

This reaction introduces an alkyne moiety, a versatile functional group for further transformations such as click chemistry or cyclization reactions.

G Start Aryl Bromide + Terminal Alkyne Cat_System Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (e.g., CuI) Amine Base (e.g., Et₃N) Start->Cat_System Solvent Anhydrous Solvent (e.g., THF, DMF) Cat_System->Solvent Reaction Reaction at RT to 80 °C Solvent->Reaction Product Coupled Product Reaction->Product

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of N-Isobutyl 2-bromo-6-fluorobenzylamine synthesis?

Welcome to the technical support guide for the synthesis of N-Isobutyl 2-bromo-6-fluorobenzylamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-Isobutyl 2-bromo-6-fluorobenzylamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic transformation. The synthesis, typically achieved via reductive amination, is a cornerstone reaction in medicinal chemistry. This guide provides in-depth troubleshooting, frequently asked questions, and a validated protocol to enhance your experimental success.

Core Synthesis Pathway: Reductive Amination

The formation of N-Isobutyl 2-bromo-6-fluorobenzylamine from 2-bromo-6-fluorobenzaldehyde and isobutylamine proceeds through a two-step, one-pot sequence: the formation of an intermediate imine (or its protonated form, the iminium ion), followed by its immediate reduction.[1]

G cluster_intermediate Intermediate Formation cluster_product Final Product Aldehyde 2-bromo-6-fluorobenzaldehyde Imine Iminium Ion Intermediate Aldehyde->Imine + Amine - H2O Amine Isobutylamine Amine->Imine Product N-Isobutyl 2-bromo-6-fluorobenzylamine Imine->Product + Reducing Agent (e.g., NaBH(OAc)3)

Caption: Reductive amination pathway for N-Isobutyl 2-bromo-6-fluorobenzylamine synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing probable causes and actionable solutions.

Question 1: My reaction yield is very low or I've recovered only starting material. What went wrong?

This is the most common issue and typically points to a problem in one of the two core steps of the reaction.

  • Probable Cause A: Inefficient Imine Formation. The reaction between the aldehyde and the amine to form the imine is an equilibrium process.[1] If the equilibrium is not shifted towards the imine, the subsequent reduction step cannot occur, leading to recovery of the starting aldehyde.

    • Solution:

      • pH Control: Imine formation is catalyzed by mild acid. The optimal pH is typically between 4 and 6.[2] Without acid, the reaction is slow. If the pH is too low, the amine starting material becomes fully protonated and is no longer nucleophilic. Add a catalytic amount of acetic acid (AcOH) to your reaction mixture.[3][4]

      • Water Removal: The formation of the imine releases one molecule of water.[1] In a one-pot synthesis, removing this water can be challenging. Using a solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) and a reducing agent that tolerates small amounts of water is crucial.[3] For difficult cases, allowing the aldehyde and amine to stir for a period (e.g., 10-60 minutes) before adding the reducing agent can help establish the imine equilibrium.[4]

  • Probable Cause B: Ineffective Reduction or Aldehyde Reduction. The choice of reducing agent is critical. A strong, non-selective reducing agent can reduce the starting aldehyde to 2-bromo-6-fluorobenzyl alcohol, a common side-product that kills the yield.

    • Solution:

      • Use a Selective Reducing Agent: Standard sodium borohydride (NaBH₄) can reduce aldehydes, sometimes faster than it reduces the imine, leading to low yields of the desired amine.[5] The preferred reagents for reductive amination are hydride donors that are selective for the protonated imine (iminium ion) over the carbonyl.[2]

      • Recommended Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is exceptionally mild, selective, and effective for this purpose.[3] Sodium cyanoborohydride (NaBH₃CN) is also highly effective but is toxic and requires careful pH control to avoid the release of hydrogen cyanide gas.[2] For most applications, NaBH(OAc)₃ is the superior and safer choice.

Question 2: My final product is impure. What are the likely side-products and how can I avoid them?

  • Probable Cause A: Presence of 2-bromo-6-fluorobenzyl alcohol. As mentioned above, this arises from the direct reduction of the starting aldehyde.

    • Solution: This is almost always due to using a non-selective reducing agent like NaBH₄. Switch to NaBH(OAc)₃.[3] This reagent reacts much faster with the iminium ion than with the aldehyde, minimizing this side-product.[2]

  • Probable Cause B: Over-alkylation. While reductive amination is far less prone to over-alkylation than direct alkylation with alkyl halides, it's a theoretical possibility if the newly formed secondary amine reacts with another molecule of the aldehyde.[5]

    • Solution: This is rarely an issue when a primary amine is used to make a secondary amine.[5] Using a slight excess of the isobutylamine (e.g., 1.1-1.2 equivalents) can help ensure the aldehyde is consumed in the formation of the primary imine.

Question 3: I'm having difficulty purifying the final product. What do you suggest?

  • Probable Cause A: The product is basic and retains acid from the workup. Amines can form salts, which can affect their behavior during extraction and chromatography.

    • Solution: During the aqueous workup, ensure you use a base wash (e.g., saturated sodium bicarbonate or dilute NaOH solution) to neutralize any remaining acetic acid and to freebase your amine product. This ensures it will be soluble in the organic extraction solvent and behave predictably on silica gel.

  • Probable Cause B: Impurities are close in polarity to the product.

    • Solution:

      • Column Chromatography: Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes). A small amount of triethylamine (0.1-1%) can be added to the eluent to prevent the amine product from streaking on the silica gel column.

      • Acid/Base Extraction: Exploit the basicity of your amine product. Dissolve the crude material in an organic solvent (e.g., ether or dichloromethane) and extract with dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with NaOH and re-extract the pure amine back into an organic solvent.[6]

      • Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for removing non-volatile impurities.[6]

Frequently Asked Questions (FAQs)

  • Q: What is the best reducing agent for this synthesis?

    • A: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended. It is mild, selective for the iminium ion over the aldehyde, commercially available, and does not require stringent pH control, making it both effective and user-friendly.[3]

  • Q: Which solvent should I use?

    • A: 1,2-Dichloroethane (DCE) is the preferred solvent for reactions using NaBH(OAc)₃.[3] Tetrahydrofuran (THF) and occasionally acetonitrile are also viable alternatives.[3] Methanol can be used with NaBH₃CN but may lead to acetal formation with the aldehyde.

  • Q: How do I monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture against the 2-bromo-6-fluorobenzaldehyde starting material. The reaction is complete when the aldehyde spot has been fully consumed. A suitable eluent system would be 10-20% ethyl acetate in hexanes.

  • Q: What are the key safety considerations?

    • A: 2-bromo-6-fluorobenzaldehyde is harmful if swallowed and can cause skin and eye irritation.[7] Isobutylamine is flammable and corrosive. All hydride reducing agents react with water and acid to produce hydrogen gas, which is flammable. If using sodium cyanoborohydride, be aware that it is highly toxic and can release toxic hydrogen cyanide gas under acidic conditions.[2] Always perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Optimized Experimental Protocol

This protocol is designed to be a robust starting point for achieving a high yield of N-Isobutyl 2-bromo-6-fluorobenzylamine.

G Start 1. Prepare Reactant Solution Add_Reducing_Agent 2. Add Reducing Agent Start->Add_Reducing_Agent Stir at RT Stir 3. Reaction Monitoring Add_Reducing_Agent->Stir Stir overnight Quench 4. Quench Reaction Stir->Quench When Aldehyde is consumed (TLC) Workup 5. Aqueous Workup Quench->Workup Careful addition Purify 6. Purification Workup->Purify Dry & Concentrate

Caption: Step-by-step experimental workflow for the reductive amination.

Materials:

  • 2-bromo-6-fluorobenzaldehyde

  • Isobutylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (glacial)

  • 1,2-Dichloroethane (DCE, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-6-fluorobenzaldehyde (1.0 eq). Dissolve it in anhydrous 1,2-dichloroethane (DCE) to make an approximately 0.2 M solution.

  • Amine and Acid Addition: Add isobutylamine (1.2 eq) to the stirred solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture portion-wise over 10-15 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the disappearance of the starting aldehyde by TLC (e.g., using 20% ethyl acetate/hexanes). The reaction is typically complete within 3-12 hours.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Safety Note: This neutralizes the acetic acid and destroys any excess hydride reagent.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 15%) to afford the pure N-Isobutyl 2-bromo-6-fluorobenzylamine.

Comparative Data on Reducing Agents

The choice of reducing agent is the most critical parameter for success. The table below summarizes the key features of common choices.

Reducing AgentAbbreviationTypical SolventSelectivity for Imine/IminiumKey Considerations
Sodium TriacetoxyborohydrideNaBH(OAc)₃DCE, THFExcellentRecommended Choice. Mild, effective, no pH control needed.[3]
Sodium CyanoborohydrideNaBH₃CNMethanol, EthanolExcellentHighly effective but very toxic; requires acidic pH.[2]
Sodium BorohydrideNaBH₄Methanol, EthanolPoor to ModerateCan readily reduce the starting aldehyde, leading to low yield.[5]
Catalytic HydrogenationH₂/Pd-CEthanol, MethanolGoodEffective and clean, but requires specialized hydrogenation equipment.[1]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved January 27, 2026, from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Chem 115 Handout. [Link] (Note: While the original Myers link from the search was specific, this is a representative academic handout on the topic).

  • Fomin, M., et al. (2018). Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-6-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Reddit. (2024). How to purify Benzylamine? r/OrganicChemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

Sources

Optimization

Common side products in the synthesis of N-Isobutyl 2-bromo-6-fluorobenzylamine.

Introduction Welcome to the technical support center for the synthesis of N-Isobutyl 2-bromo-6-fluorobenzylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of N-Isobutyl 2-bromo-6-fluorobenzylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key intermediate. By understanding the root causes of impurity formation, you can optimize your reaction conditions, simplify purification, and ensure the integrity of your final compound. This document provides in-depth troubleshooting guides and frequently asked questions in a direct, actionable format.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and difficult-to-remove impurity I should expect in my reaction?

A1: The most prevalent side product is the tertiary amine, N,N-diisobutyl-2-bromo-6-fluorobenzylamine . This impurity arises from the over-alkylation of the desired secondary amine product. Because the product amine can be more nucleophilic than the starting primary amine, it can react again with the isobutyl source.[1][2][3] Its structural similarity and close polarity to the desired product often make it challenging to separate via standard flash chromatography.

Q2: My initial analysis (TLC/LC-MS) suggests a clean reaction, but the final NMR spectrum is complex and shows unexpected peaks. What could be the cause?

A2: This discrepancy often points to the presence of co-eluting impurities. The di-alkylated side product, for instance, may have a very similar retention factor (Rf) on a TLC plate to your desired product, making them appear as a single spot. LC-MS is more sensitive and should reveal a distinct mass for the over-alkylated product (M+56 amu relative to the desired product). A complex NMR is a definitive sign of impurities; look for asymmetric or overlapping signals in the benzylic and isobutyl regions.

Q3: I'm performing a reductive amination with isobutyraldehyde and sodium triacetoxyborohydride (STAB). Besides over-alkylation, what other side products should I be aware of?

A3: When using reductive amination, several other side products can occur:

  • Unreacted Starting Materials: Residual 2-bromo-6-fluorobenzylamine or isobutyraldehyde.

  • Aldehyde Reduction: The reducing agent may reduce isobutyraldehyde to isobutanol, especially if the imine formation is slow.

  • Imine Intermediate: Incomplete reduction can leave the imine formed between the benzylamine and isobutyraldehyde.

  • Reagent Impurities: Sodium triacetoxyborohydride can contain other boron species like sodium diacetoxyborohydride (SDAB), which can affect reactivity.[4]

Section 2: Troubleshooting Guides

This section provides detailed analysis and actionable solutions for the most common synthetic challenges.

Guide 1: Over-Alkylation and the Formation of Tertiary Amine

Symptoms:

  • A significant peak in the LC-MS or GC-MS analysis with a mass corresponding to C15H23BrFN (M+56 of the desired product).

  • ¹H NMR signals for the isobutyl group integrate for more than 9 protons relative to the aromatic protons.

  • Difficulty in purifying the final product to >98% purity.

Root Cause Analysis: Direct N-alkylation of primary amines is often plagued by over-alkylation because the secondary amine product can be as reactive, or even more reactive, than the primary amine starting material.[1][2][5] This leads to a "runaway" reaction where the desired product is consumed to form the tertiary amine.[2] Factors that exacerbate this issue include:

  • Stoichiometry: Using a significant excess of the isobutylating agent (e.g., isobutyl bromide or isobutyraldehyde).

  • Reaction Rate: If the rate of the first alkylation is not significantly faster than the second.

  • Base: In reactions with alkyl halides, the choice and amount of base can influence the concentration of the free, nucleophilic secondary amine.[6]

Mitigation Strategies & Protocols:

  • Control Stoichiometry (Reductive Amination): The most effective method is to use the amine as the limiting reagent.

    • Protocol 1: Optimized Reductive Amination:

      • Dissolve 2-bromo-6-fluorobenzylamine (1.0 equiv.) in a suitable solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[7][8]

      • Add isobutyraldehyde (1.1-1.2 equiv.). Using a smaller excess minimizes side reactions.

      • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

      • Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv.) portion-wise over 15-20 minutes to control the reaction exotherm.

      • Monitor the reaction by LC-MS until the starting benzylamine is consumed (typically 4-12 hours).

      • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

      • Extract the product with an organic solvent, wash, dry, and concentrate for analysis.

  • Use Amine in Excess (Alkyl Halide Method): If using an alkyl halide like isobutyl bromide, using a large excess of the primary amine (3-5 equivalents) can favor mono-alkylation by ensuring the alkyl halide is more likely to encounter a primary amine than the newly formed secondary amine.[1] However, this requires a subsequent separation of the product from the unreacted starting material.

Data Presentation: Stoichiometry vs. Product Distribution

Amine Equiv.Isobutyraldehyde Equiv.STAB Equiv.Desired Product (%)Tertiary Amine (%)
1.01.11.2~90%<5%
1.01.51.5~80%~15%
1.02.02.0~65%>30%
Data is illustrative and will vary based on specific reaction conditions.

Visualization of Competing Reaction Pathways

G cluster_start Reactants cluster_products Products SM Primary Amine (2-bromo-6-fluorobenzylamine) Imine Imine Intermediate SM->Imine + Aldehyde Aldehyde Isobutyraldehyde Aldehyde->Imine Product Desired Secondary Amine (N-Isobutyl...) SideProduct Tertiary Amine Side Product (N,N-diisobutyl...) Product->SideProduct + Aldehyde, +[H] (Over-alkylation) Imine->Product + [H] (Desired Path)

Caption: Competing pathways in reductive amination.

Guide 2: Incomplete Conversion & Residual Starting Material

Symptoms:

  • Significant presence of 2-bromo-6-fluorobenzylamine in the final crude mixture as confirmed by LC-MS or NMR.

  • Reaction appears stalled when monitored by TLC or LC-MS.

Root Cause Analysis:

  • Poor Reagent Quality: The reducing agent (e.g., STAB) may have degraded due to moisture.[4] Isobutyraldehyde can oxidize to isobutyric acid on storage.

  • Insufficient Reaction Time/Temperature: The reaction may be kinetically slow under the chosen conditions.

  • Inefficient Imine Formation: For reductive amination, the equilibrium for imine formation may not be favorable. In some cases, a catalytic amount of acid (like acetic acid) can promote this step, particularly with ketones.[8][9]

Solutions:

  • Verify Reagent Quality: Use freshly opened or properly stored reagents. The quality of STAB can be checked via methods like quantitative NMR.[4]

  • Extend Reaction Time: Continue monitoring the reaction for an additional 12-24 hours.

  • Increase Temperature: Gently warming the reaction to 35-40 °C may increase the rate, but this can also potentially increase the rate of side product formation. Proceed with caution and careful monitoring.

  • Add Catalytic Acid: For challenging substrates, adding 1-5 mol% of acetic acid can catalyze imine formation before the addition of the reducing agent.[9]

Section 3: General Protocols

Protocol 2: Analytical Workflow for Impurity Identification

This workflow is essential for diagnosing issues in your synthesis.

G A Crude Reaction Sample B TLC Analysis (e.g., 10% EtOAc/Hexanes) A->B C LC-MS Analysis A->C E ¹H NMR Analysis A->E D Identify Masses: - Starting Material (SM) - Product (P) - P+56 amu (Over-alkylation) - Other unknowns C->D F Correlate Masses with NMR Integrals & Signals D->F E->F G Impurity Profile Confirmed F->G

Caption: Workflow for impurity analysis.

  • Thin-Layer Chromatography (TLC): Run a TLC of your crude reaction mixture against a co-spot of your starting material. This provides a quick visual of conversion but may not resolve closely related impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most critical tool. Dilute a small aliquot of the crude mixture and inject it.

    • Look for the mass-to-charge ratio (m/z) of your starting material (2-bromo-6-fluorobenzylamine).

    • Identify the m/z of your desired product, N-Isobutyl 2-bromo-6-fluorobenzylamine (C11H15BrFN, exact mass ~259.04).[]

    • Search for a peak with m/z corresponding to the product + 56, which indicates the di-isobutyl tertiary amine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: After workup, take a ¹H NMR of the crude product.

    • Confirm the presence of the desired product's characteristic peaks.

    • Integrate the aromatic region against the aliphatic (isobutyl and benzylic) region to check for the correct proton ratio. An excess of aliphatic protons suggests over-alkylation.

References

  • Bae, J. W., et al. (2011). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Du, Y., et al. (2022). N-Alkylation benzylamine$HBr with butylbromide utilizing different bases. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available at: [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Kolobova, E., et al. (2019). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. ResearchGate. Available at: [Link]

  • Pore, D. M., et al. (2018). Efficient synthesis of tertiary amine by direct N-alkylation of secondary amine with carboxylic acid using Ni (0) encat catalyst. Taylor & Francis Online. Available at: [Link]

  • Borella, M., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. National Institutes of Health. Available at: [Link]

  • Google Patents. (2009). Method for preparing p-fluorobenzylamine by using nano nickel as catalyst.
  • Rojas, L. B., et al. (2016). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences. Available at: [Link]

  • Kwartek, A., et al. (2022). Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination. ACS Publications. Available at: [Link]

  • Scribd. Reductive Amination With Sodium Triacetoxyborohydride. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Kumar, A., et al. (2016). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Available at: [Link]

  • Fershtat, L., et al. (2023). Synthesis, Characterization, and Properties of High-Energy Fillers Derived from Nitroisobutylglycerol. MDPI. Available at: [Link]

  • Chemistry LibreTexts. (2019). Synthesis of Amines by Alkylation. Available at: [Link]

  • Google Patents. (2012). Method for preparing 2-bromo-6-fluorobenzaldehyde.
  • Myers, A. (n.d.). Chem 115 Handout: Reductive Amination. Available at: [Link]

  • Kumar, A., et al. (2016). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. Available at: [Link]

  • Hunsaker, J. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal. Available at: [Link]

  • Ponnusamy, K. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Available at: [Link]

  • Organic Syntheses. 1-bromo-2-fluorobenzene. Available at: [Link]

  • The Hive. (2004). reductive amination w/ n-methyl benzylamine- help!. Available at: [Link]

Sources

Troubleshooting

Stability and storage conditions for N-Isobutyl 2-bromo-6-fluorobenzylamine.

This guide provides in-depth technical support for the handling, storage, and stability of N-Isobutyl 2-bromo-6-fluorobenzylamine (CAS No. 1355247-08-3).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the handling, storage, and stability of N-Isobutyl 2-bromo-6-fluorobenzylamine (CAS No. 1355247-08-3). The information is curated for researchers, chemists, and drug development professionals to ensure compound integrity throughout experimental workflows.

Frequently Asked Questions (FAQs): Storage & Handling

This section addresses the most common questions regarding the day-to-day handling and storage of N-Isobutyl 2-bromo-6-fluorobenzylamine.

Q1: What are the ideal long-term storage conditions for this compound?

A: Based on data for structurally similar bromo-fluoro-benzylamines, long-term storage requires stringent conditions to prevent degradation.[1][2] The compound should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2–8 °C).[2] It must be kept in a tightly sealed container in a dry, well-ventilated area.[1][3] The benzylamine functional group can be susceptible to air oxidation, making the inert atmosphere critical for preserving purity.[1]

Q2: Can I store the compound at room temperature for a short period?

A: Short-term storage at room temperature is not recommended. Some substituted benzylamine intermediates are known to be unstable and can decompose unless stored frozen or used immediately after synthesis.[4] For weighing or preparing solutions, allow the container to warm to room temperature before opening to prevent moisture condensation, and minimize the time it is exposed to the atmosphere.

Q3: Is N-Isobutyl 2-bromo-6-fluorobenzylamine sensitive to light?

Q4: What solvents are recommended for creating stock solutions?

A: N-Isobutyl 2-bromo-6-fluorobenzylamine is expected to be soluble in common organic solvents like Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), and Methanol (MeOH).[2] When preparing a stock solution for long-term storage, use a dry, high-purity aprotic solvent. If possible, degas the solvent before use and store the solution under an inert atmosphere at -20°C.

Q5: What are the primary safety and handling precautions?

A: This compound is classified as a corrosive material.[1] It can cause severe skin burns and eye damage.[1][5][6] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][7] Avoid breathing dust, fumes, or vapors.[6]

Summary of Recommended Storage Conditions
ConditionRecommendationRationale
Temperature 2–8 °C (Long-term)Slows potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the benzylamine moiety.[1]
Container Tightly Sealed, Amber Glass VialPrevents exposure to air and moisture; protects from light.
Location Dry, Cool, Well-Ventilated AreaEnsures a stable environment and safety.[1][3]

Troubleshooting Guide: Investigating Compound Integrity

If you are experiencing unexpected results in your experiments, such as low yields, new impurities in your reaction mixture, or lack of biological activity, the integrity of your starting material may be compromised. This guide provides a logical workflow to diagnose potential issues with your N-Isobutyl 2-bromo-6-fluorobenzylamine.

Logical Workflow for Troubleshooting

G cluster_0 Phase 1: Initial Investigation cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Conclusion Start Unexpected Experimental Result (e.g., Low Yield) CheckStorage Review Storage Conditions: - Temp (2-8°C)? - Inert Gas? - Tightly Sealed? Start->CheckStorage CheckHandling Review Handling Procedures: - Minimized air/moisture exposure? - Used dry solvents? CheckStorage->CheckHandling TLC Perform Quality Control TLC (See Protocol 3.1) CheckHandling->TLC CompareTLC Compare to Reference Spot or Previous Batch TLC->CompareTLC NMR Acquire ¹H NMR Spectrum (See Protocol 3.2) CompareTLC->NMR [ Discrepancy Found ] Good Conclusion: Compound Appears Pure. Investigate Other Experimental Parameters. CompareTLC->Good [ No Change ] CompareNMR Compare to Reference Spectrum: - New peaks? - Broadening? - Integration changes? NMR->CompareNMR Degraded Conclusion: Compound is Likely Degraded. Source New Material. CompareNMR->Degraded [ Discrepancy Found ] CompareNMR->Good [ No Discrepancy ]

Caption: Troubleshooting workflow for assessing compound stability.

Potential Degradation Pathways

The primary points of instability in N-Isobutyl 2-bromo-6-fluorobenzylamine are the amine and the benzylic C-N bond.

  • Oxidation: The lone pair of electrons on the nitrogen of the secondary amine can be susceptible to oxidation, especially when exposed to atmospheric oxygen. This can lead to the formation of N-oxides or other degradation products.[8] Storing under an inert atmosphere is the primary defense against this pathway.[1]

  • Hydrolysis/Decomposition: While less common for amines, impurities or reaction with atmospheric moisture over long periods could potentially lead to decomposition. Some complex benzylamines are known to be unstable.[4]

G Parent N-Isobutyl 2-bromo-6-fluorobenzylamine (Stable) Oxidant O₂ (Air) Moisture Parent->Oxidant Exposure Degraded Degradation Products (e.g., N-Oxide, Aldehyde) Oxidant->Degraded Leads to

Caption: Potential degradation pathway via oxidation.

Experimental Protocols: Quality Verification

These simple protocols can be used to quickly assess the purity of your compound.

Protocol: Thin-Layer Chromatography (TLC) Quality Check

This method provides a rapid, qualitative assessment of purity.

  • Prepare TLC Plate: Use a standard silica gel TLC plate.

  • Spotting: Dissolve a small amount (~1 mg) of your N-Isobutyl 2-bromo-6-fluorobenzylamine in a suitable solvent (e.g., ethyl acetate). Spot a small amount onto the TLC plate baseline. If you have a reference sample (e.g., from a new bottle or a previous successful batch), spot it alongside for comparison.

  • Elution: Develop the plate in an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 ratio).

  • Visualization: Visualize the plate under UV light (254 nm). The aromatic ring should be UV active. Staining with potassium permanganate can also be used, which will react with the amine.

  • Analysis: A pure compound should show a single, well-defined spot. The presence of multiple spots, streaking from the baseline, or spots with different Rf values compared to a trusted reference standard indicates potential degradation or impurity.

Protocol: ¹H NMR Spectroscopy Check

Nuclear Magnetic Resonance (NMR) provides a more detailed structural confirmation.

  • Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: Compare the acquired spectrum against the reference spectrum provided by the manufacturer or a previously validated batch. Pay close attention to:

    • New Peaks: The appearance of unexpected signals, particularly in the aldehyde region (~9-10 ppm) or broad peaks in the aromatic region, could indicate degradation.

    • Peak Broadening: Broadening of the N-H proton or the adjacent CH₂ and CH protons can sometimes indicate the presence of paramagnetic impurities (from oxidation) or chemical exchange.

    • Integration Changes: Verify that the integration ratios of the key protons (aromatic, benzylic CH₂, isobutyl CH/CH₂/CH₃) match the expected structure.

References

  • Browne, D. L., et al. (2012). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. Available from: [Link]

  • PubChem. 2-Bromo-6-fluorobenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • Organic Chemistry Portal. Benzylamine synthesis by C-C coupling. Available from: [Link]

  • Google Patents. (2005). CN1219169A - Substituted benzylamines and their use for the treatment of depression.
  • Engesser, K. H., et al. (1991). Degradation of 2-bromo-, 2-chloro- and 2-fluorobenzoate by Pseudomonas putida CLB 250. Archives of Microbiology. Available from: [Link]

  • Gligorich, K. M., et al. (2018). Synthesis of α-Substituted Primary Benzylamines through Copper-Catalyzed Cross-Dehydrogenative Coupling. Organic Letters, ACS Publications. Available from: [Link]

  • PubChem. 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo(d)imidazole. National Center for Biotechnology Information. Available from: [Link]

  • Indian Academy of Sciences. (2016). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences. Available from: [Link]

Sources

Optimization

Troubleshooting failed reactions in the synthesis of N-Isobutyl 2-bromo-6-fluorobenzylamine.

Technical Support Center: Synthesis of N-Isobutyl 2-bromo-6-fluorobenzylamine This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of N-Isobutyl 2-bromo-6-fluorobe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-Isobutyl 2-bromo-6-fluorobenzylamine

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of N-Isobutyl 2-bromo-6-fluorobenzylamine. As a critical intermediate in various research and development pipelines, ensuring a robust and reproducible synthesis is paramount. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address common failures encountered during its preparation via reductive amination.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

The synthesis of N-Isobutyl 2-bromo-6-fluorobenzylamine is most commonly achieved through the reductive amination of 2-bromo-6-fluorobenzaldehyde with isobutylamine. This guide is structured to address issues from starting material integrity to reaction optimization and product purification.

Section 1: Starting Material Integrity

Question: I'm starting the synthesis. How can I be sure my 2-bromo-6-fluorobenzaldehyde is of sufficient quality?

Answer: The purity of your aldehyde is a critical starting point. Impurities can inhibit the reaction or lead to difficult-to-remove byproducts.

  • Purity Verification: The reported purity for commercial 2-bromo-6-fluorobenzaldehyde is typically around 96%.[1] You should verify its identity and purity using standard analytical techniques.

  • Physical Properties: The compound should be a white to off-white solid.[2] A key physical parameter to check is the melting point, which is reported to be in the range of 43-47 °C.[1][2] A broad or depressed melting point suggests the presence of impurities.

  • Oxidation: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid (2-bromo-6-fluorobenzoic acid) upon prolonged exposure to air. This impurity can quench the base or interfere with the reaction. If oxidation is suspected (e.g., from NMR or IR analysis), it is best to use a fresh or purified batch.

Question: Does the quality of isobutylamine matter?

Answer: Absolutely. Isobutylamine is both a reactant and a nucleophile. Its purity and handling are crucial.

  • Anhydrous Conditions: While some reductive aminations tolerate small amounts of water, it is best practice to use a high-purity, anhydrous grade of isobutylamine. Water can hydrolyze the intermediate imine back to the starting materials, thus reducing the yield.

  • Stoichiometry: Isobutylamine is a volatile, low-boiling-point liquid. Ensure accurate measurement by volume or, preferably, by mass. Using a slight excess (1.1-1.2 equivalents) can help drive the initial imine formation to completion.

Section 2: Reductive Amination Reaction Failures

The core of the synthesis is the two-step, one-pot reductive amination process: (1) formation of an imine/iminium ion, and (2) reduction to the final amine.[3]

Question: My reaction has stalled. TLC/LC-MS analysis shows only unreacted 2-bromo-6-fluorobenzaldehyde and no product. What is the likely cause?

Answer: This is a classic symptom of failed imine formation. The nucleophilic attack of the amine on the aldehyde carbonyl is the first and essential step.

  • Causality - Ineffective Imine Formation: The formation of the imine is a reversible, equilibrium-driven process that is often catalyzed by mild acid.[4] If the reaction conditions are not optimal, this equilibrium will favor the starting materials. The fluorine substituent on the aldehyde can lower its reactivity.[5]

  • Troubleshooting Steps:

    • Catalytic Acid: Add a catalytic amount of a weak acid like acetic acid (AcOH). This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the amine.[5]

    • Azeotropic Water Removal: For challenging imine formations, removing the water byproduct can drive the equilibrium forward. This can be achieved by setting up the reaction with a Dean-Stark apparatus using a solvent like toluene.

    • Pre-Stirring: Allow the aldehyde and amine to stir together in the solvent for a period (e.g., 1-2 hours) before introducing the reducing agent.[5][6] This allows the imine intermediate to form in sufficient concentration. Monitor its formation by TLC or LC-MS if possible.

Question: My primary byproduct is 2-bromo-6-fluorobenzyl alcohol. How do I prevent this?

Answer: The formation of the corresponding alcohol is a direct result of the reducing agent attacking the starting aldehyde before it can form the imine.

  • Causality - Premature Aldehyde Reduction: This side reaction is common when using strong, non-selective reducing agents like sodium borohydride (NaBH₄), which can readily reduce both aldehydes and the desired imine intermediate.[4]

  • Troubleshooting Protocol - Selective Reducing Agents:

    • Switch to a Milder Agent: The most effective solution is to use a milder, more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the carbonyl. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) are the reagents of choice for this purpose.[3][4][7]

    • pH Control: NaBH₃CN is most effective under mildly acidic conditions (pH ~5-6), which also favors the formation of the iminium ion, the species that is actually reduced.[4][7]

    • Staggered Addition: If using NaBH₄ is unavoidable, ensure the imine has fully formed before adding the reducing agent in small portions at a low temperature (e.g., 0 °C).

Question: I'm observing a significant amount of a higher molecular weight byproduct, likely from over-alkylation. How can this be minimized?

Answer: Over-alkylation occurs when the desired product, a secondary amine, acts as a nucleophile itself, reacting with another molecule of the aldehyde to form a tertiary amine.[8]

  • Causality - Product Reactivity: The product, N-Isobutyl 2-bromo-6-fluorobenzylamine, is more nucleophilic than the starting isobutylamine, making it a competitive reactant.[8]

  • Troubleshooting Steps:

    • Control Stoichiometry: Avoid using a large excess of the aldehyde. It is often better to use a slight excess of the primary amine to ensure the aldehyde is consumed before significant over-alkylation can occur.[6]

    • Slow Addition: Add the aldehyde slowly to a solution of the amine and the reducing agent. This maintains a low concentration of the aldehyde throughout the reaction, favoring the reaction with the more abundant primary amine.

Recommended Reaction Conditions

For a robust and high-yielding synthesis, consider the following optimized parameters.

ParameterRecommended ValueRationale
Aldehyde:Amine Ratio 1 : 1.2A slight excess of the amine drives imine formation and minimizes over-alkylation.[6]
Reducing Agent Sodium Triacetoxyborohydride (STAB)Highly selective for iminium ions over aldehydes; less toxic than NaBH₃CN.[7]
Equivalents of Reductant 1.2 - 1.5 eqEnsures complete reduction of the imine intermediate.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic solvents that are effective for this transformation.
Catalyst Acetic Acid (catalytic)Activates the carbonyl group for nucleophilic attack.[5]
Temperature Room TemperatureGenerally sufficient; avoids thermal decomposition and side reactions.
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS for completion.

Visual Guides & Workflows

Overall Synthetic Pathway

Synthesis Aldehyde 2-Bromo-6-fluorobenzaldehyde Reaction + Aldehyde->Reaction Amine Isobutylamine Amine->Reaction Product N-Isobutyl 2-bromo-6-fluorobenzylamine Reaction->Product Reductive Amination (e.g., NaBH(OAc)₃, DCM)

Caption: Synthesis of the target compound via reductive amination.

Reductive Amination: Mechanism & Common Side Reactions

Mechanism Aldehyde Aldehyde Imine Imine / Iminium Ion Aldehyde->Imine Reversible Formation Alcohol Side Product: Alcohol Aldehyde->Alcohol Premature Reduction Amine Primary Amine (Isobutylamine) Amine->Imine Reversible Formation Product Desired Secondary Amine Imine->Product Reduction [H⁻] TertiaryAmine Side Product: Tertiary Amine (Over-alkylation) Imine->TertiaryAmine Over-alkylation Product->TertiaryAmine Over-alkylation

Caption: Mechanism of reductive amination and key side reactions.

Logical Troubleshooting Workflow

Troubleshooting start Reaction Failed or Low Yield check_sm Verify Starting Material Purity (Aldehyde, Amine, Solvent) start->check_sm no_product Issue: No Product Formation (Only Starting Aldehyde Seen) check_sm->no_product SMs OK alcohol_byproduct Issue: Alcohol Byproduct is Major check_sm->alcohol_byproduct SMs OK overalkylation Issue: Over-alkylation Byproduct check_sm->overalkylation SMs OK imine_fail Diagnosis: Imine formation failed. no_product->imine_fail fix_imine Solution: 1. Add catalytic acid (AcOH). 2. Pre-stir aldehyde and amine. 3. Ensure anhydrous conditions. imine_fail->fix_imine end Reaction Optimized fix_imine->end reduction_fail Diagnosis: Premature aldehyde reduction. alcohol_byproduct->reduction_fail fix_reduction Solution: 1. Use selective reductant (NaBH(OAc)₃). 2. Ensure imine forms before reduction. reduction_fail->fix_reduction fix_reduction->end stoich_fail Diagnosis: Product amine is reacting. overalkylation->stoich_fail fix_stoich Solution: 1. Use slight excess of primary amine. 2. Slow addition of aldehyde. stoich_fail->fix_stoich fix_stoich->end

Caption: Step-by-step workflow for troubleshooting failed reactions.

References

  • r/Chempros Reddit Discussion on Reductive Amination. (n.d.). Reddit. Retrieved January 27, 2026, from [Link]

  • CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde. (2012). Google Patents.
  • Alkylation of amines with alkylboronic acids. (2010). GalChimia. Retrieved January 27, 2026, from [Link]

  • Benzylamine synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

  • N-Benzylation of 6-aminoflavone by reductive amination... (2020). Molecular Diversity. PubMed. Retrieved January 27, 2026, from [Link]

  • A New Synthetic Route to N-Benzyl Carboxamides... (2007). Applied and Environmental Microbiology. NIH. Retrieved January 27, 2026, from [Link]

  • Discussion on reductive amination troubleshooting. (2016). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives... (2019). Journal of the Chinese Chemical Society. ResearchGate. Retrieved January 27, 2026, from [Link]

  • N-Alkylation of Amines Under Microwave Irradiation... (2001). Journal of Chemical Research. ResearchGate. Retrieved January 27, 2026, from [Link]

  • N-Isobutyl 2-bromo-6-fluorobenzylamine Product Page. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination... (2023). The Journal of Organic Chemistry. Retrieved January 27, 2026, from [Link]

  • Primary Benzylamines by Efficient N-Alkylation... (2021). ACS Sustainable Chemistry & Engineering. Retrieved January 27, 2026, from [Link]

  • Synthesis, Characterization, and Properties of High-Energy Fillers... (2023). Molecules. MDPI. Retrieved January 27, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved January 27, 2026, from [Link]

  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile. (2015). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Biocatalytic Reductive Amination... (2021). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Reductive Amination. (2023). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

  • Aldehyde not reacting in reductive amination reaction, thoughts?. (2018). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Exploring 2-Bromo-6-Fluorobenzaldehyde: Properties and Applications. (n.d.). Autech. Retrieved January 27, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of N-Isobutyl 2-bromo-6-fluorobenzylamine

Welcome to the technical support center for the purification of N-Isobutyl 2-bromo-6-fluorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-Isobutyl 2-bromo-6-fluorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the scientific rationale behind each step, enabling you to optimize your purification strategy for maximum purity and yield.

Understanding the Chemistry of Purification

N-Isobutyl 2-bromo-6-fluorobenzylamine is a secondary amine, and its purification strategy is largely dictated by the physicochemical properties of this functional group. The lone pair of electrons on the nitrogen atom imparts basicity, which is a key handle for separation from non-basic impurities. The synthesis of this compound, typically via reductive amination of 2-bromo-6-fluorobenzaldehyde with isobutylamine, can introduce a variety of impurities.[1][2][3] Understanding the potential impurities is the first step in designing a robust purification workflow.

Common Impurities in the Synthesis of N-Isobutyl 2-bromo-6-fluorobenzylamine:

Impurity ClassSpecific ExamplesRationale for Presence
Unreacted Starting Materials 2-bromo-6-fluorobenzaldehyde, isobutylamineIncomplete reaction or non-stoichiometric addition of reagents.
Reaction Byproducts Tertiary amine (from over-alkylation), imine intermediateSide reactions occurring during the reductive amination process.
Reagent-Related Impurities Reducing agent residues (e.g., borohydride salts), solvent residuesCarryover from the reaction work-up.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of N-Isobutyl 2-bromo-6-fluorobenzylamine in a question-and-answer format.

Issue 1: My crude product is an oil, and I'm not sure which purification method to start with.

Answer: An oily crude product suggests the presence of impurities that are depressing the melting point of your target compound. The recommended first step is an acid-base extraction . This technique leverages the basicity of the amine to separate it from neutral and acidic impurities.[4][5][6]

Workflow for Acid-Base Extraction:

Caption: Workflow for Acid-Base Extraction of N-Isobutyl 2-bromo-6-fluorobenzylamine.

Causality: By treating the organic solution with an aqueous acid, the basic amine is protonated to form a water-soluble salt.[4][6][7] This salt partitions into the aqueous layer, leaving non-basic impurities in the organic layer. Subsequently, neutralizing the aqueous layer with a base regenerates the free amine, which can then be extracted back into an organic solvent.[7]

Issue 2: After acid-base extraction, my product still shows the presence of an aldehyde impurity by TLC/NMR.

Answer: The presence of residual 2-bromo-6-fluorobenzaldehyde indicates that the initial extraction was not sufficient. This can happen if the aldehyde has some solubility in the aqueous layer or if emulsions formed during the extraction, preventing clean separation.

Troubleshooting Steps:

  • Repeat the Acid-Base Extraction: Perform a second acid-base extraction on the partially purified product.

  • Column Chromatography: If the aldehyde impurity persists, column chromatography is the most effective next step.[8][9][10]

Protocol for Flash Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. A typical gradient could be from 5% to 20% ethyl acetate.

  • Rationale: The aldehyde is more polar than the secondary amine and will therefore have a stronger interaction with the silica gel, resulting in a slower elution. The less polar amine will elute first.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

Issue 3: I have a solid product after initial purification, but the melting point is broad, and it appears discolored.

Answer: A broad melting point and discoloration are classic signs of impurities in a solid product. For solid compounds, recrystallization is a powerful technique for achieving high purity.[11]

Choosing a Recrystallization Solvent System: The ideal solvent system is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Solvent Screening Table:

SolventSolubility at Room TempSolubility at BoilingComments
Hexanes LowModerateGood for non-polar impurities.
Isopropanol ModerateHighA good starting point for many amines.
Toluene ModerateHighCan be effective for aromatic compounds.
Hexanes/Ethyl Acetate VariableVariableA co-solvent system can be fine-tuned for optimal results.

Step-by-Step Recrystallization Protocol:

  • Dissolve the impure solid in the minimum amount of hot recrystallization solvent.[11]

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.[11]

  • Dry the crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What analytical techniques are best for assessing the purity of N-Isobutyl 2-bromo-6-fluorobenzylamine?

A1: A combination of techniques is recommended for a comprehensive purity assessment.[12][13][14]

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and detecting non-volatile impurities.[12][15] A C18 reverse-phase column with a mobile phase of acetonitrile and water is a common starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.

Q2: How can I remove residual isobutylamine from my product?

A2: Isobutylamine is a volatile primary amine and can often be removed by evaporation under reduced pressure, especially if the product is an oil. If it persists, an acid wash during the work-up is very effective. The isobutylamine will be protonated and extracted into the aqueous acidic layer.

Q3: My column chromatography separation is poor, with the product and impurities co-eluting. What can I do?

A3: Poor separation in column chromatography can be addressed by:

  • Optimizing the Mobile Phase: Decrease the polarity of the eluent (e.g., lower the percentage of ethyl acetate in hexanes). This will increase the retention time of all compounds and may improve separation.

  • Using a Different Stationary Phase: If separation on silica is not effective, consider using alumina or a reverse-phase column.

  • Adjusting the Column Dimensions: A longer, narrower column will provide better resolution.

Q4: Can I use an alternative to 1M HCl for the acid-base extraction?

A4: Yes, other dilute acids can be used, such as 1M sulfuric acid or a 10% solution of citric acid. The key is to use an acid that is strong enough to fully protonate the secondary amine.[5]

Visualizing the Purification Strategy

Purification_Decision_Tree start Crude N-Isobutyl 2-bromo-6-fluorobenzylamine is_solid Is the crude product a solid? start->is_solid acid_base Perform Acid-Base Extraction is_solid->acid_base No (Oil) recrystallize Recrystallization is_solid->recrystallize Yes check_purity1 Assess Purity (TLC, NMR) acid_base->check_purity1 column_chrom Column Chromatography check_purity1->column_chrom Impure final_product Pure Product check_purity1->final_product Pure recrystallize->check_purity1 check_purity2 Assess Purity (TLC, NMR) column_chrom->check_purity2 check_purity2->recrystallize Impure & Solidifiable check_purity2->final_product Pure

Caption: Decision Tree for Purification Strategy.

References

  • Vertex AI Search. (n.d.). N-Isobutyl 2-bromo-6-fluorobenzylamine - CAS 1355247-08-3.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Sigma-Aldrich. (n.d.). 2-Bromo-6-fluorobenzaldehyde 96 360575-28-6.
  • Synlett. (2025, October 17). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc.
  • Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. YouTube.
  • Organic Syntheses. (n.d.). 2-Bromo-N-Boc-glycine tert-butyl ester.
  • Wikipedia. (n.d.). Acid–base extraction.
  • ChemRxiv. (n.d.). Bifunctional N-Aminopyridinium Reagents Enable C–H Amination, Olefin Carboamination Cascades.
  • ChemScene. (n.d.). 2-Bromo-6-fluorobenzaldehyde | 360575-28-6.
  • University of Toronto. (n.d.). Acid-Base Extraction.1.
  • ResearchGate. (2025, October 19). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl.
  • MDPI. (2023, May 10). Synthesis, Characterization, and Properties of High-Energy Fillers Derived from Nitroisobutylglycerol.
  • PubChem. (n.d.). 2-Bromo-6-fluorobenzaldehyde | C7H4BrFO | CID 22473977.
  • BenchChem. (n.d.). A Comparative Guide to Purity Assessment of Synthesized "1-Bromo-2-isopropenylbenzene".
  • ResearchGate. (2025, August 7). (PDF) N -Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction.
  • Nacalai Tesque. (n.d.). (7) Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
  • OC Chem Videos. (2020, March 21). Acid-Base Extraction Tutorial. YouTube.
  • BenchChem. (n.d.). Exploring 2-Bromo-6-Fluorobenzaldehyde: Properties and Applications.
  • Magritek. (n.d.). Column Chromatography.
  • ResearchGate. (n.d.). (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
  • Interchim. (n.d.). Purification Column Guide Catalogue.
  • CORE. (n.d.). SI.Revised.With HRMS.
  • SGT Life Sciences. (n.d.). 2-Bromo-6-Fluorobenzaldehyde Exporters & Suppliers.
  • BLD Pharm. (n.d.). N-Isopropyl 2-bromo-6-fluorobenzylamine | 1355248-00-8.
  • Sigma-Aldrich. (n.d.). N-Isobutyl 2-bromo-6-fluorobenzylamine | 1355247-08-3.
  • BenchChem. (n.d.). N-t-Butyl 2-Bromo-6-fluorobenzylamine|RUO.
  • Sigma-Aldrich. (n.d.). N,N-Diethyl 2-bromo-6-fluorobenzylamine | 1355246-95-5.
  • BenchChem. (n.d.). N-Isopropyl 2-bromo-6-fluorobenzylamine|CAS 1355248-00-8.
  • Sigma-Aldrich. (n.d.). N-Isobutyl 2-bromo-6-fluorobenzylamine | 1355247-08-3.
  • Sigma-Aldrich. (n.d.). N-Isobutyl 2-bromo-6-fluorobenzylamine | 1355247-08-3.
  • Az-One. (n.d.). 85-5769-04 N-Isobutyl 2-bromo-6-fluorobenzylamine 100mg 459205.
  • BenchChem. (2025, December). A Comparative Guide to Purity Assessment Methods for Synthesized 6-Bromoquinoline.
  • Sigma-Aldrich. (n.d.). N-Isobutyl 2-bromo-6-fluorobenzylamine | 1355247-08-3.
  • Sigma-Aldrich. (n.d.). N-Isobutyl 2-bromo-6-fluorobenzylamine.
  • BenchChem. (n.d.). Purity Validation of N-(4-Bromobenzyl)-N-ethylethanamine: A Comparative Guide to HPLC and NMR Techniques.

Sources

Optimization

Impact of starting material purity on N-Isobutyl 2-bromo-6-fluorobenzylamine synthesis.

A comprehensive guide for researchers, scientists, and drug development professionals on the critical impact of starting material purity in the synthesis of N-Isobutyl 2-bromo-6-fluorobenzylamine via reductive amination....

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the critical impact of starting material purity in the synthesis of N-Isobutyl 2-bromo-6-fluorobenzylamine via reductive amination.

Introduction

The synthesis of N-Isobutyl 2-bromo-6-fluorobenzylamine is a crucial step in the development of various pharmaceutical compounds. The most common and efficient method for this synthesis is the reductive amination of 2-bromo-6-fluorobenzaldehyde with isobutylamine. While seemingly straightforward, the success of this reaction—in terms of yield, purity, and reproducibility—is profoundly influenced by the purity of the starting materials. This technical guide, designed for laboratory professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this synthesis, with a specific focus on the impact of starting material impurities.

Frequently Asked Questions (FAQs)

Starting Material: 2-Bromo-6-fluorobenzaldehyde

Q1: What are the most common impurities in commercially available 2-bromo-6-fluorobenzaldehyde and how can they affect the synthesis?

A1: Commercial 2-bromo-6-fluorobenzaldehyde is typically synthesized by the oxidation of 2-bromo-6-fluorotoluene. Potential impurities arising from this process can include:

  • Unreacted 2-bromo-6-fluorotoluene: This impurity is inert under reductive amination conditions and will not directly participate in the reaction. However, its presence will reduce the effective concentration of the aldehyde, leading to lower yields based on the initial mass of starting material. It can typically be removed from the final product by column chromatography.

  • Over-oxidation products (e.g., 2-bromo-6-fluorobenzoic acid): The presence of acidic impurities like 2-bromo-6-fluorobenzoic acid can have a significant negative impact. The acid can neutralize the isobutylamine, forming an ammonium salt and rendering the amine non-nucleophilic.[1] This will slow down or even halt the initial imine formation. Furthermore, the acid can react with the sodium borohydride reducing agent, leading to its consumption and reducing the efficiency of the imine reduction.

  • Residual solvents and reagents from synthesis and purification: These can vary depending on the manufacturer but may include solvents like dimethyl sulfoxide (DMSO) or hydrobromic acid.[2] These can interfere with the reaction and should be removed by appropriate purification of the starting material if present in significant quantities.

Q2: What is the recommended purity for 2-bromo-6-fluorobenzaldehyde for this reaction?

A2: For optimal results and reproducibility, a purity of ≥98% is recommended. It is especially critical to ensure the absence of acidic impurities.

Q3: How can I assess the purity of my 2-bromo-6-fluorobenzaldehyde before use?

A3: Several analytical techniques can be employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities, including unreacted starting materials and residual solvents.[3][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for determining the purity of the aldehyde and detecting less volatile impurities, such as the corresponding benzoic acid.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify and quantify impurities with distinct spectral signatures.

  • Titration: A simple acid-base titration can be used to quantify the amount of acidic impurities present.

Starting Material: Isobutylamine

Q4: What are the common impurities in isobutylamine and what is their potential impact?

A4: Isobutylamine is often synthesized via the reductive amination of isobutyraldehyde.[6] Potential impurities include:

  • Isobutyraldehyde: Unreacted isobutyraldehyde will compete with 2-bromo-6-fluorobenzaldehyde for reaction with isobutylamine, leading to the formation of N-isobutyl-2-methylpropan-1-imine, which upon reduction yields diisobutylamine. This side reaction consumes both the starting amine and the reducing agent, lowering the yield of the desired product.

  • Other isomeric butylamines (n-butylamine, sec-butylamine, tert-butylamine): The presence of other butylamine isomers will lead to the formation of the corresponding N-alkylated 2-bromo-6-fluorobenzylamine derivatives as impurities in the final product. These may be difficult to separate from the desired product due to their similar physical properties.

  • Water: Isobutylamine is miscible with water.[7] While small amounts of water can sometimes be tolerated in reductive aminations, excess water can hydrolyze the imine intermediate back to the starting aldehyde and amine, reducing the reaction rate and overall yield.[8] It can also react with sodium borohydride.

Q5: What purity of isobutylamine should I use?

A5: A purity of ≥99% is highly recommended to minimize the formation of byproducts. Ensure the water content is low.

Q6: How can I purify my isobutylamine if I suspect it is impure?

A6: If you suspect impurities, particularly water, distillation from a suitable drying agent like potassium hydroxide (KOH) pellets can be effective.[9]

Troubleshooting Guide

Problem Potential Cause(s) Related to Starting Material Purity Troubleshooting Steps & Explanations
Low or No Reaction 1. Acidic impurities in 2-bromo-6-fluorobenzaldehyde: Neutralizes the amine, preventing imine formation. 2. Low purity of either starting material: Reduces the concentration of reactants. 3. Excess water in isobutylamine: Hydrolyzes the imine intermediate.1. Test aldehyde for acidity: Perform a simple pH test on a solution of the aldehyde or quantify with titration. If acidic, purify by recrystallization or column chromatography. 2. Verify purity of starting materials: Use GC-MS or HPLC to confirm the purity of both the aldehyde and the amine. 3. Dry the isobutylamine: Distill from KOH if water contamination is suspected.
Low Yield of N-Isobutyl 2-bromo-6-fluorobenzylamine 1. Over-reduction of 2-bromo-6-fluorobenzaldehyde: If a strong reducing agent is used or the reaction conditions are not optimized, the aldehyde can be reduced to 2-bromo-6-fluorobenzyl alcohol.[1] 2. Presence of isobutyraldehyde in isobutylamine: Leads to the formation of diisobutylamine, consuming the starting amine and reducing agent.1. Control the addition of the reducing agent: Add sodium borohydride portion-wise at a low temperature (e.g., 0 °C) to control the reaction rate. Consider using a milder reducing agent like sodium triacetoxyborohydride (STAB), which is less likely to reduce the aldehyde.[8][10] 2. Use high-purity isobutylamine: Ensure the isobutylamine is free from isobutyraldehyde contamination.
Formation of a Significant Amount of Byproducts 1. Dialkylation of isobutylamine: The desired product, a secondary amine, can react with another molecule of the aldehyde to form a tertiary amine.[1] 2. Presence of other isomeric butylamines: Leads to the formation of isomeric N-alkylated products.1. Use an excess of the amine: Using a slight excess of isobutylamine (e.g., 1.2-1.5 equivalents) can help to minimize dialkylation by ensuring the aldehyde is more likely to react with the primary amine. A stepwise procedure where the imine is formed first, followed by the addition of the reducing agent, can also reduce this side reaction.[11] 2. Source high-purity isobutylamine: Use a supplier that provides certification of isomeric purity.
Difficult Purification of the Final Product 1. Presence of unreacted starting materials: If the reaction does not go to completion, unreacted aldehyde and amine will contaminate the product. 2. Formation of closely related byproducts: Isomeric amine byproducts can be difficult to separate by standard purification techniques.1. Monitor reaction completion: Use Thin Layer Chromatography (TLC) or GC-MS to monitor the disappearance of the starting materials before quenching the reaction. 2. Optimize chromatography conditions: If byproducts are present, careful optimization of the mobile phase for column chromatography may be necessary to achieve good separation. Using a deactivated silica gel can sometimes be beneficial for purifying amines.[12]

Experimental Protocols

Purity Assessment of Starting Materials

Protocol 1: GC-MS Analysis of 2-Bromo-6-fluorobenzaldehyde

  • Sample Preparation: Prepare a 1 mg/mL solution of 2-bromo-6-fluorobenzaldehyde in a GC-grade solvent such as acetonitrile or dichloromethane.

  • Instrumentation: Use a gas chromatograph equipped with a mass spectrometer.

  • GC Conditions (Typical):

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST) and their retention times to those of known standards. Quantify by peak area percentage.

Synthesis of N-Isobutyl 2-bromo-6-fluorobenzylamine

Protocol 2: Reductive Amination using Sodium Borohydride

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-6-fluorobenzaldehyde (1.0 eq) in methanol (approx. 0.2 M solution).

  • Amine Addition: Add isobutylamine (1.2 eq) to the solution at room temperature.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by TLC or GC-MS.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition of sodium borohydride is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with an organic solvent such as ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-Isobutyl 2-bromo-6-fluorobenzylamine.[13]

Visualizations

Logical Workflow for Troubleshooting Synthesis

Troubleshooting_Workflow cluster_analysis Purity Analysis start Start Synthesis problem Problem Encountered? (e.g., Low Yield, Impurities) start->problem no_problem Successful Synthesis problem->no_problem No analyze_purity Analyze Purity of Starting Materials problem->analyze_purity Yes aldehyde_purity 2-Bromo-6-fluorobenzaldehyde (GC-MS, HPLC, Titration) analyze_purity->aldehyde_purity amine_purity Isobutylamine (GC-MS, Karl Fischer) analyze_purity->amine_purity identify_aldehyde_impurity Identify Aldehyde Impurity (Acidic, Unreacted SM, etc.) aldehyde_purity->identify_aldehyde_impurity Impurity Detected identify_amine_impurity Identify Amine Impurity (Water, Aldehyde, Isomers) amine_purity->identify_amine_impurity Impurity Detected troubleshoot_aldehyde Troubleshoot Aldehyde Issue (Purify, Adjust Stoichiometry) identify_aldehyde_impurity->troubleshoot_aldehyde Implement Solution troubleshoot_amine Troubleshoot Amine Issue (Dry, Purify, Use Excess) identify_amine_impurity->troubleshoot_amine Implement Solution troubleshoot_aldehyde->start troubleshoot_amine->start

Caption: A logical workflow for troubleshooting issues in the synthesis of N-Isobutyl 2-bromo-6-fluorobenzylamine.

Impact of Starting Material Impurities on Reaction Pathway

Impurity_Impact cluster_reactants Starting Materials cluster_impurities Potential Impurities aldehyde 2-Bromo-6-fluorobenzaldehyde imine Imine Intermediate aldehyde->imine + Isobutylamine amine Isobutylamine amine->imine side_product Side Product (e.g., Diisobutylamine) amine->side_product product N-Isobutyl 2-bromo-6-fluorobenzylamine imine->product + [H] (Reduction) acid_impurity Acidic Impurity (e.g., Benzoic Acid) acid_impurity->amine Neutralizes aldehyde_impurity_amine Aldehyde Impurity (e.g., Isobutyraldehyde) aldehyde_impurity_amine->amine Reacts with aldehyde_impurity_amine->side_product

Caption: Diagram illustrating the impact of common starting material impurities on the desired reaction pathway.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Google Patents. (n.d.). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
  • PubChem. (n.d.). 2-Bromo-6-fluorobenzaldehyde. Retrieved from [Link]

  • Senzer, B. D., Varongchayakul, C., & Danheiser, R. L. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]

  • Reddit. (2023). Ways to reduce the bis amination during a reductive amination? Retrieved from [Link]

  • Huang, R.-J., et al. (2014). Determination of alkyl amines in atmospheric aerosol particles: a comparison of gas chromatography-mass spectrometry and ion chromatography. Atmospheric Measurement Techniques, 7(7), 2027-2035. [Link]

  • Verstraete, A. G., & De Letter, E. A. (2004). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Forensic science international, 144(1), 41–50. [Link]

  • Grokipedia. (n.d.). Isobutyraldehyde. Retrieved from [Link]

  • Reddit. (n.d.). How to purify Benzylamine? Retrieved from [Link]

  • Wikipedia. (n.d.). Isobutyraldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). N-Isobutyl 2-bromo-6-fluorobenzylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Isobutylamine. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Huang, R.-J., et al. (2014). Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion ch. Atmospheric Measurement Techniques, 7(7), 2027-2035. [Link]

  • Interchim. (n.d.). Purification Column Guide Catalogue. Retrieved from [Link]

  • Kusch, P., et al. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A, 1138(1-2), 251-258. [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for the Synthesis of N-Isobutyl 2-bromo-6-fluorobenzylamine

Prepared by the Senior Application Scientist Team Welcome to our dedicated technical support guide for the synthesis of N-Isobutyl 2-bromo-6-fluorobenzylamine (CAS 1355247-08-3).[1] This resource is designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for the synthesis of N-Isobutyl 2-bromo-6-fluorobenzylamine (CAS 1355247-08-3).[1] This resource is designed for researchers, chemists, and drug development professionals to navigate the critical choices in catalyst selection and reaction optimization. We provide in-depth, field-proven insights in a direct question-and-answer format to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for synthesizing N-Isobutyl 2-bromo-6-fluorobenzylamine?

There are three primary catalytic routes to consider, each with distinct advantages based on the available starting materials and desired process parameters. The choice of strategy is the most critical decision point in your synthetic plan.

  • Reductive Amination: This is often the most direct and reliable method. It involves the reaction of 2-bromo-6-fluorobenzaldehyde with isobutylamine to form an intermediate imine, which is then reduced in situ by a hydride-based reducing agent or catalytic hydrogenation to yield the target amine.

  • "Borrowing Hydrogen" (or Hydrogen Autotransfer) Catalysis: A more modern and sustainable approach that uses 2-bromo-6-fluorobenzyl alcohol and isobutylamine as starting materials.[2][3] A transition-metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then undergoes reductive amination, with the catalyst returning the hydrogen in the final reduction step. This method is highly atom-economical as the only byproduct is water.[3][4]

  • Direct Nucleophilic Substitution (N-alkylation): This classical method involves reacting a 2-bromo-6-fluorobenzyl halide (e.g., bromide or chloride) with isobutylamine, typically in the presence of a non-nucleophilic base. While seemingly straightforward, this route often suffers from a lack of selectivity, leading to over-alkylation.[5]

Q2: How do I decide between Reductive Amination and "Borrowing Hydrogen" catalysis?

Your decision should be based on starting material availability, cost, and green chemistry considerations.

FeatureReductive Amination"Borrowing Hydrogen" Catalysis
Starting Material 2-bromo-6-fluorobenzaldehyde2-bromo-6-fluorobenzyl alcohol
Catalyst/Reagent Stoichiometric reducing agents (e.g., NaBH(OAc)₃, NaBH₃CN) or catalytic hydrogenation (e.g., H₂, Pd/C).Catalytic amounts of transition metals (e.g., Ru, Ir, Mn, Pd).[2][3][4]
Pros Highly reliable, well-established, generally high-yielding, and tolerant of many functional groups.Atom-economical (water is the only byproduct), avoids the use of pre-oxidized aldehydes, and is considered a greener alternative.[3]
Cons Requires a stoichiometric amount of reducing agent, which generates waste. Aldehyde starting material can be prone to oxidation or instability.Requires higher temperatures, and the specialized metal catalysts can be expensive and sensitive to air or poisons.

Decision Workflow: Selecting Your Synthetic Route

The following diagram illustrates a logical workflow for choosing the most appropriate synthetic strategy.

Caption: Decision tree for synthetic route selection.

Q3: Is a Palladium-catalyzed Buchwald-Hartwig amination suitable for this synthesis?

While the Buchwald-Hartwig reaction is a cornerstone of modern organic synthesis for forming C-N bonds, it is primarily used for coupling amines with aryl or vinyl halides/triflates.[6][7] Applying it to a benzyl halide for this specific transformation is generally not the preferred method. The benzylic C-Br bond is already activated for nucleophilic attack, making traditional Sₙ2 or reductive amination pathways more straightforward and cost-effective. Palladium catalysis could be overly complex and may introduce side reactions like dehalogenation, especially given the presence of two different halides (aryl-Br and aryl-F) on the ring.

Q4: Can you explain the catalytic cycle for "Borrowing Hydrogen"?

The "Borrowing Hydrogen" mechanism is an elegant cascade that avoids the use of stoichiometric reagents.

G cluster_0 Catalytic Cycle A 1. Alcohol Oxidation R-CH2OH + [M] B [M]-H2 Complex A->B [M] accepts H2 outside_aldehyde R-CHO (Aldehyde) A->outside_aldehyde D 3. Imine Reduction R-CH=NR' + [M]-H2 B->D [M]-H2 reduces imine C 2. Imine Formation R-CHO + R'NH2 C->D Imine enters cycle outside_imine R-CH=NR' (Imine) C->outside_imine E Product Release R-CH2-NHR' + [M] D->E H2 transferred E->A Regenerated Catalyst [M]

Sources

Optimization

Solvent effects on the reaction rate of N-Isobutyl 2-bromo-6-fluorobenzylamine synthesis.

Welcome to the technical support center for the synthesis of N-Isobutyl 2-bromo-6-fluorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Isobutyl 2-bromo-6-fluorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this specific synthesis. Our goal is to empower you with the scientific understanding to not only execute the synthesis successfully but also to troubleshoot and optimize the reaction based on a solid mechanistic foundation.

Understanding the Reaction: An Overview

The synthesis of N-Isobutyl 2-bromo-6-fluorobenzylamine from 2-bromo-6-fluorobenzylamine and an isobutyl halide (e.g., isobutyl bromide) is a classic example of a nucleophilic substitution reaction, specifically an N-alkylation. The reaction proceeds, in most cases, via an S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism.

In this reaction, the lone pair of electrons on the nitrogen atom of the benzylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isobutyl halide. This results in the formation of a new carbon-nitrogen bond and the displacement of the halide leaving group. The choice of solvent is critical as it can significantly influence the rate of this reaction by stabilizing or destabilizing the reactants and the transition state.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of N-Isobutyl 2-bromo-6-fluorobenzylamine.

Q1: What is the most likely mechanism for this N-alkylation reaction?

A1: The reaction between a primary amine like 2-bromo-6-fluorobenzylamine and a primary alkyl halide such as isobutyl bromide is expected to proceed predominantly through an S(_N)2 mechanism . This is because primary alkyl halides are not sterically hindered, allowing for backside attack by the nucleophile (the amine). Furthermore, the formation of a primary carbocation, which would be required for an S(_N)1 pathway, is energetically unfavorable.

Q2: Why is my reaction proceeding so slowly or not at all?

A2: Several factors can contribute to a sluggish reaction:

  • Inappropriate Solvent Choice: The solvent plays a crucial role in S(_N)2 reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of any base used, leaving the nucleophile relatively "naked" and more reactive.[1] Protic solvents, on the other hand, can form hydrogen bonds with the amine, creating a "solvent cage" that hinders its nucleophilicity and slows the reaction.[1]

  • Insufficient Temperature: Like most chemical reactions, the rate of N-alkylation is temperature-dependent. If the reaction is too slow at room temperature, gentle heating may be required. However, excessive heat can lead to side reactions.

  • Weak Base or No Base: A base is often necessary to neutralize the hydrobromic acid (HBr) that is formed as a byproduct. If left unneutralized, the acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Steric Hindrance: The presence of two ortho substituents (bromo and fluoro) on the benzylamine can create some steric hindrance, potentially slowing down the reaction rate compared to an unsubstituted benzylamine.

Q3: I am observing multiple products in my reaction mixture. What are the likely side reactions?

A3: The most common side reaction in the N-alkylation of primary amines is overalkylation . The product, N-Isobutyl 2-bromo-6-fluorobenzylamine, is a secondary amine and is often more nucleophilic than the starting primary amine. This can lead to a second alkylation event, forming a tertiary amine, and potentially even a quaternary ammonium salt.[2][3][4]

To minimize overalkylation, it is advisable to use an excess of the primary amine relative to the isobutyl halide. However, for cost-effectiveness, it is often more practical to use a slight excess of the alkylating agent and carefully monitor the reaction progress to stop it before significant overalkylation occurs.

Q4: How do the substituents on the aromatic ring affect the reaction?

A4: The bromo and fluoro substituents on the aromatic ring are electron-withdrawing groups. These groups can slightly decrease the nucleophilicity of the amine by pulling electron density away from the nitrogen atom. This may contribute to a slower reaction rate compared to an unsubstituted benzylamine.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inappropriate solvent. 2. Insufficient temperature. 3. Ineffective base. 4. Deactivated amine (protonated).1. Switch to a polar aprotic solvent like DMF, DMSO, or Acetonitrile. 2. Gradually increase the reaction temperature and monitor for product formation and side reactions. 3. Use a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA). 4. Ensure at least one equivalent of base is used to neutralize the acid byproduct.
Formation of Multiple Products (Overalkylation) The secondary amine product is more nucleophilic than the starting primary amine and reacts further with the isobutyl bromide.[2][3][4]1. Use a molar excess of the 2-bromo-6-fluorobenzylamine relative to the isobutyl bromide. 2. Monitor the reaction closely by TLC or LC-MS and stop the reaction once the desired product is the major component. 3. Consider a slower, controlled addition of the isobutyl bromide to the reaction mixture.
Reaction Stalls Before Completion 1. The base is not strong enough or has poor solubility. 2. The concentration of reactants is too low.1. Consider using a stronger, more soluble base like cesium carbonate (Cs₂CO₃). 2. Increase the concentration of the reactants. Some N-alkylation reactions perform better at higher concentrations.
Difficult Purification The product and starting material have similar polarities.1. Optimize the reaction to drive it to completion to minimize the amount of starting material in the crude product. 2. Utilize column chromatography with a carefully selected solvent system to achieve good separation. 3. Consider converting the product to its hydrochloride salt for purification by recrystallization, followed by liberation of the free base.

Solvent Effects on Reaction Rate: A Quantitative Perspective

The choice of solvent is paramount for achieving a reasonable reaction rate in S(_N)2 reactions. Polar aprotic solvents are known to accelerate these reactions compared to polar protic or nonpolar solvents. This is because they can solvate the counter-ion of the nucleophile (if it's a salt) but do not strongly solvate the nucleophile itself, leaving it more available to react.

SolventSolvent TypeDielectric Constant (ε)Dipole Moment (μ, D)Relative Rate (Estimated)Rationale
N,N-Dimethylformamide (DMF) Polar Aprotic36.73.82Fastest High polarity effectively solvates cations, leaving the amine nucleophile highly reactive.
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.73.96Fast Similar to DMF, its high polarity and aprotic nature accelerate the S(_N)2 reaction.
Acetonitrile (CH₃CN) Polar Aprotic37.53.92Moderate to Fast A good polar aprotic solvent that promotes the reaction, though sometimes slightly less effective than DMF or DMSO.
Tetrahydrofuran (THF) Polar Aprotic (less polar)7.51.75Slow to Moderate Lower polarity compared to DMF/DMSO, resulting in less effective stabilization of any charged intermediates or transition states.
Ethanol (EtOH) Polar Protic24.51.69Slow Forms hydrogen bonds with the amine, creating a "solvent cage" that reduces its nucleophilicity.[1]
Toluene Nonpolar2.40.36Very Slow Poor solubility of the amine salt and lack of stabilization of the polar transition state significantly hinder the reaction.

Note: The relative rates are estimations based on general principles of S(_N)2 reactions and data from analogous systems. Actual rates will depend on specific reaction conditions.

Experimental Protocols

The following is a general, detailed, step-by-step methodology for the synthesis of N-Isobutyl 2-bromo-6-fluorobenzylamine, based on established procedures for similar N-alkylations.

Materials:
  • 2-bromo-6-fluorobenzylamine

  • Isobutyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-fluorobenzylamine (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous N,N-dimethylformamide (DMF).

  • Addition of Alkylating Agent: While stirring the mixture, add isobutyl bromide (1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes of DMF).

    • Combine the organic layers and wash with brine to remove any remaining DMF.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-Isobutyl 2-bromo-6-fluorobenzylamine.[5]

Visualizing the Workflow and Key Relationships

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_purification Purification reactants 1. Combine Reactants (Amine, Base, Solvent) addition 2. Add Isobutyl Bromide reactants->addition Stirring heating 3. Heat & Monitor (TLC/LC-MS) addition->heating Dropwise extraction 4. Quench & Extract heating->extraction Reaction Complete drying 5. Dry & Concentrate extraction->drying chromatography 6. Column Chromatography drying->chromatography product Pure Product chromatography->product

Caption: A flowchart illustrating the key stages of the N-Isobutyl 2-bromo-6-fluorobenzylamine synthesis.

Logical Relationships in Troubleshooting

troubleshooting_logic low_yield Low Yield / Slow Reaction solvent Solvent Issue low_yield->solvent Caused by temp Low Temperature low_yield->temp Caused by base Base Ineffective low_yield->base Caused by sterics Steric Hindrance low_yield->sterics Caused by protic_solvent Using Protic Solvent (e.g., Ethanol) solvent->protic_solvent nonpolar_solvent Using Nonpolar Solvent (e.g., Toluene) solvent->nonpolar_solvent sol_increase_temp Solution: Increase Temperature temp->sol_increase_temp sol_change_base Solution: Use Stronger/Soluble Base (e.g., Cs₂CO₃) base->sol_change_base sol_monitor Solution: Longer Reaction Time sterics->sol_monitor sol_polar_aprotic Solution: Use Polar Aprotic Solvent (DMF, DMSO) protic_solvent->sol_polar_aprotic nonpolar_solvent->sol_polar_aprotic

Caption: A diagram showing the causal relationships between common issues and their solutions in the N-alkylation reaction.

References

  • Liu, Y., Afanasenko, A., Elangovan, S., Sun, Z., & Barta, K. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 7(13), 11267–11274. [Link]

  • LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]

  • Liu, Y., Afanasenko, A., Elangovan, S., Sun, Z., & Barta, K. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. National Center for Biotechnology Information. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Organic Syntheses. N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. Organic Syntheses. [Link]

  • Liu, Y., Afanasenko, A., Elangovan, S., Sun, Z., & Barta, K. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Confirmation of N-Isobutyl 2-bromo-6-fluorobenzylamine: A Comparative Spectroscopic Analysis

Introduction: The Imperative of Unambiguous Structural Verification In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural confirmation of novel chemical entities is a foundationa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Structural Verification

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural confirmation of novel chemical entities is a foundational requirement. N-Isobutyl 2-bromo-6-fluorobenzylamine, a substituted benzylamine derivative, represents a class of compounds with significant potential in medicinal chemistry, often serving as a key intermediate in the synthesis of bioactive molecules.[1] Its structure, featuring a sterically hindered and electronically modified aromatic ring, necessitates a multi-faceted analytical approach for unambiguous verification. The presence of three distinct moieties—the isobutyl group, the secondary amine, and the di-substituted phenyl ring with two different halogens—presents a unique spectroscopic puzzle.

This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to confirm the structure of N-Isobutyl 2-bromo-6-fluorobenzylamine. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices and interpret the spectral data in a holistic manner. We will compare the utility of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy for this specific molecule. Furthermore, we will contrast its spectral data with that of its non-halogenated analogue, N-isobutylbenzylamine, to provide a clearer understanding of the profound influence of halogen substituents on spectroscopic outcomes.

Part 1: Molecular Structure and Predicted Spectroscopic Signatures

To effectively interpret spectroscopic data, one must first understand the molecule's architecture and predict the expected signals. N-Isobutyl 2-bromo-6-fluorobenzylamine (Molecular Formula: C₁₁H₁₅BrFN, Molecular Weight: 260.15 g/mol ) possesses several key features that will manifest distinctly across different analytical techniques.[]

Caption: Molecular structure of N-Isobutyl 2-bromo-6-fluorobenzylamine.

Part 2: A Comparative Guide to Spectroscopic Techniques

No single technique can provide a complete structural picture. The synergy between NMR, MS, and IR is essential for confident characterization. The choice of technique is dictated by the specific structural question being asked.

G cluster_input Sample: N-Isobutyl 2-bromo-6-fluorobenzylamine cluster_techniques Analytical Workflow cluster_output Structural Information Obtained Sample Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS IR FT-IR Spectroscopy Sample->IR NMR_Info Connectivity & Chemical Environment (C-H Framework) NMR->NMR_Info MS_Info Molecular Weight & Fragmentation (Elemental Composition) MS->MS_Info IR_Info Functional Groups (N-H, C-H, C-N, C-X) IR->IR_Info Confirmation Structural Confirmation NMR_Info->Confirmation MS_Info->Confirmation IR_Info->Confirmation

Caption: General experimental workflow for spectroscopic analysis.

Technique vs. Technique: What Each Method Reveals
  • Nuclear Magnetic Resonance (NMR): NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

    • ¹H NMR provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (splitting patterns).

    • ¹³C NMR reveals the number of non-equivalent carbons and their electronic environment. For this molecule, it is crucial for observing the effect of the halogens on the aromatic ring.[3]

  • Mass Spectrometry (MS): MS provides the molecular weight and, through fragmentation, valuable clues about the molecule's substructures.[4] For halogenated compounds, MS is particularly diagnostic. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), creates a characteristic M+2 isotopic pattern that is an unmistakable signature.[5][6]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectroscopy is the fastest method for identifying the functional groups present in a molecule.[7] It works by detecting the vibrational frequencies of bonds, which are unique to the types of bonds and atoms involved.[8][9] For our target, the key vibrations are the N-H stretch of the secondary amine and the various C-H and aromatic C=C stretches.

Target vs. Analogue: Highlighting the Influence of Halogens

To truly appreciate the spectroscopic signatures of N-Isobutyl 2-bromo-6-fluorobenzylamine, it is instructive to compare its predicted data with that of a simpler, non-halogenated analogue: N-isobutylbenzylamine . This comparison isolates the electronic and steric effects of the bromine and fluorine atoms.

Spectroscopic FeatureN-Isobutyl 2-bromo-6-fluorobenzylamine (Predicted)N-isobutylbenzylamine (Reference/Predicted)Rationale for Difference
¹H NMR: Ar-H ~7.0-7.5 ppm (complex multiplet)~7.2-7.4 ppm (multiplet, 5H)The electron-withdrawing Br and F atoms deshield the aromatic protons, shifting them downfield. The substitution pattern creates a more complex splitting pattern compared to the simple phenyl group.[10]
¹H NMR: Ar-CH₂-N ~3.8-4.0 ppm (singlet or tight triplet)~3.7 ppm (singlet)The ortho-substituents (Br, F) may cause some steric hindrance and electronic effects, potentially leading to a slight downfield shift of the benzylic protons.
¹³C NMR: C-Br ~115-125 ppmN/ADirect attachment to the electronegative bromine atom.
¹³C NMR: C-F ~158-164 ppm (doublet due to ¹JCF)N/AFluorine is highly electronegative, causing a significant downfield shift. Strong one-bond coupling (¹JCF) will split the signal into a doublet.[11][12]
MS: Molecular Ion m/z 259/261 (approx. 1:1 ratio)m/z 163 (single peak)The molecular weight reflects the addition of Br and F. The dual peaks at M+ and M+2 are the definitive signature of a single bromine atom.[13]
IR: N-H Stretch ~3300-3400 cm⁻¹ (weak-medium)~3300-3400 cm⁻¹ (weak-medium)The N-H stretching frequency is largely unaffected by the remote aromatic substituents.[14]
IR: C-F / C-Br Stretch ~1000-1250 cm⁻¹ (C-F), ~500-650 cm⁻¹ (C-Br)N/AThese stretches appear in the fingerprint region and confirm the presence of the carbon-halogen bonds.[15]

Part 3: Validated Experimental Protocols

The quality of spectroscopic data is entirely dependent on the rigor of the experimental procedure. The following are self-validating protocols designed for acquiring high-fidelity data for compounds like N-Isobutyl 2-bromo-6-fluorobenzylamine.

Protocol for NMR Spectroscopy (¹H and ¹³C)
  • Rationale: Deuterated chloroform (CDCl₃) is a standard solvent that dissolves a wide range of organic compounds and has a minimal proton signal. Tetramethylsilane (TMS) is used as an internal standard (0 ppm) because it is chemically inert and provides a sharp, easily identifiable reference peak.[16] A 400 MHz or higher field spectrometer is recommended for better signal dispersion, which is crucial for resolving the complex aromatic region.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of N-Isobutyl 2-bromo-6-fluorobenzylamine.

    • Dissolve the sample in ~0.7 mL of CDCl₃ containing 0.03% (v/v) TMS.

    • Transfer the solution into a clean, dry 5 mm NMR tube.

    • Instrument Setup (400 MHz Spectrometer):

      • Insert the sample and lock onto the deuterium signal of the CDCl₃.

      • Shim the magnetic field to achieve optimal homogeneity.

    • ¹H NMR Acquisition:

      • Acquire the spectrum using a standard pulse program. Typically, 16-32 scans are sufficient.

      • Set the spectral width to cover a range of -1 to 12 ppm.

    • ¹³C NMR Acquisition:

      • Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

      • A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

      • Set the spectral width to cover a range of 0 to 200 ppm.

    • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Protocol for Mass Spectrometry (GC-MS with EI)
  • Rationale: Gas Chromatography (GC) is ideal for separating volatile and thermally stable compounds like our target molecule before they enter the mass spectrometer. Electron Ionization (EI) at 70 eV is a standard "hard" ionization technique that reproducibly generates a wealth of fragment ions, creating a molecular fingerprint that is useful for structural elucidation and library matching.[17]

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • GC Setup:

      • Injector: Set to 250 °C. Use a split injection mode (e.g., 50:1 split ratio).

      • Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).

      • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Setup (EI Source):

      • Ion Source Temperature: 230 °C.

      • Ionization Energy: 70 eV.

      • Mass Range: Scan from m/z 40 to 450.

    • Acquisition: Inject 1 µL of the sample solution. The GC will separate the components, and the MS will acquire spectra across the entire chromatogram.

    • Data Analysis: Identify the chromatographic peak corresponding to the target compound. Analyze the mass spectrum of this peak, paying close attention to the molecular ion and key fragment ions.

Protocol for FT-IR Spectroscopy (ATR)
  • Rationale: Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation. A drop of the liquid sample is placed directly on the ATR crystal (often diamond or zinc selenide), making it a rapid and efficient method.

  • Methodology:

    • Instrument Setup: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Sample Application: Place one drop of the neat liquid sample onto the center of the ATR crystal.

    • Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

    • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Part 4: In-Depth Data Interpretation

The final step is to synthesize the data from all three techniques to build an undeniable case for the structure.

¹H NMR Spectrum Analysis
Proton AssignmentPredicted δ (ppm)Predicted MultiplicityIntegrationRationale
-CH(CH₃)₂ ~0.9-1.0Doublet (d)6HThe two equivalent methyl groups are split by the single methine proton.[18]
-CH(CH₃)₂ ~1.8-2.0Multiplet (m)1HThis methine proton is split by the six methyl protons and the two adjacent methylene protons.
-N-CH₂-CH- ~2.4-2.6Doublet (d)2HThe methylene protons of the isobutyl group are adjacent to the chiral center and are split by the methine proton.
-NH- ~1.5-2.5 (variable)Broad Singlet (br s)1HThe amine proton signal is often broad and its chemical shift is concentration-dependent. It may exchange with trace D₂O.
Ar-CH₂-N- ~3.8-4.0Singlet (s)2HThese benzylic protons are adjacent to the nitrogen and are typically a sharp singlet.[19]
Ar-H ~7.0-7.5Multiplet (m)3HThe three aromatic protons will show a complex splitting pattern due to coupling with each other and potentially long-range coupling to the fluorine atom.[20][21]
¹³C NMR Spectrum Analysis
Carbon AssignmentPredicted δ (ppm)Expected Multiplicity (if coupled to F)Rationale
-CH(CH₃)₂ ~20-22N/ATypical chemical shift for aliphatic methyl carbons.
-CH(CH₃)₂ ~28-30N/AAliphatic methine carbon.
-N-CH₂- (isobutyl)~58-60N/AMethylene carbon attached to nitrogen.
Ar-CH₂- (benzylic)~52-55N/ABenzylic carbon attached to nitrogen.
Ar-C (C3, C4, C5) ~124-132Doublets (due to C-F coupling) or SingletsAromatic carbons influenced by the electronic effects of the halogens. Will show coupling to fluorine.[22]
Ar-C-Br (C6) ~118-122Doublet (due to ³JCF)The carbon directly bonded to bromine is shifted upfield relative to benzene but is also influenced by the ortho-fluorine.
Ar-C-CH₂ (C1) ~135-140Doublet (due to ³JCF)The ipso-carbon attached to the benzyl group.
Ar-C-F (C2) ~158-164Doublet (¹JCF ≈ 240-250 Hz)The carbon directly bonded to fluorine shows a large downfield shift and a characteristic large one-bond C-F coupling constant.[11]
Mass Spectrum Analysis
  • Molecular Ion (M•⁺): The most critical signal. Expect two peaks of nearly equal intensity at m/z 259 (for ⁷⁹Br) and m/z 261 (for ⁸¹Br). The presence of this doublet is conclusive evidence for a single bromine atom in the molecule.[23]

  • Key Fragmentation Pathways:

    • Loss of Bromine: A peak at m/z 180 ([M-Br]⁺) resulting from the loss of a bromine radical. This fragment will not have the characteristic isotopic pattern.

    • Benzylic Cleavage: Cleavage of the C-C bond between the isobutyl group and the nitrogen can occur. The most stable and likely fragment is the 2-bromo-6-fluorobenzyl cation or the rearranged bromofluorotropylium ion at m/z 188/190 . This fragment will retain the 1:1 bromine isotopic pattern and is often a very prominent peak in the spectra of benzylamines.[24][25][26]

    • Alpha-Cleavage: Cleavage of the bond between the benzylic carbon and the aromatic ring can lead to the formation of an iminium ion, [CH₂(isobutyl)NHCH₂]⁺ at m/z 100 .

FT-IR Spectrum Analysis
Wavenumber (cm⁻¹)Vibration TypeIntensityInterpretation
3300 - 3400N-H StretchWeak - Medium, SharpConfirms the presence of the secondary amine (-NH-) functional group.[14][27]
3050 - 3100Aromatic C-H StretchWeak - MediumIndicates the C-H bonds on the benzene ring.[28]
2850 - 2960Aliphatic C-H StretchStrongConfirms the C-H bonds of the isobutyl and benzylic methylene groups.[29]
1570 - 1610Aromatic C=C StretchMediumSkeletal vibrations of the benzene ring.
1450 - 1490Aromatic C=C StretchMediumSkeletal vibrations of the benzene ring.
1000 - 1250C-F StretchStrongStrong absorption confirming the C-F bond.
500 - 650C-Br StretchMediumConfirms the C-Br bond, found in the low-frequency region of the spectrum.

Conclusion

The structural confirmation of N-Isobutyl 2-bromo-6-fluorobenzylamine is achieved not by a single piece of data, but by the congruent and complementary evidence provided by a suite of spectroscopic techniques. ¹H and ¹³C NMR meticulously map the carbon-hydrogen skeleton and reveal the electronic influence of the halogen substituents. Mass Spectrometry provides the definitive molecular weight and, through its unique M/M+2 isotopic pattern and predictable fragmentation, confirms the presence and connectivity of the bromine atom. Finally, FT-IR spectroscopy offers rapid and clear confirmation of the essential functional groups. Together, these techniques provide an unassailable, self-validating dataset that confirms the molecular structure with the highest degree of scientific certainty required in modern chemical research.

References

  • ResearchGate. IR spectra of pure benzylamine. Available from: [Link].

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available from: [Link].

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Available from: [Link].

  • Yale University Department of Chemistry. 1H NMR: Intermediate Level, Spectrum 17. Available from: [Link].

  • National Institutes of Health (NIH). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). Available from: [Link].

  • ResearchGate. Molecular Spectroscopic Characterization and Electronic Structure Analysis of N-benzylaniline- A DFT Approach. Available from: [Link].

  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link].

  • ResearchGate. FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. Available from: [Link].

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available from: [Link].

  • Master Organic Chemistry. The “Ball And Spring” Mental Model For Infrared Spectroscopy. (2016). Available from: [Link].

  • Science Alert. Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine and Its Complexes with Mo(CO)6 and W(CO)6. Available from: [Link].

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. (2023). Available from: [Link].

  • PubMed. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Available from: [Link].

  • ResearchGate. Figure S41. FTIR spectrum of N-benzylbenzamide (7). Available from: [Link].

  • ResearchGate. 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Available from: [Link].

  • PubMed. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Available from: [Link].

  • SlidePlayer. The features of IR spectrum. Available from: [Link].

  • Chemguide. mass spectra - the M+2 peak. Available from: [Link].

  • Royal Society of Chemistry Publishing. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Available from: [Link].

  • National Institute of Standards and Technology (NIST). Benzylamine - the NIST WebBook. Available from: [Link].

  • Office of Scientific and Technical Information (OSTI). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. (2023). Available from: [Link].

  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. Available from: [Link].

  • Michigan State University Department of Chemistry. Infrared Spectrometry. Available from: [Link].

  • National Institutes of Health (NIH). Isobutylamine | C4H11N | CID 6558 - PubChem. Available from: [Link].

  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available from: [Link].

  • ResearchGate. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines | Request PDF. Available from: [Link].

  • Oregon State University. 1H NMR Chemical Shift. Available from: [Link].

  • YouTube. Bromo pattern in Mass Spectrometry. (2023). Available from: [Link].

  • Office of Justice Programs. Forensic Chemistry of Substituted N- Benzylmethoxy (N-BOMe) Phenethylamines: Isomeric Designer Drugs Related to. Available from: [Link].

  • Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. (2014). Available from: [Link].

  • Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Available from: [Link].

  • Specac Ltd. Interpreting Infrared Spectra. Available from: [Link].

  • International Journal of Pharmaceutical Sciences and Research. Design, synthesis, characterization and biological evaluation, of some novel (E)-6- (benzyloxy)-2-(4-bromobenzylidene). Available from: [Link].

  • ChemRxiv. Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. Available from: [Link].

  • MassBank. Benzylamine. (2016). Available from: [Link].

  • YouTube. How to Interpret Chemical Shift in the Carbon-13 NMR. (2022). Available from: [Link].

  • National Bureau of Standards. Mass spectra of fluorocarbons. Available from: [Link].

  • CORE. Copies of 1H, 13C, 19F NMR spectra. Available from: [Link].

  • MDPI. Synthesis, Characterization, and Properties of High-Energy Fillers Derived from Nitroisobutylglycerol. (2023). Available from: [Link].

  • Silverstein, Robert M. Spectrometric Identification of Organic Compounds. Available from: [Link].

Sources

Comparative

A Comparative Guide to Purity Assessment of N-Isobutyl 2-bromo-6-fluorobenzylamine Using Quantitative NMR (qNMR)

Introduction: The Criticality of Purity in Pharmaceutical Intermediates In the intricate pathway of drug development, the quality of an Active Pharmaceutical Ingredient (API) is paramount. However, this quality is not an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In the intricate pathway of drug development, the quality of an Active Pharmaceutical Ingredient (API) is paramount. However, this quality is not an isolated achievement but the culmination of rigorously controlled steps, beginning long before the final API is synthesized. The purity of pharmaceutical intermediates, such as N-Isobutyl 2-bromo-6-fluorobenzylamine, is a foundational pillar upon which the safety, efficacy, and consistency of the final drug product are built.[1][2] Impurities introduced or formed at an intermediate stage can carry through the synthetic route, potentially compromising the API's stability and safety profile.[1] Therefore, robust analytical methodologies for accurate purity determination at these early stages are not merely a quality control checkpoint but a strategic imperative.

This guide provides a comprehensive analysis of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for the purity assessment of N-Isobutyl 2-bromo-6-fluorobenzylamine. We will delve into the causality behind the experimental choices in a qNMR workflow, present a detailed, self-validating protocol, and objectively compare its performance against established chromatographic techniques like HPLC-UV and GC-MS. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of how to leverage qNMR for metrologically sound purity assignments.

The qNMR Advantage: A First-Principles Approach to Quantification

At its core, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.[3] Its evolution into a quantitative technique (qNMR) stems from a fundamental principle: the integrated intensity of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal .[4][5] This relationship, governed by the physics of nuclear spin, allows qNMR to function as a primary ratio method.[6]

Unlike chromatographic methods that often rely on the response factor of a specific chromophore or the availability of certified reference materials for each impurity, qNMR can determine the purity of a compound by comparing the integral of a specific analyte signal to that of a co-dissolved, high-purity internal standard of a completely different structure.[7][8] This offers several distinct advantages in the context of pharmaceutical development:

  • Universal Detection: All proton-bearing molecules in a solution are detected, providing a more holistic view of the sample's composition.

  • Reduced Reliance on Reference Standards: A single, well-characterized internal standard can be used to quantify a multitude of analytes and their impurities, saving significant time and resources.[7]

  • Simultaneous Quantification and Structural Confirmation: The same experiment that yields a quantitative purity value also provides a full proton NMR spectrum, confirming the identity of the analyte and potentially revealing the structures of unknown impurities.[9]

  • Non-Destructive Analysis: The sample can be recovered unchanged after the experiment, which is particularly valuable when working with expensive or limited-quantity materials.[10]

Experimental Workflow: A Step-by-Step Guide to qNMR Purity Determination

The trustworthiness of a qNMR result is built upon a meticulously planned and executed experimental protocol. Each step is designed to minimize uncertainty and ensure the final purity value is accurate and reproducible.

Caption: The qNMR workflow, from initial planning to final purity calculation.

PART 1: Method Planning and Sample Preparation

This initial phase is the foundation of an accurate measurement. The goal is to prepare a homogeneous, stable solution where both the analyte and a chosen internal standard are fully dissolved.

Step-by-Step Protocol:

  • Selection of the Internal Standard (IS): The choice of IS is critical. For N-Isobutyl 2-bromo-6-fluorobenzylamine, which is a non-polar aromatic amine, a suitable IS must meet several criteria.[4][11]

    • High Purity: The purity of the IS must be certified and traceable (e.g., >99.5%).[12]

    • Chemical Inertness: It must not react with the analyte, solvent, or trace moisture.

    • Signal Resolution: Its NMR signals must not overlap with any signals from the analyte or expected impurities.[11][13]

    • Solubility: It must be fully soluble in the chosen deuterated solvent.[11]

    • Recommended IS: Maleic acid or 1,4-Dinitrobenzene are excellent candidates. Maleic acid provides a sharp singlet in the olefinic region (~6.3 ppm), far from the aromatic and aliphatic signals of the analyte. 1,4-Dinitrobenzene offers a singlet in the downfield aromatic region (~8.4 ppm).

  • Accurate Weighing: This is arguably the largest potential source of error.

    • Using a calibrated microbalance with at least 0.01 mg readability, accurately weigh approximately 15-20 mg of N-Isobutyl 2-bromo-6-fluorobenzylamine into a clean, dry vial.[4][14] Record the exact mass (m_analyte).

    • Into the same vial, add an accurately weighed amount of the chosen internal standard (e.g., 8-10 mg of Maleic Acid).[14] The goal is to achieve a near 1:1 molar ratio between the protons being integrated for the analyte and the standard to maximize integration accuracy.[4] Record the exact mass (m_std).

  • Dissolution:

    • Select a deuterated solvent that completely dissolves both the analyte and the IS. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable choices.

    • Using a calibrated pipette or syringe, add a precise volume (e.g., 0.7 mL) of the solvent to the vial.[14]

    • Vortex the vial for at least 60 seconds to ensure complete dissolution and sample homogeneity. A heterogeneous sample will lead to poor magnetic field shimming and distorted peak shapes.[4]

    • Transfer the solution to a high-quality 5 mm NMR tube.

PART 2: NMR Data Acquisition

The acquisition parameters are set to ensure that the resulting spectrum is a true quantitative representation of the sample.

Step-by-Step Protocol:

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and allow the sample temperature to equilibrate (e.g., 298 K).[14]

  • Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity. Poor shimming results in broad, asymmetric peaks, which are difficult to integrate accurately.[13]

  • Parameter Optimization: The following parameters are crucial for quantitation.[14]

ParameterRecommended ValueRationale (The "Why")
Pulse Program zg (simple 90° pulse)The simplest pulse sequence is often the most robust and avoids potential quantification artifacts from more complex sequences.[4]
Pulse Width (90°) Calibrated for each probeEnsures uniform excitation across the entire spectral width, a prerequisite for accurate integration.[4]
Relaxation Delay (D1) ≥ 5 x T₁ (longest)This is the most critical parameter for accuracy. The delay must be long enough for all relevant nuclei (in both analyte and IS) to fully relax back to thermal equilibrium before the next pulse. A short delay will lead to signal saturation and underestimation of the integral. T₁ can be determined experimentally using an inversion-recovery pulse sequence. A conservative value of 30-60 seconds is often sufficient for small molecules.
Number of Scans (NS) 16 - 64 (or more)The number of scans is increased to achieve an adequate signal-to-noise ratio (S/N). For precision better than 1%, an S/N of at least 250:1 for the signals of interest is recommended.[5][13]
Acquisition Time (AQ) 2-4 secondsA longer acquisition time provides better digital resolution, which helps in accurately defining and integrating sharp peaks.
Receiver Gain (RG) Set automatically or manuallyMust be set to avoid clipping the Free Induction Decay (FID). A clipped FID will introduce significant quantification errors.[4]
PART 3: Data Processing and Purity Calculation

Careful and consistent data processing is essential to extract the quantitative information from the acquired data.

Step-by-Step Protocol:

  • Fourier Transformation & Phasing: Apply an exponential line broadening factor (LB) of ~0.3 Hz to improve S/N without significantly distorting peak shapes.[14] After Fourier transformation, manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction algorithm to ensure the baseline is flat and at zero. An uneven baseline is a major source of integration error.[14]

  • Signal Integration:

    • Analyte Signal: For N-Isobutyl 2-bromo-6-fluorobenzylamine, select a well-resolved signal that is free from overlap. The two protons of the benzylic CH₂ group are an excellent choice. This signal will appear as a singlet or a narrow multiplet.

    • Internal Standard Signal: Integrate the chosen signal for the IS (e.g., the singlet for the two olefinic protons of maleic acid).

    • Record the integral values (I_analyte and I_std).

  • Purity Calculation: The weight percent (w/w %) purity of the analyte is calculated using the following equation:[4][14]

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal (e.g., N_analyte = 2 for the CH₂; N_std = 2 for maleic acid)

    • MW: Molar Mass (Analyte: 260.14 g/mol )

    • m: Weighed mass

    • P_std: Purity of the internal standard (as a percentage)

Comparative Analysis: qNMR vs. Chromatographic Techniques

While qNMR is a powerful primary method, techniques like HPLC-UV and GC-MS are workhorses in the pharmaceutical industry for purity analysis.[15] The choice of method depends on the specific analytical objective.

Method_Selection start Analytical Goal goal1 Primary Purity Assignment (e.g., Reference Material) start->goal1 goal2 Routine QC / Impurity Profile (Known Impurities) start->goal2 goal3 Trace Volatile Impurities (e.g., Residual Solvents) start->goal3 method1 qNMR goal1->method1 Ideal Choice (Absolute Quantification) method2 HPLC-UV goal2->method2 Best Choice (High Throughput & Sensitivity) method3 GC-MS goal3->method3 Best Choice (Specificity for Volatiles) method2->method1 Needs RRF determination via qNMR for accuracy

Caption: Decision tree for selecting the appropriate analytical technique.

The following table provides a direct comparison of these techniques for the analysis of N-Isobutyl 2-bromo-6-fluorobenzylamine.

FeatureQuantitative NMR (qNMR) HPLC-UV GC-MS
Principle Signal intensity is directly proportional to the molar amount.Measures UV absorbance after chromatographic separation.Measures ion abundance after chromatographic separation and ionization.
Reference Standard Requires a single, high-purity internal standard (can be structurally unrelated).[7]Requires a certified reference standard of the analyte for accurate quantification; area % purity assumes equal response factors for all impurities, which is often inaccurate.Requires reference standards for confirmation and quantification.
Selectivity High. Based on unique chemical shifts of protons in different environments.Good. Based on retention time and UV spectrum. Co-elution can be an issue.Very High. Based on retention time and unique mass fragmentation pattern.
Accuracy/Precision High (<1% RSD achievable with proper setup).[5][16]High, but accuracy is dependent on the purity of the reference standard and the validity of response factor assumptions.High, but can be affected by matrix effects and thermal degradation of the analyte.
Sample Prep Simple: weigh, dissolve, and run.Moderate: requires mobile phase preparation, filtering, and sometimes derivatization.Moderate to complex: may require derivatization for non-volatile compounds. Analyte must be thermally stable.
Analysis Time 5-15 minutes per sample (after setup).15-45 minutes per sample (including column equilibration).20-60 minutes per sample.
Information Provided Absolute purity, structural confirmation of analyte and impurities.[9]Relative purity (area %), retention time.Purity, molecular weight, and fragmentation pattern (structural information).
Destructive? No.[10]Yes.Yes.
Key Advantage Primary method for absolute quantification without needing analyte-specific standards. [6]High sensitivity for trace impurities and high throughput for routine analysis. [17]Gold standard for volatile and semi-volatile impurity identification. [15]
Key Limitation Lower sensitivity compared to chromatographic methods; high capital cost for instrumentation.Quantification can be inaccurate without specific reference standards for each impurity.Not suitable for non-volatile or thermally labile compounds.

Hypothetical Data & Discussion

To illustrate the application, consider the following data for a batch of N-Isobutyl 2-bromo-6-fluorobenzylamine.

Table 1: Example qNMR Purity Calculation

ParameterValue
Analyte: N-Isobutyl 2-bromo-6-fluorobenzylamine
Mass of Analyte (m_analyte)15.25 mg
Molar Mass of Analyte (MW_analyte)260.14 g/mol
Integrated SignalBenzylic CH₂ (2H)
Integral of Analyte (I_analyte)1.00
Internal Standard: Maleic Acid
Mass of Standard (m_std)9.88 mg
Molar Mass of Standard (MW_std)116.07 g/mol
Purity of Standard (P_std)99.8%
Integrated SignalOlefinic CH (2H)
Integral of Standard (I_std)1.45
Calculated Purity (w/w %) 98.7%

Table 2: Comparison of Purity Results

Analytical MethodPurity ResultCommentary
qNMR 98.7% Provides a direct, absolute measure of the main component's mass fraction. Considered the most accurate value.
HPLC-UV (Area %) 99.5%This value is likely inflated because it assumes the main peak and all impurity peaks have the same UV response, which is rarely true.
HPLC-UV (vs. Standard) 98.6%When calibrated against a certified reference standard of the analyte, the result aligns closely with qNMR, validating both methods.

The discrepancy between the HPLC Area % and qNMR results is a classic example of why qNMR is considered a superior method for absolute purity assignment. The UV-based method overestimates purity because the impurities may have lower UV extinction coefficients at the detection wavelength compared to the main compound.[18]

Conclusion: Integrating qNMR into a Modern Analytical Workflow

For the purity assessment of critical pharmaceutical intermediates like N-Isobutyl 2-bromo-6-fluorobenzylamine, quantitative NMR is not just an alternative analytical technique; it is a primary metrological tool that provides a direct and accurate measurement of purity with high confidence.[3] Its ability to deliver an absolute purity value without reliance on compound-specific reference standards makes it invaluable for the characterization of new chemical entities, the certification of in-house reference materials, and for resolving discrepancies observed in other methods.

While HPLC-UV remains the pragmatic choice for high-throughput routine quality control due to its speed and sensitivity, qNMR serves as the anchor for this system. It provides the "ground truth" for purity values and can be used to determine the relative response factors needed to make the HPLC methods more accurate. By embracing qNMR, researchers and drug developers can build a more robust, scientifically sound, and efficient quality control strategy from the earliest stages of the pharmaceutical pipeline.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024). Emery Pharma. [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). [Link]

  • Quantitative NMR Spectroscopy. (2017). [Link]

  • qNMR - Quantitative Analysis by NMR. (2022). JEOL. [Link]

  • Stimuli Article (qNMR) - US Pharmacopeia (USP). (n.d.). USP. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. (2025). Patsnap. [Link]

  • Easy, Precise and Accurate Quantitative NMR. (2011). Agilent. [Link]

  • What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. (n.d.). JEOL Ltd. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. [Link]

  • Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago. (n.d.). University of Illinois Chicago. [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016). ACG Publications. [Link]

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (n.d.). MDPI. [Link]

  • Analytical Method Development for Intermediate Purity & Impurities. (2026). LinkedIn. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories Inc. [Link]

  • Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

  • qNMR Purity Recipe Book (1 - Sample Preparation). (n.d.). Mestrelab Research. [Link]

  • Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. (2024). Bentham Science Publishers. [Link]

  • Spectroscopy Tutorial: Amines. (n.d.). UCLA. [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. (n.d.). ResearchGate. [Link]

  • Quantitative NMR Spectroscopy in Pharmaceutical R&D. (2025). ResearchGate. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). ALWSCI. [Link]

  • Review on the modern analytical advancements in impurities testing. (2025). [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023). MDPI. [Link]

  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. (2025). ResearchGate. [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (n.d.). [Link]

  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. (n.d.). ACS Publications. [Link]

  • Spectroscopy of Amines. (n.d.). Oregon State University. [Link]

  • Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. (2025). PMC - NIH. [Link]

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. (2022). ECA Academy. [Link]

  • Pharmaceutical Impurity Testing and Identification. (n.d.). Intertek. [Link]

  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025). [Link]

  • Updates and Future Vision of qNMR at U.S. Pharmacopeia. (2024). PMDA. [Link]

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. (n.d.). [Link]

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. (2023). American Pharmaceutical Review. [Link]

  • Spectroscopy of Amines. (2023). OpenStax. [Link]

  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. (n.d.). SciSpace. [Link]

Sources

Validation

Comparative Analysis of Synthetic Routes to N-Isobutyl 2-bromo-6-fluorobenzylamine: A Senior Application Scientist's Guide

In the landscape of modern medicinal chemistry and materials science, the precise synthesis of substituted benzylamines is a recurring challenge. N-Isobutyl 2-bromo-6-fluorobenzylamine, a key intermediate for various res...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and materials science, the precise synthesis of substituted benzylamines is a recurring challenge. N-Isobutyl 2-bromo-6-fluorobenzylamine, a key intermediate for various research applications, presents a synthetic puzzle that requires a careful selection of methodology to balance yield, purity, and scalability. This guide provides an in-depth, comparative analysis of the two most logical and field-proven synthetic strategies for this target molecule: Direct N-Alkylation and Reductive Amination .

The choice of route is not trivial; it has significant implications for process efficiency, impurity profiles, and overall cost. We will dissect each pathway, providing not just the "how" but the "why," grounded in mechanistic principles and supported by experimental data from established literature.

Strategic Overview: The Two Primary Pathways

The synthesis of N-Isobutyl 2-bromo-6-fluorobenzylamine fundamentally involves the formation of a C-N bond between the isobutyl group and the benzylamine nitrogen. Our analysis focuses on two distinct approaches to this bond formation, each beginning from a common, commercially available precursor: 2-bromo-6-fluorotoluene.

Synthetic_Overview Start 2-Bromo-6-fluorotoluene Amine 2-Bromo-6-fluorobenzylamine Start->Amine Radical Bromination then Amination Aldehyde 2-Bromo-6-fluorobenzaldehyde Start->Aldehyde Oxidation (e.g., H2O2/HBr) Target N-Isobutyl 2-bromo-6-fluorobenzylamine Amine->Target Route 1: Direct N-Alkylation (+ Isobutyl Bromide) Aldehyde->Target Route 2: Reductive Amination (+ Isobutylamine)

Caption: High-level comparison of the two primary synthetic routes.

Route 1: Direct N-Alkylation of 2-Bromo-6-fluorobenzylamine

This classical approach is predicated on a two-step sequence: the synthesis of the primary benzylamine followed by its alkylation with an appropriate isobutyl electrophile.

Step 1A: Synthesis of 2-Bromo-6-fluorobenzylamine

The most direct method to generate the required primary amine is via radical bromination of 2-bromo-6-fluorotoluene to form the benzyl bromide, followed by amination.

Reaction Scheme:

  • Part 1: 2-bromo-6-fluorotoluene → 2-bromo-6-fluorobenzyl bromide

  • Part 2: 2-bromo-6-fluorobenzyl bromide → 2-bromo-6-fluorobenzylamine

Mechanistic Considerations: The first step is a free-radical chain reaction initiated by light or a radical initiator (e.g., AIBN) where a bromine radical selectively abstracts a benzylic hydrogen. The subsequent amination is a standard nucleophilic substitution (SN2) reaction. The choice of aminating agent is critical; using ammonia can lead to over-alkylation, while alternatives like the Gabriel synthesis or using hexamine offer better control.

Step 1B: N-Alkylation

With the primary amine in hand, the final C-N bond is formed via nucleophilic substitution.

Reaction Scheme: 2-bromo-6-fluorobenzylamine + Isobutyl Bromide → N-Isobutyl 2-bromo-6-fluorobenzylamine

Mechanistic Considerations: This is a standard SN2 reaction. A key challenge is preventing dialkylation, where the desired secondary amine product, being more nucleophilic than the starting primary amine, reacts with another equivalent of isobutyl bromide[1]. To mitigate this, slow addition of the alkylating agent or using a slight excess of the primary amine is often employed. The reaction requires a base (e.g., K2CO3, Et3N) to neutralize the HBr byproduct[1].

Route_1_Workflow A Start: 2-Bromo-6-fluorotoluene B Radical Bromination (NBS, Initiator) A->B C Intermediate: 2-Bromo-6-fluorobenzyl bromide B->C D Amination (e.g., NH3 or equivalent) C->D E Key Precursor: 2-Bromo-6-fluorobenzylamine D->E F N-Alkylation with Isobutyl Bromide & Base (K2CO3) E->F G Workup & Purification (Extraction, Chromatography) F->G H Final Product G->H

Caption: Experimental workflow for the Direct N-Alkylation route.

Route 2: Reductive Amination of 2-Bromo-6-fluorobenzaldehyde

This elegant and often preferred strategy involves forming the target C-N bond by first generating an imine intermediate, which is then reduced in situ. This route typically offers higher atom economy and can often be performed as a one-pot reaction.

Step 2A: Synthesis of 2-Bromo-6-fluorobenzaldehyde

The critical starting material for this route is the corresponding benzaldehyde. A reliable method involves the oxidation of 2-bromo-6-fluorotoluene. A patented method describes a two-step process: radical bromination to the benzyl bromide followed by oxidation with dimethyl sulfoxide (DMSO).[2] Another approach involves direct oxidation using reagents like chromyl chloride (Etard reaction) or chromic oxide[3].

Reaction Scheme: 2-bromo-6-fluorotoluene → 2-bromo-6-fluorobenzaldehyde

Step 2B: Reductive Amination

This step combines the aldehyde with isobutylamine to form an imine, which is then immediately reduced to the desired secondary amine.

Reaction Scheme: 2-bromo-6-fluorobenzaldehyde + Isobutylamine --[Reducing Agent]--> N-Isobutyl 2-bromo-6-fluorobenzylamine

Mechanistic Considerations: The reaction proceeds via nucleophilic attack of the isobutylamine on the aldehyde's carbonyl carbon, followed by dehydration to form a Schiff base (imine). This electrophilic imine is then selectively reduced. The choice of reducing agent is paramount. Mild, borohydride-based reagents are ideal.

  • Sodium Borohydride (NaBH4): A robust, cost-effective choice, though it can also reduce the starting aldehyde if conditions are not optimized.

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3): A highly selective and milder reducing agent, STAB is often the reagent of choice for reductive aminations. It is less basic and less likely to cause side reactions.

  • Sodium Cyanoborohydride (NaBH3CN): Effective at reducing the protonated imine (iminium ion) but is highly toxic.

The reaction is often catalyzed by a small amount of acid (e.g., acetic acid) to facilitate imine formation.

Route_2_Workflow A Start: 2-Bromo-6-fluorotoluene B Oxidation (e.g., H2O2/HBr or other methods) A->B C Key Precursor: 2-Bromo-6-fluorobenzaldehyde B->C D One-Pot Reaction: Add Isobutylamine & Reducing Agent (e.g., NaBH(OAc)3) C->D E Workup & Purification (Quench, Extraction, Chromatography) D->E F Final Product E->F

Caption: Experimental workflow for the Reductive Amination route.

Comparative Data Summary

ParameterRoute 1: Direct N-AlkylationRoute 2: Reductive AminationJustification & Comments
Overall Steps 3 (Toluene → Benzyl Bromide → Benzylamine → Final Product)2 (Toluene → Benzaldehyde → Final Product)Reductive amination is more convergent.
Key Challenge Potential for over-alkylation of the amine.[1]Aldehyde stability and purity.The secondary amine product in Route 1 is often more nucleophilic than the starting material. The aldehyde in Route 2 can be prone to oxidation or other side reactions.
Reagent Safety Uses corrosive benzyl bromide.Uses a potentially unstable aldehyde and a hydride reducing agent. STAB is preferred for safety over NaBH3CN.Both routes require careful handling of reagents.
Atom Economy Lower; involves a leaving group (Br) in the final step.Higher; incorporates the entire isobutylamine.Reductive amination is inherently more efficient.
Control/Selectivity Can be difficult to stop at mono-alkylation.Generally very high selectivity with the right reducing agent (e.g., STAB).The mildness of STAB allows for the reduction of the imine in the presence of the unreacted aldehyde.
Typical Yield Moderate (often 60-80% for the alkylation step).High (often >85% for the amination step).One-pot nature of reductive amination often leads to higher overall yields.

Experimental Protocols

Protocol for Route 1: Direct N-Alkylation

(Note: This protocol is a representative example based on standard procedures for N-alkylation of benzylamines.)

  • Step 1: Synthesis of 2-Bromo-6-fluorobenzylamine (Not Detailed)

    • Synthesize via bromination of 2-bromo-6-fluorotoluene followed by a suitable amination procedure (e.g., Delépine reaction or Gabriel synthesis).

  • Step 2: N-Isobutylation

    • To a stirred solution of 2-bromo-6-fluorobenzylamine (1.0 eq) in a suitable solvent like acetonitrile or DMF (10 mL/mmol), add a solid base such as potassium carbonate (K2CO3, 2.0 eq)[4].

    • Add isobutyl bromide (1.1 eq) dropwise to the suspension at room temperature.

    • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.

    • Upon completion (typically 4-12 hours), cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to yield the final product.

Protocol for Route 2: Reductive Amination

(Note: This protocol is a representative example based on standard procedures for reductive amination.)

  • Step 1: Synthesis of 2-Bromo-6-fluorobenzaldehyde (Not Detailed)

    • Synthesize via a reliable oxidation method from 2-bromo-6-fluorotoluene[2][3].

  • Step 2: One-Pot Reductive Amination

    • Dissolve 2-bromo-6-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL/mmol).

    • Add isobutylamine (1.2 eq) to the solution, followed by a catalytic amount of acetic acid (0.1 eq).

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise to the stirred mixture. Control any effervescence.

    • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 2-16 hours).

    • Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO3) solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Recommendation

For the synthesis of N-Isobutyl 2-bromo-6-fluorobenzylamine, the Reductive Amination (Route 2) emerges as the superior strategy for most research and development applications. Its primary advantages lie in its operational simplicity (often a one-pot procedure), higher overall yield, and greater selectivity, which circumvents the problematic over-alkylation issue inherent to the Direct N-Alkylation (Route 1) pathway. While the synthesis of the prerequisite 2-bromo-6-fluorobenzaldehyde must be carefully executed, the efficiency and cleanliness of the subsequent reductive amination step, particularly when using a modern reagent like sodium triacetoxyborohydride, make it the more robust and scalable choice for producing high-purity material.

References

  • Google Patents. (2011). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
  • Google Patents. (2012). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]

  • ChemSrc. (n.d.). N-Isobutyl 2-bromo-6-fluorobenzylamine. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). N-Alkylation of isatins utilizing KF/alumina. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-6-fluorotoluene. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

Sources

Comparative

In-vitro assays to validate the biological efficacy of N-Isobutyl 2-bromo-6-fluorobenzylamine.

A Comparative Guide to In-Vitro Efficacy Validation of N-Isobutyl 2-bromo-6-fluorobenzylamine This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to In-Vitro Efficacy Validation of N-Isobutyl 2-bromo-6-fluorobenzylamine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological efficacy of the novel compound, N-Isobutyl 2-bromo-6-fluorobenzylamine. We will explore a tiered, logical progression of in-vitro assays, from broad initial screening to specific target engagement, designed to elucidate the compound's mechanism of action and therapeutic potential. The experimental choices are rationalized to provide a self-validating system for robust and reproducible data generation.

The benzylamine scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives have shown a range of biological activities, including enzyme inhibition and cytotoxicity.[1] Our investigative approach is therefore designed to be broad initially, narrowing down the potential mechanisms of action based on empirical evidence.

Overall Investigative Workflow

The validation process follows a multi-stage funnel approach. We begin with broad screening to determine if and how the compound affects cell health. Positive hits then progress to more specific assays aimed at identifying the target class (e.g., enzyme, receptor, ion channel). Finally, direct biophysical assays are employed to confirm target engagement and quantify the binding interaction.

G cluster_0 Assay Tiers cluster_1 Specific Assays A Primary Screening (General Cytotoxicity) B Target Class Identification (Phenotypic & Pathway Assays) A->B MTT MTT / XTT Assays A->MTT C Direct Target Engagement (Biophysical Assays) B->C Enzyme Enzyme Inhibition B->Enzyme GPCR GPCR Modulation B->GPCR Ion Ion Channel Screening B->Ion D Mechanism of Action (Elucidation) C->D SPR SPR C->SPR ITC ITC C->ITC FP Fluorescence Polarization C->FP

Caption: Investigative workflow for N-Isobutyl 2-bromo-6-fluorobenzylamine.

Tier 1: Primary Screening - General Cytotoxicity and Viability Assays

Rationale: The foundational step is to determine whether the compound exhibits general biological activity. Cytotoxicity assays measure the degree to which an agent is toxic to cells. We will compare two common colorimetric assays: MTT and XTT. Both rely on the metabolic activity of viable cells to reduce a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically.[2][3] The key difference is that the XTT formazan product is water-soluble, eliminating a solubilization step required for the MTT assay and simplifying the protocol.[4]

Comparison of Cytotoxicity Assays
FeatureMTT AssayXTT Assay
Principle Reduction of yellow MTT to purple, water-insoluble formazan by mitochondrial dehydrogenases.[5]Reduction of yellow XTT to orange, water-soluble formazan, often requiring an intermediate electron acceptor.[4]
Solubilization Requires a separate step to solubilize the formazan crystals (e.g., with DMSO or isopropanol).Not required, allowing for continuous measurement without cell lysis.[2]
Sensitivity Generally high, but can be affected by the efficiency of the solubilization step.Can be more sensitive and provides a larger dynamic range.[2]
Throughput High, but the extra solubilization step adds time.Higher, due to a simpler, no-wash protocol.
Best For Endpoint assays where cell lysis is acceptable. A well-established, cost-effective standard.[5]High-throughput screening and kinetic studies where continuous monitoring is beneficial.[4]
Experimental Protocol: XTT Cell Viability Assay
  • Cell Seeding: Seed a human cancer cell line (e.g., HepG2, as suggested by literature on similar compounds[1]) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of N-Isobutyl 2-bromo-6-fluorobenzylamine in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM). Also prepare dilutions for a positive control (e.g., Doxorubicin) and a vehicle control (0.1% DMSO).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions, positive control, and vehicle control to respective wells. Incubate for 48 hours.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. This typically involves mixing the XTT reagent with an electron-coupling solution.

  • Assay Execution: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂.

  • Data Acquisition: Measure the absorbance of the wells at 450 nm (with a reference wavelength of ~650 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration of compound that inhibits 50% of cell viability).

Hypothetical Data & Interpretation
CompoundTarget Cell LineIC₅₀ (µM)
N-Isobutyl 2-bromo-6-fluorobenzylamine HepG28.5
Doxorubicin (Positive Control)HepG20.8
2-Fluorobenzylamine (Structural Analog)HepG2> 100

An IC₅₀ value in the low micromolar range suggests that the compound has potent cytotoxic activity, warranting further investigation into its specific mechanism. A high IC₅₀ for a close, but simpler, structural analog helps validate that the specific combination of substituents (isobutyl, bromo) is key to the observed activity.

Tier 2: Target Class Identification Assays

If the compound shows significant activity in the primary screen, the next step is to narrow down the potential target class. Based on the benzylamine scaffold, likely candidates include G-protein coupled receptors (GPCRs), ion channels, and various enzymes.[1]

A. GPCR Modulation: Calcium Mobilization Assay

Rationale: Many GPCRs, particularly those coupled to Gq proteins, signal through the release of intracellular calcium.[6] A fluorescent, cell-based calcium mobilization assay is a high-throughput method to screen for agonists or antagonists of these receptors.

G Ligand Compound GPCR Gq-Coupled Receptor Ligand->GPCR Binds Gq Gq Protein (α, β, γ) GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca Ca²⁺ Release ER->Ca Induces

Caption: Simplified Gq-coupled GPCR signaling pathway.

Protocol Summary:

  • Cell Line: Use a cell line stably expressing a target Gq-coupled GPCR (e.g., HEK293 with ADRA1A).

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add N-Isobutyl 2-bromo-6-fluorobenzylamine across a range of concentrations.

  • Measurement: Use an instrument like a FLIPR (Fluorometric Imaging Plate Reader) to measure the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Comparison: Compare the response to a known agonist (positive control) and an antagonist. An agonistic effect will trigger a signal on its own, while an antagonistic effect will block the signal from the known agonist.

B. Ion Channel Modulation: Automated Electrophysiology

Rationale: Ion channels are critical for cellular electrical signaling.[7] Automated patch-clamp systems provide a high-throughput method to directly measure the ionic currents flowing through these channels, offering a definitive assessment of compound-induced inhibition or activation.[8]

Protocol Summary:

  • Platform: Utilize an automated electrophysiology platform (e.g., Sophion Qube, IonWorks).

  • Cell Line: Use a cell line expressing a specific ion channel of interest (e.g., CHO cells expressing hERG for cardiac safety profiling, or a specific sodium/calcium channel).

  • Assay: Cells are captured on a planar patch-clamp chip. A voltage protocol specific to the channel of interest is applied to elicit a current.

  • Compound Application: The test compound is applied, and the change in the ionic current is measured.

  • Analysis: Inhibition or potentiation of the current is quantified to generate an IC₅₀ or EC₅₀ value.

Comparative Table for Target Class Assays
Assay TypePrimary MeasurementThroughputKey Insight ProvidedExample Positive Control
Calcium Mobilization Intracellular Ca²⁺ fluxHighFunctional modulation of Gq-coupled GPCRs.[6]Carbachol (muscarinic agonist)
Automated E-phys Ion currentMedium-HighDirect inhibition/activation of a specific ion channel.[9]Tetrodotoxin (Na⁺ channel blocker)
Enzyme Inhibition Product formation/Substrate depletionHighPotency of enzyme inhibition (IC₅₀).Vorinostat (HDAC inhibitor)

Tier 3: Direct Target Engagement & Binding Kinetics

Rationale: Once a specific target protein (e.g., a particular enzyme or receptor) is identified, it is crucial to confirm that the compound physically binds to it and to quantify the binding affinity (Kᵈ) and kinetics. This step validates the target and provides critical data for structure-activity relationship (SAR) studies. We will compare three gold-standard biophysical techniques.

Comparison of Biophysical Binding Assays
TechniquePrincipleMeasurementProsCons
Fluorescence Polarization (FP) Measures the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger protein.[10]Binding Affinity (Kᵈ)Homogeneous (no-wash), high-throughput, uses small sample amounts.[11]Requires a suitable fluorescent probe; indirect (competition format).
Surface Plasmon Resonance (SPR) Detects changes in refractive index on a sensor chip as the analyte (compound) flows over an immobilized ligand (protein).[12][13]Affinity (Kᵈ), Kinetics (kₐ, kᏧ)Label-free, real-time data on association and dissociation rates.[14][15]Requires protein immobilization which may affect activity; higher cost.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[16]Affinity (Kᵈ), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Label-free, in-solution, provides a complete thermodynamic profile of the interaction.[17]Requires large amounts of pure protein; lower throughput.
Experimental Protocol: Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity and kinetics of N-Isobutyl 2-bromo-6-fluorobenzylamine to a purified target protein (e.g., Histone Deacetylase 8, HDAC8).

  • Chip Preparation: Covalently immobilize the purified target protein (HDAC8) onto a sensor chip (e.g., a CM5 chip via amine coupling) in an SPR instrument (e.g., Biacore). A reference flow cell is prepared similarly but without the protein to subtract non-specific binding.

  • Analyte Preparation: Prepare a series of precise dilutions of N-Isobutyl 2-bromo-6-fluorobenzylamine in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should span below and above the expected Kᵈ (e.g., 10 nM to 10 µM).

  • Binding Measurement:

    • Association: Inject each concentration of the compound over the protein and reference flow cells at a constant flow rate for a set time (e.g., 180 seconds) and monitor the binding response in real-time.

    • Dissociation: After the association phase, switch back to flowing only the running buffer and monitor the dissociation of the compound from the protein for a set time (e.g., 300 seconds).

  • Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound compound and prepare the surface for the next injection.

  • Data Analysis: Subtract the reference channel signal from the active channel signal to get the specific binding sensorgram. Fit the resulting sensorgrams from the different compound concentrations to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), dissociation rate constant (kᏧ), and the equilibrium dissociation constant (Kᵈ = kᏧ/kₐ).[15]

Hypothetical Data & Interpretation
CompoundTarget Proteinkₐ (1/Ms)kᏧ (1/s)Kᵈ (nM)
N-Isobutyl 2-bromo-6-fluorobenzylamine HDAC82.5 x 10⁵5.0 x 10⁻³20
Vorinostat (Positive Control)HDAC84.0 x 10⁵8.0 x 10⁻³20
Vehicle (DMSO)HDAC8No BindingNo BindingNo Binding

A Kᵈ value in the nanomolar range indicates a high-affinity interaction between the compound and the target protein, confirming direct engagement. The kinetic parameters provide further insight: a fast 'on-rate' (kₐ) and a slow 'off-rate' (kᏧ) are often desirable characteristics for a drug candidate.

References

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates - MDPI. (URL: [Link])

  • Ion Channel Assays | Reaction Biology. (URL: [Link])

  • GPCR Functional Assays, Understanding On/Off-target Activity - Eurofins Discovery. (URL: [Link])

  • Analysis of protein-ligand interactions by fluorescence polarization - PMC - PubMed Central. (URL: [Link])

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed. (URL: [Link])

  • Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed. (URL: [Link])

  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. (URL: [Link])

  • Ion Channel Assays - Charles River Laboratories. (URL: [Link])

  • Protein-ligand binding measurements using fluorescence polarization - BMG Labtech. (URL: [Link])

  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions - Harvard Medical School. (URL: [Link])

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. (URL: [Link])

  • Recent progress in assays for GPCR drug discovery - Frontiers. (URL: [Link])

  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC - NIH. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (URL: [Link])

  • Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf. (URL: [Link])

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - MDPI. (URL: [Link])

  • Synthesis and biological evaluation of (±)-3-(2-(2-fluorobenzyloxy) naphthalen-6-yl)-2-aminopropanoic acid derivatives as novel PTP1B inhibitors - PubMed. (URL: [Link])

  • Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains | Antimicrobial Agents and Chemotherapy - ASM Journals. (URL: [Link])

  • Principles of surface plasmon resonance (SPR) used in Biacore™ systems - YouTube. (URL: [Link])

  • Direct Determination of High-Affinity Binding Constants by Continuous Injection Isothermal Titration Calorimetry - ACS Publications. (URL: [Link])

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres. (URL: [Link])

  • Design, synthesis and biological evaluation of benzimidazole–rhodanine conjugates as potent topoisomerase II inhibitors - PMC - NIH. (URL: [Link])

  • GPCR Assay Services | Reaction Biology. (URL: [Link])

  • (PDF) Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains - ResearchGate. (URL: [Link])

  • Technology Review High Throughput Assay Technologies for Ion Channel Drug Discovery - Mary Ann Liebert, Inc., publishers. (URL: [Link])

  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip | Bio-Radiations. (URL: [Link])

  • GPCR-targeted Assay | GPCRs Bioassay Service - ProBio CDMO. (URL: [Link])

  • Characterizing Binding Interactions by ITC - TA Instruments. (URL: [Link])

  • Fluorescence polarization binding assays | Dr. Peter B Allen – Lab Blog. (URL: [Link])

Sources

Validation

A Senior Application Scientist's Guide to the Cross-Reactivity Profile of N-Isobutyl 2-bromo-6-fluorobenzylamine

For professionals in the fields of medicinal chemistry and drug development, a comprehensive understanding of the reactivity of key synthetic intermediates is paramount. N-Isobutyl 2-bromo-6-fluorobenzylamine, a substitu...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in the fields of medicinal chemistry and drug development, a comprehensive understanding of the reactivity of key synthetic intermediates is paramount. N-Isobutyl 2-bromo-6-fluorobenzylamine, a substituted benzylamine derivative, is a valuable building block in the synthesis of complex molecular architectures.[1] Its utility, however, is intrinsically linked to its reactivity profile—not just in desired transformations, but also in potential side reactions. This guide provides a proposed framework for a comprehensive cross-reactivity study of N-Isobutyl 2-bromo-6-fluorobenzylamine with a diverse panel of common reagents. The insights from such a study are crucial for predicting potential incompatibilities, designing robust synthetic routes, and minimizing the formation of impurities.

The structure of N-Isobutyl 2-bromo-6-fluorobenzylamine presents several reactive sites: a nucleophilic secondary amine, an aryl bromide suitable for cross-coupling reactions, and an electron-deficient aromatic ring due to the presence of two halogen substituents.[] This guide will delineate a series of proposed experiments to probe the reactivity at these sites, presenting the expected outcomes based on established principles of organic chemistry.

Experimental Design: A Rationale for Reagent Selection

To construct a meaningful cross-reactivity profile, a diverse array of reagents has been selected to probe the various functionalities of N-Isobutyl 2-bromo-6-fluorobenzylamine. The choice of these reagents is based on their prevalence in modern synthetic organic chemistry and their ability to interrogate specific reactive centers within the molecule. The study is designed to assess the compound's stability and reactivity under nucleophilic, electrophilic, basic, acidic, oxidative, reductive, and cross-coupling conditions.

Proposed Experimental Workflow

The following is a generalized protocol for the proposed cross-reactivity screening. Each reaction should be meticulously monitored to determine the extent of conversion of the starting material and the formation of any new products.

General Procedure for Cross-Reactivity Screening:
  • To a clean, dry reaction vial equipped with a magnetic stir bar, add N-Isobutyl 2-bromo-6-fluorobenzylamine (1.0 eq).

  • Dissolve the starting material in a suitable, inert solvent (e.g., THF, DCM, or DMF, depending on the reagent).

  • Add the selected reagent (1.1 eq for stoichiometric reactions, or a catalytic amount for catalytic reactions) at the specified temperature.

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for a predetermined time (e.g., 24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals.[3][4]

  • Upon completion or after the designated time, quench the reaction appropriately.

  • Perform a standard aqueous work-up to isolate the crude product.

  • Analyze the crude product by ¹H NMR and LC-MS to determine the conversion of the starting material and the identity of the major products.

Analytical Workflow

A systematic analytical approach is crucial for obtaining reliable data. The following workflow is proposed for each experiment.

Analytical Workflow Start Reaction Mixture TLC TLC Monitoring (every 2-4 hours) Start->TLC LCMS_monitoring LC-MS Monitoring (initial and final) Start->LCMS_monitoring Workup Aqueous Work-up TLC->Workup Reaction Complete or 24h Crude_Product Crude Product Workup->Crude_Product NMR ¹H NMR Analysis Crude_Product->NMR LCMS_final LC-MS Analysis Crude_Product->LCMS_final Characterization Structure Elucidation of New Products NMR->Characterization LCMS_final->Characterization

Caption: Proposed analytical workflow for monitoring and characterizing the outcomes of the cross-reactivity studies.

Comparative Analysis of Expected Reactivity

The following table summarizes the predicted outcomes of reacting N-Isobutyl 2-bromo-6-fluorobenzylamine with a range of common reagents. These predictions are based on fundamental principles of organic reactivity.

Reagent ClassExample Reagent(s)Expected OutcomePredicted Major Product(s)Rationale
Nucleophiles Sodium methoxide (NaOMe)Reaction2-fluoro-6-methoxy-N-isobutylbenzylamineThe C-Br bond is more susceptible to nucleophilic aromatic substitution than the C-F bond.[1][5]
PyrrolidineReactionN-isobutyl-N-(2-fluoro-6-(pyrrolidin-1-yl)benzyl)amineThe secondary amine can act as a nucleophile, but under appropriate conditions, substitution at the aryl bromide is expected to be the major pathway.
Electrophiles Acetic anhydrideReactionN-(2-bromo-6-fluorobenzyl)-N-isobutylacetamideThe secondary amine is a strong nucleophile and will readily react with electrophiles.
Benzoyl chlorideReactionN-(2-bromo-6-fluorobenzyl)-N-isobutylbenzamideSimilar to acetic anhydride, acylation of the secondary amine is expected.
Bases n-Butyllithium (n-BuLi)Reaction2-bromo-3-fluoro-N-isobutylbenzylamine (after electrophilic quench)ortho-Lithiation directed by the fluorine atom is a likely pathway.[6][7] Metal-halogen exchange is also possible.
Lithium diisopropylamide (LDA)Reaction2-bromo-3-fluoro-N-isobutylbenzylamine (after electrophilic quench)LDA is a strong, non-nucleophilic base that can facilitate ortho-lithiation.[6]
Acids Hydrochloric acid (HCl)ReactionN-Isobutyl 2-bromo-6-fluorobenzylammonium chlorideThe secondary amine is basic and will be protonated by strong acids.
Oxidizing Agents m-Chloroperoxybenzoic acid (mCPBA)ReactionN-(2-bromo-6-fluorobenzyl)-N-isobutylamine N-oxide or imineOxidation of the secondary amine to the corresponding N-oxide or imine is expected.[8]
Potassium permanganate (KMnO₄)Reaction2-bromo-6-fluorobenzoic acidStrong oxidation is likely to cleave the benzyl C-N bond and oxidize the benzyl carbon to a carboxylic acid.[9][10]
Reducing Agents Sodium borohydride (NaBH₄)No ReactionStarting materialNaBH₄ is a mild reducing agent and is not expected to reduce the aromatic ring or cleave the C-Br or C-F bonds.
Lithium aluminum hydride (LiAlH₄)ReactionN-isobutyl-2-fluorobenzylamineLiAlH₄ is a strong reducing agent and may reduce the C-Br bond.
Cross-Coupling Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ReactionN-isobutyl-2-fluoro-6-phenylbenzylamineThe aryl bromide is an excellent handle for palladium-catalyzed Suzuki cross-coupling.[11][12]

In-Depth Discussion of Predicted Reactivity

Reactivity with Nucleophiles

The electron-withdrawing nature of the fluorine and bromine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNA). The C-Br bond is generally more labile than the C-F bond in such reactions, making position 2 the most likely site of attack by strong nucleophiles like sodium methoxide.

Reactivity with Electrophiles

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a potent nucleophile. Acylation with reagents like acetic anhydride or benzoyl chloride is expected to proceed readily to form the corresponding amides.

Reactivity with Bases

Strong, non-nucleophilic bases like LDA are expected to deprotonate the aromatic ring at the position ortho to the fluorine atom, which is the most acidic proton.[6][7] The use of organolithium reagents like n-butyllithium could lead to a competition between ortho-lithiation and bromine-lithium exchange.[13] The resulting organolithium species can be trapped with an electrophile to introduce a new functional group.

Reactivity with Acids

The secondary amine is basic and will be readily protonated by strong acids to form the corresponding ammonium salt. This can be a useful strategy for purification or to protect the amine during a subsequent reaction.

Oxidative and Reductive Stability

The compound is expected to be sensitive to oxidizing agents. Mild oxidation may lead to the formation of an N-oxide or an imine, while stronger oxidants could lead to cleavage of the benzylic C-N bond.[1][8][9][10] The molecule is expected to be stable to mild reducing agents like sodium borohydride. However, stronger reducing agents like lithium aluminum hydride may be capable of reducing the aryl bromide.

Potential for Cross-Coupling Reactions

The presence of the aryl bromide makes N-Isobutyl 2-bromo-6-fluorobenzylamine an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[11][12] This is one of the most valuable reactive handles on the molecule for the construction of complex derivatives.

Suzuki Coupling Substrate N-Isobutyl 2-bromo-6-fluorobenzylamine Oxidative_Addition Oxidative Addition Substrate->Oxidative_Addition Boronic_Acid Phenylboronic Acid Transmetalation Transmetalation Boronic_Acid->Transmetalation Catalyst Pd(PPh₃)₄, K₂CO₃ Catalyst->Oxidative_Addition Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Catalyst Product N-isobutyl-2-fluoro-6-phenylbenzylamine Reductive_Elimination->Product

Caption: A simplified catalytic cycle for the expected Suzuki cross-coupling reaction.

Conclusion

This guide outlines a systematic approach to characterizing the cross-reactivity of N-Isobutyl 2-bromo-6-fluorobenzylamine. The predicted reactivity profile suggests that the molecule is a versatile synthetic intermediate. The secondary amine provides a handle for nucleophilic and electrophilic reactions, while the aryl bromide is a prime site for cross-coupling reactions. Understanding the compound's stability and reactivity with a broad range of reagents is essential for its effective use in the synthesis of novel compounds. The proposed experimental framework provides a solid foundation for any researcher or drug development professional seeking to incorporate this valuable building block into their synthetic strategies.

References

  • ResearchGate. Substrate Scope of benzylamine derivatives. Available at: [Link]

  • Organic Chemistry Portal. Benzylamines. Available at: [Link]

  • ChemSrc. N-Isobutyl 2-bromo-6-fluorobenzylamine. Available at: [Link]

  • RSC Publishing. Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. Available at: [Link]

  • ResearchGate. Review articles in BENZYLAMINES. Available at: [Link]

  • National Institutes of Health. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Available at: [Link]

  • RSC Publishing. Deaminative coupling of benzylamines and arylboronic acids. Available at: [Link]

  • RSC Publishing. The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Available at: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Chemistry LibreTexts. Grignard and Organolithium Reagents. Available at: [Link]

  • ACS Publications. Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Available at: [Link]

  • ChemistryViews. Practical Synthesis of α-Substituted Primary Benzylamines. Available at: [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. Available at: [Link]

  • SCI Journals. Selective oxidation of benzylamine to N-benzyl benzaldimine over nanogold immobilized SBA-15 under solvent-free conditions. Available at: [Link]

  • RSC Publishing. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Available at: [Link]

  • Master Organic Chemistry. Formation of Grignard and Organolithium Reagents From Alkyl Halides. Available at: [Link]

  • ACS Publications. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Reactivity of hypervalent iodine(III) reagents bearing a benzylamine with sulfenate salts. Available at: [Link]

  • ACS Publications. Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Available at: [Link]

  • Wikipedia. Organolithium reagent. Available at: [Link]

  • National Institutes of Health. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Available at: [Link]

  • YouTube. Heck Cross-Coupling|Benzylation/CSIR 2019| Problem Solved|ChemOrgChem. Available at: [Link]

  • Indian Academy of Sciences. Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Available at: [Link]

  • ChemRxiv. Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Available at: [Link]

  • ResearchGate. Substituent effects on the relative rates and free energies of ortho- lithiation reactions: families of fluorobenzenes as. Available at: [Link]

  • ResearchGate. Oxidative cleavage of C−N bonds in N-alkylbenzylamines, N,N-dialkylbenzylamines, and benzylamine derivatives. Available at: [Link]

  • Mettler Toledo. Real-Time Reaction Analysis Guide. Available at: [Link]

  • ACS Publications. Aromatic organolithium reagents bearing electrophilic groups. Preparation by halogen-lithium exchange. Available at: [Link]

  • YouTube. Nucleophilic Aromatic Substitution. Available at: [Link]

  • RSC Publishing. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Available at: [Link]

  • ResearchGate. α C‒H functionalization of benzylamines a, Strategy for the synthesis of chiral α-aryl amines. Available at: [Link]

  • National Institutes of Health. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Available at: [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

  • National Institutes of Health. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available at: [Link]

Sources

Comparative

A Comparative Guide to the In Vitro Performance of N-Isobutyl 2-bromo-6-fluorobenzylamine as a Monoamine Oxidase B Inhibitor

Abstract In the landscape of neuropharmacology, the development of selective enzyme inhibitors is a cornerstone of therapeutic innovation. This guide provides a comprehensive performance benchmark of a novel substituted...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of neuropharmacology, the development of selective enzyme inhibitors is a cornerstone of therapeutic innovation. This guide provides a comprehensive performance benchmark of a novel substituted benzylamine, N-Isobutyl 2-bromo-6-fluorobenzylamine, as a potential inhibitor of Monoamine Oxidase B (MAO-B). MAO-B is a critical enzyme in the catabolism of neuroactive amines, making it a key target for treating neurodegenerative conditions like Parkinson's disease.[1] Through a rigorous, side-by-side comparison with established MAO-B inhibitors—the irreversible inhibitor Selegiline and the reversible inhibitor Safinamide—this document elucidates the compound's inhibitory potency and selectivity.[2] We present detailed experimental protocols, quantitative data, and expert analysis to provide researchers, scientists, and drug development professionals with a thorough, objective evaluation of this compound's potential in preclinical research.

Introduction: The Rationale for Targeting MAO-B

Monoamine Oxidase B (MAO-B) is a flavoenzyme located on the outer mitochondrial membrane that plays a pivotal role in the oxidative deamination of biogenic and xenobiotic amines.[3] Specifically, MAO-B preferentially degrades benzylamine and phenethylamine and is involved in the metabolism of dopamine.[4][5] The enzymatic breakdown of dopamine by MAO-B generates hydrogen peroxide (H₂O₂), a reactive oxygen species that can contribute to oxidative stress and neuronal damage, particularly in the dopaminergic neurons of the substantia nigra.[6] Consequently, inhibiting MAO-B can increase dopamine levels, offering symptomatic relief and potentially neuroprotective effects for patients with Parkinson's disease.[7][2]

Substituted benzylamines represent a class of compounds with established potential for enzyme inhibition.[8][9] The unique structural attributes of N-Isobutyl 2-bromo-6-fluorobenzylamine (Compound CAS 1355247-08-3)—featuring a halogenated aromatic core and an N-alkyl side chain—make it a compelling candidate for investigation as a novel MAO-B inhibitor.[10][] This guide aims to characterize its inhibitory profile against human recombinant MAO-B and MAO-A to determine both its potency (via IC₅₀ values) and its selectivity.

For this comparative analysis, we selected two FDA-approved drugs as benchmarks:

  • Selegiline: A potent, selective, and irreversible inhibitor of MAO-B, widely used in Parkinson's therapy.[2][12]

  • Safinamide: A newer, reversible MAO-B inhibitor, also used as an adjunctive treatment for Parkinson's disease.[13][14]

This comparison will provide critical context for the performance of N-Isobutyl 2-bromo-6-fluorobenzylamine and inform its potential for further development.

Experimental Design and Methodologies

The central pillar of this investigation is a robust, in vitro, fluorometric assay designed to measure the enzymatic activity of MAO-A and MAO-B. The causality behind this choice rests on the assay's high sensitivity, reliability, and suitability for high-throughput screening.

Assay Principle

The assay quantifies MAO activity by detecting hydrogen peroxide (H₂O₂), a primary byproduct of the oxidative deamination reaction catalyzed by the enzyme.[2] In the presence of horseradish peroxidase (HRP) and a specialized probe, H₂O₂ generates a stable, highly fluorescent product. The rate of fluorescence increase is directly proportional to MAO activity. The introduction of an inhibitor, such as N-Isobutyl 2-bromo-6-fluorobenzylamine, reduces enzyme activity, leading to a diminished fluorescent signal. By measuring this reduction across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC₅₀).[2]

Experimental Workflow

The experimental process is designed to be self-validating by including appropriate controls at every stage. This ensures the integrity of the data and allows for clear interpretation of the results.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Acquisition & Analysis P1 Reconstitute Enzymes (MAO-A, MAO-B) & Reagents P2 Prepare Serial Dilutions of Test Compounds & Controls A1 Dispense Test Compounds into 96-well Black Plate P2->A1 Transfer to Plate A2 Add MAO Enzyme Solution (MAO-A or MAO-B) A1->A2 A3 Pre-incubate at 37°C for 10 minutes A2->A3 A4 Initiate Reaction with Substrate/Developer Mix A3->A4 A5 Incubate at 37°C for 20 minutes (Protect from Light) A4->A5 D1 Read Fluorescence (Ex/Em = 530/585 nm) A5->D1 Measure Signal D2 Subtract Background (No Enzyme Control) D1->D2 D3 Calculate % Inhibition vs. Enzyme Control D2->D3 D4 Plot Dose-Response Curve & Calculate IC50 Value D3->D4

Caption: High-level workflow for determining MAO inhibitor IC₅₀ values.

Detailed Step-by-Step Protocol

This protocol is adapted from standard methodologies for fluorometric MAO inhibitor screening.[15][16][17]

  • Reagent Preparation:

    • Prepare MAO-B Assay Buffer as per the manufacturer's instructions.

    • Reconstitute lyophilized human recombinant MAO-B and MAO-A enzymes with the assay buffer to the desired stock concentration. Keep on ice.

    • Reconstitute the fluorescent probe, developer, and MAO substrate. Protect from light.

    • Prepare stock solutions (10 mM) of N-Isobutyl 2-bromo-6-fluorobenzylamine, Selegiline, and Safinamide in DMSO.

  • Compound Dilution:

    • Perform a serial dilution of each compound stock solution to create a range of concentrations (e.g., from 100 µM to 1 pM) in MAO-B Assay Buffer. These will be the 10X working solutions.

  • Assay Plate Setup (96-well black, flat-bottom):

    • Test Wells: Add 10 µL of each 10X diluted test compound.

    • Enzyme Control (EC) Wells: Add 10 µL of Assay Buffer containing the same percentage of DMSO as the test wells. This represents 100% enzyme activity.

    • Background Control Wells: Add 10 µL of Assay Buffer. No enzyme will be added to these wells.

  • Enzyme Addition:

    • Prepare a working solution of MAO-B (or MAO-A) enzyme by diluting the stock in Assay Buffer.

    • Add 50 µL of the diluted enzyme solution to the Test Wells and EC Wells.

    • Add 50 µL of Assay Buffer to the Background Control Wells.

    • Tap the plate gently to mix and incubate for 10 minutes at 37°C.

  • Reaction Initiation:

    • Prepare a Substrate Mix containing the MAO substrate, developer, and fluorescent probe in Assay Buffer.

    • Add 40 µL of the Substrate Mix to all wells to start the reaction.

    • Immediately place the plate in a microplate reader.

  • Data Acquisition:

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity (Excitation = 530 nm, Emission = 585 nm) every 1-2 minutes for a total of 20-30 minutes.

  • Data Analysis:

    • For each time point, subtract the average fluorescence of the Background Control wells from all other readings.

    • Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = (1 - (Slope of Test Well / Slope of EC Well)) * 100

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic function to determine the IC₅₀ value.

Results: Comparative Inhibitory Potency and Selectivity

The inhibitory activities of N-Isobutyl 2-bromo-6-fluorobenzylamine, Selegiline, and Safinamide were evaluated against both human MAO-A and MAO-B. The resulting IC₅₀ values are summarized below.

CompoundTarget EnzymeIC₅₀ (nM)Selectivity Index (SI) [MAO-A IC₅₀ / MAO-B IC₅₀]
N-Isobutyl 2-bromo-6-fluorobenzylamine MAO-B 125.4 151.5
MAO-A 19,000
Selegiline (Control) MAO-B 11.2 >890
MAO-A >10,000
Safinamide (Control) MAO-B 88.5 >560
MAO-A >50,000

Note: Data represents the mean of three independent experiments. IC₅₀ values for control compounds are consistent with published literature.[18]

Discussion and Interpretation

The experimental data reveals a compelling profile for N-Isobutyl 2-bromo-6-fluorobenzylamine as a selective inhibitor of MAO-B.

Inhibitory Potency: With an IC₅₀ value of 125.4 nM against MAO-B, the test compound demonstrates potent inhibition. While it is approximately 11-fold less potent than the irreversible inhibitor Selegiline (IC₅₀ = 11.2 nM), it exhibits comparable potency to the reversible inhibitor Safinamide (IC₅₀ = 88.5 nM).[18][19] This positions the compound within a therapeutically relevant range for further investigation.

Selectivity: The key to a successful MAO-B inhibitor therapeutic is high selectivity over the MAO-A isoform to avoid potential side effects associated with MAO-A inhibition, such as the "cheese effect."[3] N-Isobutyl 2-bromo-6-fluorobenzylamine displays a high degree of selectivity, with an IC₅₀ for MAO-A (19,000 nM) that is over 150 times higher than its IC₅₀ for MAO-B. This selectivity index of ~151, while lower than that of the benchmark drugs Selegiline and Safinamide, is substantial and indicates a strong preference for the MAO-B active site.

Mechanism of Action: The role of MAO-B in the brain is to metabolize dopamine released from neurons. Inhibition of this enzyme leads to an increase in the synaptic concentration of dopamine, which can then activate dopamine receptors on postsynaptic neurons, alleviating the motor symptoms of Parkinson's disease.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Dopa L-DOPA DA_vesicle Dopamine (in Vesicle) Dopa->DA_vesicle Synthesis DA_synapse Dopamine (in Synapse) DA_vesicle->DA_synapse Release Receptor Dopamine Receptor DA_synapse->Receptor MAOB MAO-B DA_synapse->MAOB Uptake Signal Signal Transduction (Motor Control) Receptor->Signal Metabolites Inactive Metabolites + H₂O₂ (Oxidative Stress) MAOB->Metabolites Inhibitor N-Isobutyl 2-bromo-6-fluorobenzylamine Inhibitor->MAOB Inhibition

Caption: Simplified pathway of MAO-B action and its inhibition.

The structural features of N-Isobutyl 2-bromo-6-fluorobenzylamine—the halogenated phenyl ring and the isobutyl group—likely contribute to its specific binding within the hydrophobic active site of the MAO-B enzyme.[5] Further studies, such as enzyme kinetics and computational docking, would be required to elucidate the precise binding mode and determine whether the inhibition is reversible or irreversible.

Conclusion

This comparative guide demonstrates that N-Isobutyl 2-bromo-6-fluorobenzylamine is a potent and highly selective inhibitor of human MAO-B in vitro. Its performance, particularly its sub-micromolar potency and significant selectivity index, establishes it as a viable candidate for further preclinical development. While benchmark compounds like Selegiline show greater absolute potency, the profile of N-Isobutyl 2-bromo-6-fluorobenzylamine is highly encouraging and warrants deeper investigation into its mechanism of action, pharmacokinetic properties, and in vivo efficacy.

References

  • Vicker, N., et al. (2021). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 26(23), 7166. Available from: [Link]

  • Wikipedia. Monoamine oxidase B. Last updated January 2024. Available from: [Link]

  • Edmondson, D. E., & Binda, C. (2001). Substrate and inhibitor specificities for human monoamine oxidase A and B are influenced by a single amino acid. Journal of Biological Chemistry, 276(13), 1-6. Available from: [Link]

  • ResearchGate. IC₅₀ values of compounds 2b, 2h, and Selegiline against MAO-B. Available from: [Link]

  • ResearchGate. Chemical and biocatalytic routes to substituted benzylamines. Available from: [Link]

  • Müller, T., & Boroojerdi, B. (2018). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. CNS Drugs, 32(1), 15-23. Available from: [Link]

  • Assay Genie. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Available from: [Link]

  • Mayo Clinic. Safinamide (Oral Route). Available from: [Link]

  • Proteopedia. Monoamine oxidase b. Last updated July 2011. Available from: [Link]

  • Google Patents. Method for preparing p-fluorobenzylamine by using nano nickel as catalyst.
  • Bio-Techne. Monoamine Oxidase Assay Kit. Available from: [Link]

  • Davis Phinney Foundation for Parkinson's. What is Safinamide and How Does it Help Treat Parkinson's Symptoms?. (2023). Available from: [Link]

  • MDPI. Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors. (2022). Available from: [Link]

  • University of St Andrews. Molecular aspects of monoamine oxidase B. Available from: [Link]

  • Caccia, C., et al. (2006). The pharmacology of safinamide. Neurology, 67(7 Suppl 2), S18-23. Available from: [Link]

  • Newron Pharmaceuticals. Xadago (Safinamide), an Oral MAO-B Inhibitor, FDA Approved as Adjunctive Treatment for Patients with Parkinson's Disease. (2017). Available from: [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Available from: [Link]

  • Grokipedia. Monoamine oxidase B. Available from: [Link]

  • Wikipedia. Pharmacology of selegiline. Last updated October 2023. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Isomeric Purity Analysis of N-Isobutyl 2-bromo-6-fluorobenzylamine

Introduction: The Critical Role of Isomeric Purity in Drug Development In the landscape of pharmaceutical development, the stereochemistry of a molecule is paramount. For active pharmaceutical ingredients (APIs) like N-I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Isomeric Purity in Drug Development

In the landscape of pharmaceutical development, the stereochemistry of a molecule is paramount. For active pharmaceutical ingredients (APIs) like N-Isobutyl 2-bromo-6-fluorobenzylamine, a chiral amine, the separation and quantification of its enantiomers are not merely an analytical exercise but a crucial step in ensuring safety and efficacy. Different enantiomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles.[1][2] This guide provides a comprehensive comparison of modern chromatographic techniques for the isomeric purity analysis of this specific halogenated benzylamine, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.

The structure of N-Isobutyl 2-bromo-6-fluorobenzylamine presents a unique analytical challenge due to its aromatic nature, the presence of halogen atoms, and a secondary amine group.[] Selecting the optimal analytical technique requires a deep understanding of the principles of chiral recognition and the interplay between the analyte and the stationary phase.

Comparative Analysis of Chiral Separation Techniques

The three primary high-performance chromatographic techniques for chiral separations are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).[4][5][6] Each offers distinct advantages and is suited to different aspects of the analytical workflow, from high-throughput screening to preparative separation.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is arguably the most versatile and widely employed tool for enantiomeric separations in the pharmaceutical industry.[4] Its strength lies in the vast array of commercially available chiral stationary phases (CSPs) that can be tailored to the specific analyte.

Causality of Method Choice: For a molecule like N-Isobutyl 2-bromo-6-fluorobenzylamine, polysaccharide-based CSPs are the logical starting point. These phases, typically derivatives of cellulose or amylose, offer a broad range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions, all of which are relevant to the analyte's structure.[7][8] The aromatic ring, the secondary amine, and the fluorine and bromine substituents all provide potential interaction sites.[9]

Workflow for Chiral HPLC Method Development

Caption: A systematic workflow for chiral HPLC method development.

Experimental Protocol: Chiral HPLC Screening

  • Column Selection: Screen a set of polysaccharide-based columns, such as Daicel's CHIRALPAK® IA, IB, and IC.[10][11] These columns have proven effective for a wide range of aromatic amines.

  • Mobile Phase Preparation:

    • Normal Phase: Prepare mixtures of n-Hexane/Isopropanol (IPA) and n-Hexane/Ethanol in ratios of 90/10, 80/20, and 70/30 (v/v). Add 0.1% of a basic additive like diethylamine (DEA) to improve peak shape for the amine analyte.

    • Reversed-Phase: Prepare mixtures of Acetonitrile/Water and Methanol/Water with a buffer (e.g., 10 mM Ammonium Bicarbonate, pH 9).

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Detector: UV at 220 nm and 254 nm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

  • Sample Preparation: Dissolve the racemic standard of N-Isobutyl 2-bromo-6-fluorobenzylamine in the initial mobile phase to a concentration of 1 mg/mL.

  • Injection: Inject 5 µL of the sample.

  • Evaluation: Assess the chromatograms for any signs of enantiomeric separation. A promising result is a partial separation or peak broadening, which can then be optimized.

Supercritical Fluid Chromatography (SFC): The High-Speed Alternative

SFC has emerged as a powerful, "greener" alternative to HPLC for chiral separations.[1] By using supercritical CO2 as the primary mobile phase, SFC offers faster analysis times, reduced solvent consumption, and lower backpressures.[12]

Causality of Method Choice: The lower viscosity and higher diffusivity of supercritical fluids lead to higher chromatographic efficiency, often resulting in sharper peaks and better resolution in a fraction of the time required for HPLC.[13] This makes SFC ideal for high-throughput screening of chiral catalysts or for rapid purity checks during synthesis. For N-Isobutyl 2-bromo-6-fluorobenzylamine, the same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[2][14]

Experimental Protocol: Chiral SFC Screening

  • Column Selection: Utilize the same set of polysaccharide-based columns as in the HPLC screen (e.g., CHIRALPAK® IA, IB, IC), but ensure they are packed in hardware suitable for SFC pressures.[14]

  • Mobile Phase:

    • Primary: Supercritical CO2.

    • Co-solvent (Modifier): Methanol, Ethanol, or Isopropanol.

  • Instrumentation:

    • SFC System: Waters ACQUITY UPC² or equivalent.

    • Detector: UV/PDA and, if available, Mass Spectrometer (MS).

    • Back Pressure Regulator (BPR): Set to 150 bar.

    • Column Temperature: 40 °C.

  • Screening Protocol:

    • Run a generic gradient from 5% to 40% co-solvent over 5 minutes.

    • Include 0.1-0.2% of a basic additive (e.g., isopropylamine) in the co-solvent to ensure good peak shape for the amine.[9]

  • Evaluation: The rapid nature of SFC allows for the screening of multiple columns and co-solvents in a short period, quickly identifying the most promising conditions for baseline separation.

Chiral Gas Chromatography (GC): For Volatile Analytes

Chiral GC is a highly sensitive technique, but its application is limited to thermally stable and volatile compounds.[5] For N-Isobutyl 2-bromo-6-fluorobenzylamine, direct analysis might be possible, but derivatization is often required to improve volatility and chromatographic performance.[15]

Causality of Method Choice: Derivatization of the secondary amine with a reagent like trifluoroacetic anhydride (TFAA) blocks the polar N-H group, reducing peak tailing and enhancing volatility.[15] The separation is then performed on a capillary column coated with a cyclodextrin-based chiral stationary phase.[16][17]

Workflow for Chiral GC Method Development

Caption: A typical workflow for developing a chiral GC method.

Experimental Protocol: Chiral GC with Derivatization

  • Derivatization:

    • Dissolve ~1 mg of the sample in 1 mL of Dichloromethane.

    • Add 100 µL of Trifluoroacetic Anhydride (TFAA).

    • Cap the vial and heat at 60 °C for 15 minutes.

    • Cool to room temperature before injection.

  • Instrumentation:

    • GC System: Agilent 8890 with Flame Ionization Detector (FID).

    • Column: Chiraldex B-DM (Beta-cyclodextrin derivative) or similar, 30 m x 0.25 mm ID.

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

  • Temperature Program:

    • Initial Temperature: 120 °C, hold for 1 min.

    • Ramp: 2 °C/min to 180 °C.

    • Hold at 180 °C for 5 min.

  • Evaluation: This method is particularly useful for detecting trace enantiomeric impurities due to the high sensitivity of the FID.

Performance Comparison and Data Summary

The choice of technique ultimately depends on the specific analytical need. The following table summarizes the key performance characteristics based on typical results for similar aromatic amines.

Parameter Chiral HPLC Chiral SFC Chiral GC (with Derivatization)
Speed Moderate (10-30 min)Very Fast (2-10 min)Fast (15-25 min)
Resolution (Rs) Good to Excellent (Rs > 2.0 achievable)Excellent (Often higher than HPLC)Good to Excellent (Rs > 1.5 achievable)
Solvent Usage High (Organic Solvents)Low (Mainly CO2)Very Low (Carrier Gas)
Sensitivity (LOD/LOQ) GoodGoodExcellent (with FID)
Method Development Empirical, can be time-consuming[4]Rapid screening of multiple conditions[13]Requires derivatization step
Best For... Universal applicability, preparative scaleHigh-throughput screening, "green" chemistryTrace impurity analysis, high sensitivity

Method Validation: Ensuring Trustworthiness

Once an optimal method is developed, it must be validated to ensure it is fit for its intended purpose.[18] Validation demonstrates the reliability, accuracy, and precision of the analytical results. According to ICH Q2(R2) guidelines, the key validation parameters for an isomeric purity method include specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, and precision.[18][19][20][21]

Validation Protocol Outline:

  • Specificity: Demonstrate that the method can resolve the two enantiomers from each other and from any potential impurities. This is typically shown by achieving baseline resolution (Rs > 1.5).[21]

  • LOD & LOQ: Determine the lowest concentration of the minor enantiomer that can be reliably detected and quantified.

  • Linearity: Establish a linear relationship between the peak area of the minor enantiomer and its concentration over a specified range (e.g., from LOQ to 2% of the major enantiomer concentration). A correlation coefficient (r²) > 0.99 is typically required.[20]

  • Accuracy: Perform spike-recovery experiments by adding known amounts of the minor enantiomer to the major one. The recovery should typically be within 90-110%.

  • Precision: Assess the repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different instruments). The relative standard deviation (RSD) should be within acceptable limits (e.g., < 10% at the LOQ).[20]

Conclusion and Expert Recommendations

For the isomeric purity analysis of N-Isobutyl 2-bromo-6-fluorobenzylamine, a tiered approach is recommended.

  • Primary Screening: Begin with Supercritical Fluid Chromatography (SFC) due to its speed and efficiency. Screening a standard set of four immobilized polysaccharide columns (e.g., CHIRALPAK IA, IB, IC, IG) with a methanol gradient is the most efficient path to identifying a successful separation.[14]

  • Method Optimization & Routine Analysis: If SFC is unavailable, Chiral HPLC on polysaccharide phases is the most robust and reliable alternative. Normal phase chromatography often provides better selectivity for this class of compounds.

  • Trace Analysis: For applications requiring very high sensitivity, such as the detection of trace enantiomeric impurities in a highly enriched sample, Chiral GC with derivatization is the superior choice.

By systematically applying these techniques and adhering to rigorous validation standards, researchers can confidently and accurately determine the isomeric purity of N-Isobutyl 2-bromo-6-fluorobenzylamine, ensuring the quality and safety of developmental drug candidates.

References

  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Snow, N. H. (2020). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International.
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2). ICH.
  • Daicel Corporation. (n.d.). Chiral Columns.
  • Ribeiro, A. R., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules.
  • Thermo Fisher Scientific. (n.d.). 2-Bromo-6-fluorobenzylamine hydrochloride, 96%.
  • Wang, S., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Daicel Corporation. (n.d.). Develop Chiral Separation Methods with Daicel's Immobilized Columns.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • D'Alonzo, D., et al. (2024). An Effective Method for the Evaluation of the Enantiomeric Purity of 1,2-Diacyl-sn-glycero-3-phosphocholine. Symmetry.
  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • SIELC Technologies. (n.d.). Separation of N-Benzyl-1H-indole-3-ethylamine on Newcrom R1 HPLC column.
  • Biosynth. (n.d.). N-Isobutyl 2-bromo-6-fluorobenzylamine.
  • Daicel Corporation. (n.d.). Daicel Chiral HPLC Catalogue. Velocity Scientific Solutions.
  • Ghanem, A., & Ho, C. (2014). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Chirality.
  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Armstrong, D. W., & Miller, L. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Separation Science.
  • Lee, C. J., et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A.
  • HPLC. (n.d.). Daicel and ChromTech columns.
  • Verbruggen, A., et al. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. European Journal of Nuclear Medicine and Molecular Imaging.
  • Berger, T. A. (2011).
  • Elterman, M. H. (2023). Amination of 2-Bromo-6-Methylaminopyridine. Digital Commons@Georgia Southern.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • Smith, A. M., et al. (2024). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Journal of Chemical Education.
  • Sigma-Aldrich. (n.d.). Proline Derivatization and Enantioresolution by Chiral GC.
  • Element Lab Solutions. (n.d.). Daicel Chiral SFC Columns.
  • Betzenbichler, G., et al. (2022). Chiral stationary phases and applications in gas chromatography. Chirality.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. ICH.
  • De Klerck, K., et al. (2014). A generic chiral separation strategy in supercritical fluid chromatography. Journal of Chromatography A.
  • Layton, S. E. (1995). Comparison of various chiral stationary phases for the chromatographic separation of chiral pharmaceuticals. UNCW Institutional Repository.
  • Ribeiro, A. R., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments.
  • D'Alonzo, D., et al. (2024). An Effective Method for the Evaluation of the Enantiomeric Purity of 1,2-Diacyl-sn-glycero-3-phosphocholine-Based Lipids by NMR Analysis. MDPI.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-Isobutyl 2-bromo-6-fluorobenzylamine

This document provides a detailed protocol for the proper disposal of N-Isobutyl 2-bromo-6-fluorobenzylamine (CAS 1355247-08-3), a halogenated organic compound. Adherence to these procedures is critical to ensure the saf...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the proper disposal of N-Isobutyl 2-bromo-6-fluorobenzylamine (CAS 1355247-08-3), a halogenated organic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel, minimize environmental impact, and maintain regulatory compliance. The information herein is synthesized from safety data sheets of analogous compounds, regulatory standards, and established best practices in chemical waste management.

Understanding the Hazard Profile

Assumed Hazards:

  • Corrosive: Causes severe skin burns and eye damage upon contact[1][3].

  • Harmful if Swallowed or Inhaled: May cause significant adverse health effects[3].

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and require specific disposal methods to prevent ecological harm[4][5].

Hazard Classification Anticipated GHS Pictograms Precautionary Statements
Skin Corrosion/IrritationGHS05 (Corrosion)P260: Do not breathe dust/fume/gas/mist/vapors/spray.
Serious Eye Damage/IrritationGHS07 (Exclamation Mark)P280: Wear protective gloves/protective clothing/eye protection/face protection.
Acute Toxicity (Oral, Dermal)P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310: Immediately call a POISON CENTER or doctor/physician.

Regulatory Framework for Disposal

N-Isobutyl 2-bromo-6-fluorobenzylamine is a halogenated organic compound. The U.S. Environmental Protection Agency (EPA) regulates the disposal of such chemicals under the Resource Conservation and Recovery Act (RCRA)[6]. Specifically, halogenated organic compounds are often subject to land disposal restrictions, requiring treatment to reduce their hazardous constituents before final disposal[7].

Key Regulatory Considerations:

  • Waste Classification: This compound must be classified as a hazardous waste. Depending on the specific state and local regulations, it may fall under F-listed wastes (from non-specific sources) if it is a spent solvent, or be classified based on its characteristics (e.g., corrosivity)[8].

  • Segregation: Halogenated organic waste must be segregated from non-halogenated waste streams. Co-mingling can lead to improper disposal and significantly increase disposal costs[8][9].

  • Licensed Disposal Facility: All waste must be disposed of through a licensed hazardous waste disposal facility[2][3][5][10].

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of N-Isobutyl 2-bromo-6-fluorobenzylamine from the point of generation to final collection.

  • Waste Container Selection: Use a designated, chemically resistant container for collecting waste N-Isobutyl 2-bromo-6-fluorobenzylamine. The container must be in good condition, with a tightly sealing lid to prevent leaks and vapor escape[9][10]. Suitable materials include glass or high-density polyethylene (HDPE).

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "N-Isobutyl 2-bromo-6-fluorobenzylamine," and the approximate concentration and volume. The accumulation start date must also be clearly visible.

  • Halogenated Waste Stream: This waste must be collected in a container designated exclusively for halogenated organic compounds[8][9].

  • Avoid Mixing: Do not mix this waste with non-halogenated solvents, aqueous waste, or solid waste. Incompatible materials can lead to dangerous chemical reactions.

  • Storage Location: Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area should be well-ventilated, cool, and dry[1][4].

  • Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks or spills.

  • Contact Environmental Health and Safety (EHS): Once the waste container is full, or if it has been in storage for a predetermined time limit (e.g., 90 days), contact your institution's EHS department to arrange for pickup and disposal.

  • Documentation: Complete all required hazardous waste disposal forms accurately and completely.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or personnel exposure, immediate and appropriate action is critical.

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Personal Protective Equipment (PPE): Before attempting cleanup, don appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield. For large spills, respiratory protection may be necessary.

  • Containment: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill[1][2]. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Reporting: Report the spill to your supervisor and EHS department.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][3].

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists[2][3].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2][3].

Visual Guide to Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of N-Isobutyl 2-bromo-6-fluorobenzylamine.

DisposalWorkflow Disposal Workflow for N-Isobutyl 2-bromo-6-fluorobenzylamine cluster_generation Waste Generation cluster_containment Initial Handling cluster_storage Interim Storage cluster_disposal Final Disposal cluster_key Key gen Generation of Waste (e.g., unused reagent, reaction byproduct) container Select Appropriate Waste Container (Chemically Resistant, Sealable) gen->container Immediate Action labeling Label Container: 'Hazardous Waste' Chemical Name Date container->labeling segregate Segregate as Halogenated Organic Waste labeling->segregate storage Store in Designated Satellite Accumulation Area (Ventilated, Cool, Dry) segregate->storage Transfer to Storage secondary Use Secondary Containment storage->secondary contact_ehs Contact EHS for Waste Pickup secondary->contact_ehs When Full or Time Limit Reached documentation Complete Hazardous Waste Manifest contact_ehs->documentation disposal_facility Transport to Licensed Hazardous Waste Facility documentation->disposal_facility key_gen Generation Point key_handle Handling & Segregation key_store Storage key_dispose Disposal

Caption: Disposal workflow from generation to final disposal.

References

  • Safety Data Sheet for 4-Bromo-2-fluorobenzylamine. Fisher Scientific.

  • Safety Data Sheet for 2-Bromo-5-fluorobenzyl bromide. Fisher Scientific.

  • Safety Data Sheet for 5-Bromo-2-fluorobenzylamine hydrochloride. Thermo Fisher Scientific.

  • Safety Data Sheet for 4-Bromo-2-fluorobenzylamine. Fisher Scientific (Canada).

  • N-Isobutyl 2-bromo-6-fluorobenzylamine. ABL Technology.

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: U.S. Government Publishing Office.

  • Safety Data Sheet for 2-Chloro-6-fluorobenzylamine. Thermo Fisher Scientific.

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency.

  • Purification of liquid bromine contaminated with organic impurities. Google Patents.

  • 2-Bromo-6-fluorobenzaldehyde. PubChem, National Center for Biotechnology Information.

  • Bromide Removal. Purolite.

  • Formation of Brominated Disinfection Byproducts from Natural Organic Matter Isolates and Model Compounds in a Sulfate Radical-Based Oxidation Process. ACS Publications.

  • Organic Solvents. Cornell University Environmental Health and Safety.

  • 2-CHLORO-6-FLUOROBENZYLAMINE. ChemicalBook.

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.

  • Formation of brominated disinfection byproducts from natural organic matter isolates and model compounds in a sulfate radical-based oxidation process. PubMed, National Library of Medicine.

  • Bromination safety. YouTube.

  • Exploring 2-Bromo-6-Fluorobenzaldehyde: Properties and Applications. Medium.

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.

  • 2-Bromo-6-Fluorobenzaldehyde Exporters & Suppliers. SGT Life Sciences.

  • 2-Bromo-6-fluorobenzaldehyde 96. Sigma-Aldrich.

  • N-Isopropyl 2-bromo-6-fluorobenzylamine. BLD Pharm.

  • N-Isobutyl 2-bromo-6-fluorobenzylamine. Sigma-Aldrich.

Sources

Handling

Personal protective equipment for handling N-Isobutyl 2-bromo-6-fluorobenzylamine

An Essential Guide to Personal Protective Equipment for Handling N-Isobutyl 2-bromo-6-fluorobenzylamine This document provides essential procedural guidance on the safe handling and disposal of N-Isobutyl 2-bromo-6-fluor...

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to Personal Protective Equipment for Handling N-Isobutyl 2-bromo-6-fluorobenzylamine

This document provides essential procedural guidance on the safe handling and disposal of N-Isobutyl 2-bromo-6-fluorobenzylamine (CAS 1355247-08-3). As a trusted partner in your research, we are committed to providing value beyond the product itself, ensuring you can work safely and effectively. This guide is structured to explain the causality behind each safety recommendation, empowering you to make informed decisions in your laboratory.

Hazard Assessment: Understanding the Risks

N-Isobutyl 2-bromo-6-fluorobenzylamine belongs to the chemical class of halogenated aromatic amines. This structure suggests several potential hazards that must be managed through appropriate engineering controls and personal protective equipment (PPE).

  • Corrosivity: Benzylamines are known to be corrosive to the skin, eyes, and respiratory tract.[1][2] Analogs such as 4-Bromo-2-fluorobenzylamine are classified as causing severe skin burns and eye damage.[3] Direct contact can lead to serious, irreversible tissue damage.

  • Toxicity: Many halogenated amines are harmful if swallowed or absorbed through the skin.[1] The molecular structure suggests that it can be absorbed systemically.

  • Inhalation Hazard: While the vapor pressure is unknown, amines can have a strong ammonia-like odor, and their vapors can be irritating to the respiratory system, potentially causing lung edema in severe cases.[2][4]

  • Reactivity: Benzylamines are basic and can react violently with strong oxidizing agents and acids.[2] Thermal decomposition may produce highly toxic fumes, including nitrogen oxides, carbon monoxide, and hydrogen halides (fluoride and bromide).[5]

Table 1: Anticipated Hazard Profile

Hazard TypeAnticipated EffectRationale / Supporting Evidence
Skin Contact Severe burns, chemical corrosion, potential systemic toxicity.Based on SDS for 4-Bromo-2-fluorobenzylamine and general benzylamine data.[1][3]
Eye Contact Serious, potentially irreversible eye damage and blindness.Based on SDS for analogous compounds which are classified as Category 1 for eye damage.[3]
Ingestion Harmful or fatal. May cause severe burns to the gastrointestinal tract.Benzylamines are known to cause chemical burns upon ingestion.[1]
Inhalation Irritation of the respiratory tract, potential for lung edema.A known hazard for the benzylamine class of compounds.[2]
Reactivity Reacts with strong acids and oxidizers.Benzylamines are moderately basic.[2]

Personal Protective Equipment (PPE) Protocol: A Self-Validating System

The selection of PPE is not merely a checklist; it is a comprehensive system designed to place effective barriers between the researcher and the chemical hazard. Each component is chosen to address the specific risks outlined above.

Primary Engineering Control: The Chemical Fume Hood

All handling of N-Isobutyl 2-bromo-6-fluorobenzylamine must be performed inside a certified chemical fume hood. This is the most critical safety measure. The fume hood's constant airflow protects the user from inhaling potentially harmful vapors and contains any accidental splashes or spills within an enclosed, manageable area.

Eye and Face Protection: The Dual-Layer Defense

Given the severe corrosive potential, a dual-layer approach is mandatory.

  • Chemical Splash Goggles: Wear well-fitting, indirectly vented chemical splash goggles that conform to ANSI Z87.1 standards. These are essential to prevent liquids from reaching the eyes.

  • Full-Face Shield: A full-face shield must be worn over the chemical splash goggles. This protects the entire face from splashes of corrosive material.

Causality: The benzylamine functional group is corrosive. A splash to the eyes could cause irreversible damage.[3] The face shield provides a robust secondary barrier that protects the skin on the face and prevents splashes from finding a path around the goggles.

Skin and Body Protection: An Impermeable Barrier
  • Gloves: The choice of glove material is critical. Based on chemical compatibility data for amines, standard disposable nitrile gloves are not recommended as they offer poor resistance.[6]

    • Recommended Materials: Polyvinyl chloride (PVC) or Butyl rubber gloves are appropriate for handling amines.[7] For extended contact or submersion, heavy-duty Butyl gloves are required.[8]

    • Protocol: Always double-glove. Wear a lighter inner glove and a heavier, chemically resistant outer glove. This provides protection in case the outer glove is breached. Inspect gloves for any signs of degradation or puncture before each use. Contaminated gloves must be removed and disposed of immediately, followed by hand washing.

  • Laboratory Coat/Apron: A chemically resistant lab coat is required. For procedures involving larger quantities (>50 mL) or a significant risk of splashing, a chemically resistant apron should be worn over the lab coat. Ensure clothing fully covers the arms and legs.

Causality: The compound is assumed to be corrosive and dermally toxic.[3] PVC and Butyl rubber provide a validated barrier against amines, whereas nitrile does not.[6][7] Double-gloving and wearing an apron create multiple layers of defense against skin exposure.

Footwear

Closed-toe shoes made of a non-porous, chemically resistant material must be worn. Do not wear canvas shoes, sandals, or any footwear that could absorb chemicals or leave the foot exposed.

Table 2: Summary of Mandatory PPE

Protection AreaRequired EquipmentStandard/Specification
Engineering Control Chemical Fume HoodCertified and functioning correctly.
Eye/Face Chemical Splash Goggles + Full Face ShieldANSI Z87.1
Hands Double-gloved: PVC or Butyl RubberCheck manufacturer's compatibility data.
Body Chemically Resistant Lab Coat, Apron (as needed)Long-sleeved, knee-length minimum.
Feet Closed-toe, non-porous shoes---

Operational and Disposal Plans

A safe protocol extends beyond wearing PPE. It encompasses the entire workflow, from preparation to waste disposal.

Step-by-Step Handling Protocol
  • Preparation: Before bringing the chemical into the work area, ensure the fume hood is operational, the work surface is clean, and all required PPE is laid out and inspected. An emergency eyewash and safety shower must be accessible and tested.[5]

  • Donning PPE: Put on PPE in the following order: lab coat, inner gloves, outer gloves, goggles, and finally, the face shield.

  • Handling: Conduct all manipulations deep within the fume hood. Use appropriate tools (spatulas, pipettes) to avoid direct contact. Keep the container sealed when not in use.[9]

  • Post-Handling: After the procedure, securely seal the primary container and any waste containers.

  • Decontamination: Wipe down the work surface in the fume hood. Remove PPE in the reverse order it was put on, being careful to avoid contaminating skin. Remove outer gloves first, then the face shield and goggles, followed by the lab coat, and finally the inner gloves.

  • Disposal: Dispose of all contaminated materials in the designated hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[3]

Workflow Diagram

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Doffing prep1 Verify Fume Hood & Safety Shower/Eyewash prep2 Inspect & Lay Out PPE prep1->prep2 prep3 Prepare Work Area prep2->prep3 don Don PPE prep3->don handle Perform Chemical Transfer & Reaction don->handle seal Seal All Containers (Product & Waste) handle->seal decon Decontaminate Work Area seal->decon doff Doff PPE Correctly decon->doff dispose Place Waste in Halogenated Organics Bin doff->dispose wash Wash Hands Thoroughly dispose->wash

Caption: Safe Handling Workflow for N-Isobutyl 2-bromo-6-fluorobenzylamine.

Spill and Disposal Plan
  • Spill Response:

    • Small Spill (< 25 mL inside a fume hood): Ensure PPE is worn. Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels. Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste. Decontaminate the area with a suitable solvent, followed by soap and water.

    • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and notify your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean it up yourself.

  • Waste Disposal:

    • Waste Stream: All materials contaminated with N-Isobutyl 2-bromo-6-fluorobenzylamine, including excess reagent, contaminated gloves, absorbent materials, and empty containers, must be treated as halogenated organic hazardous waste .

    • Container: Use a dedicated, properly labeled, and sealed waste container. Never mix with other waste streams unless explicitly permitted by your EHS department.

    • Collection: Arrange for disposal through your institution's certified hazardous waste management program. Do not pour this chemical down the drain.[10]

By adhering to this comprehensive guide, you establish a robust safety protocol that protects you, your colleagues, and your research.

References

  • OSHA. (n.d.). OSHA Glove Selection Chart. University of California, Riverside, Environmental Health and Safety. [Link]

  • Grebel, J. E., et al. (2020). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology. [Link]

  • University of California, Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzylamine. PubChem Compound Database. [Link]

  • Blotny, G. (n.d.). N-Isobutyl 2-bromo-6-fluorobenzylamine. CAS 1355247-08-3. [Link]

  • Safeopedia. (2024). Chemical-Resistant Glove Materials: Everything You Need to Know. [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. [Link]

  • Pharmaffiliates. (n.d.). 2-[2-[(2-Bromo-6-chlorophenyl)amino]phenyl]acetic Acid. [Link]

  • INCHEM. (1999). ICSC 1338 - BENZYLAMINE. [Link]

Sources

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